4-Amino-7,8-dichloro-2-methylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
7,8-dichloro-2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2/c1-5-4-8(13)6-2-3-7(11)9(12)10(6)14-5/h2-4H,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXFYSBUBIJKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588914 | |
| Record name | 7,8-Dichloro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917562-02-8 | |
| Record name | 7,8-Dichloro-2-methyl-4-quinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917562-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dichloro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 917562-02-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Amino-7,8-dichloro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-7,8-dichloro-2-methylquinoline, a halogenated 4-aminoquinoline derivative of significant interest in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogues to present its core characteristics, a plausible synthetic route, predicted spectral data, and potential applications. The primary objective is to equip researchers and drug development professionals with a foundational understanding of this compound, thereby facilitating further investigation into its therapeutic potential. The CAS Number for this compound is 917562-02-8 .
Introduction: The Significance of the 4-Aminoquinoline Scaffold
The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably recognized in the antimalarial drug chloroquine.[1] The strategic placement of substituents on the quinoline ring system profoundly influences the biological activity, leading to a broad spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.[2] The introduction of halogen atoms, such as chlorine, at the C7 and C8 positions, combined with a methyl group at the C2 position, is anticipated to modulate the compound's lipophilicity, metabolic stability, and target-binding affinity, making this compound a compelling candidate for further pharmacological evaluation.
Physicochemical Properties and Structural Elucidation
Based on its chemical structure and data from analogous compounds, the key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 917562-02-8 | ChemWhat[3] |
| Molecular Formula | C₁₀H₈Cl₂N₂ | ChemWhat[3] |
| Molecular Weight | 227.09 g/mol | PubChem[2] |
| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds[4] |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like DMSO and DMF. | Inferred from related compounds |
Structural Diagram
Caption: Chemical structure of this compound.
Proposed Synthesis Strategy: A Rationale-Driven Approach
Synthesis Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a projection based on similar syntheses and should be optimized and validated experimentally.
Step 1: Synthesis of 7,8-dichloro-2-methylquinolin-4-ol
-
To a stirred solution of 2-methyl-3,4-dichloroaniline in a suitable solvent (e.g., polyphosphoric acid), add acetylacetone.
-
Heat the reaction mixture at an elevated temperature (e.g., 120-140 °C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 7,8-dichloro-2-methylquinolin-4-ol.
Step 2: Synthesis of 4,7,8-trichloro-2-methylquinoline
-
Treat 7,8-dichloro-2-methylquinolin-4-ol with an excess of phosphorus oxychloride (POCl₃).[5]
-
Heat the mixture under reflux for a few hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,7,8-trichloro-2-methylquinoline.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Dissolve 4,7,8-trichloro-2-methylquinoline in a suitable high-boiling point solvent (e.g., phenol or N-methyl-2-pyrrolidone).
-
Add a source of ammonia, such as ammonium hydroxide or by bubbling ammonia gas through the solution.
-
Heat the reaction mixture in a sealed vessel at a high temperature (e.g., 150-180 °C) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, and add a base to neutralize any acid formed.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting solid by recrystallization or column chromatography to yield this compound.
Predicted Spectral Analysis
While experimental spectra for this compound are not available, we can predict the key spectral features based on the analysis of structurally similar compounds.[1][6][7]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amino protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-5 | 7.8 - 8.2 | Doublet | Deshielded by the quinoline ring and adjacent chlorine. |
| H-6 | 7.3 - 7.6 | Doublet | Influenced by adjacent aromatic protons. |
| H-3 | 6.5 - 6.8 | Singlet | Shielded by the amino group at C4. |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | Exchangeable protons; chemical shift is concentration and solvent dependent. |
| -CH₃ | 2.4 - 2.7 | Singlet | Typical chemical shift for a methyl group on an aromatic ring. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C4 | 150 - 155 | Attached to the amino group. |
| C2, C8a | 145 - 150 | Quaternary carbons in the quinoline ring. |
| C7, C8 | 125 - 135 | Carbons bearing chlorine atoms. |
| C4a, C5, C6 | 115 - 125 | Aromatic carbons. |
| C3 | 98 - 105 | Shielded by the amino group. |
| -CH₃ | 20 - 25 | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.[8][9]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3300 - 3500 | Stretching (doublet for primary amine) |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=N, C=C | 1500 - 1650 | Stretching |
| N-H | 1580 - 1650 | Bending |
| C-Cl | 700 - 850 | Stretching |
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (227.09 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 peaks with a ratio of approximately 9:6:1). Fragmentation patterns would likely involve the loss of chlorine, methyl, and amino groups.
Potential Applications in Drug Development
Derivatives of 4-aminoquinoline have demonstrated a wide array of biological activities.[10][11][12]
Antimalarial Activity
The 4-aminoquinoline scaffold is the foundation of chloroquine, a historically significant antimalarial drug.[10] It is plausible that this compound could exhibit activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The dichloro substitution pattern may offer advantages in overcoming chloroquine resistance.
Anticancer Activity
Numerous 4-aminoquinoline derivatives have been investigated for their anticancer properties.[11][13] They are thought to exert their effects through various mechanisms, including the inhibition of topoisomerase II, induction of apoptosis, and interference with cell signaling pathways. The specific substitution pattern of the target molecule could lead to novel interactions with cancer-related targets.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the care appropriate for a novel chemical entity. Based on data for related 4-aminoquinolines, the following precautions are recommended:[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the esteemed class of 4-aminoquinolines. This guide has provided a comprehensive, albeit predictive, overview of its properties, a rational synthetic approach, and its potential as a therapeutic agent. The next logical steps for the scientific community are the definitive synthesis and thorough characterization of this compound. Subsequent in-depth biological evaluation against a panel of malarial strains and cancer cell lines is warranted to unlock its full therapeutic potential.
References
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PubChem. 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.[1][2]
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PubChem. 2,8-Dichloro-7-methyl-quinolin-4-amine. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.[2]
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Nemez, D. B., Sidhu, B. K., Carlin, K., Friesen, A., & Herbert, D. E. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry, 101(6), 368-381.[5]
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Parhizkar, E., Rashedi, H., & Al-Mansour, S. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules, 28(10), 4125.[10]
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Khan, I., et al. (2014). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 24(2), 564-568.[13]
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Szűcs, E., et al. (2022). Synthesis and Cytoprotective Characterization of 8-Hydroxyquinoline Betti Products. Molecules, 27(3), 993.[13]
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PubChem. 2,7-Dichloro-8-methyl-quinolin-4-amine. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.[14]
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de Souza, A. O., et al. (2023). Effects of 4-Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. Insects, 14(9), 735.[15]
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Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]. Accessed January 17, 2026.[8]
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Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.[9]
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Al-Zoubi, W., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6265.[12]
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Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861.[16]
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ChemWhat. This compound CAS#: 917562-02-8. [Link]. Accessed January 17, 2026.[3]
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PubChem. 4-Chloro-2-methylquinoline. National Center for Biotechnology Information. [Link]. Accessed January 17, 2026.[7]
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physical and chemical properties of 4-Amino-7,8-dichloro-2-methylquinoline
An In-Depth Technical Guide to 4-Amino-7,8-dichloro-2-methylquinoline: Properties, Synthesis, and Research Perspectives
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of a specific, lesser-documented derivative: this compound. While direct experimental data for this compound is scarce, this document, intended for researchers, scientists, and drug development professionals, extrapolates its characteristics from closely related analogs. It outlines a plausible synthetic route, predicts its spectroscopic signature, and discusses its potential applications, thereby serving as a foundational resource for its synthesis and investigation.
Introduction: The Significance of the 4-Aminoquinoline Core
The quinoline ring system is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. The 4-aminoquinoline substructure is particularly noteworthy, being the key pharmacophore in drugs like chloroquine and amodiaquine. The introduction of various substituents onto the quinoline core allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. The subject of this guide, this compound, is a unique analog featuring a methyl group at the 2-position and chlorine atoms at the 7 and 8-positions. These substitutions are expected to significantly influence its physicochemical properties and biological activity compared to more common 4-aminoquinolines.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value | Basis for Prediction |
| IUPAC Name | 7,8-dichloro-2-methylquinolin-4-amine | Standard nomenclature rules. |
| Molecular Formula | C₁₀H₈Cl₂N₂ | Calculated from the chemical structure. |
| Molecular Weight | 227.09 g/mol | Calculated from the molecular formula[3]. |
| Appearance | Likely a solid at room temperature | Based on related dichloro-methyl-quinolinamine compounds[3]. |
| Melting Point | Expected to be in the range of 150-250 °C | Inferred from analogs like 5,7-Dichloro-8-hydroxy-2-methylquinoline (m.p. 108-112 °C) and 2,4-dichloro-7,8-dimethylquinoline (solid)[4][5]. The presence of the amino group and an additional chlorine is expected to influence this. |
| Solubility | Predicted to be sparingly soluble in water, with better solubility in organic solvents like DMSO, methanol, and chloroform. | Based on the general solubility of quinoline derivatives and data for compounds like 5,7-Dichloro-8-hydroxy-2-methylquinoline[4][6][7]. |
| pKa | The quinoline nitrogen is expected to be basic, and the amino group will also have a characteristic pKa. | By analogy to other 4-aminoquinolines. |
Proposed Synthetic Pathway
A plausible synthetic route for this compound can be conceptualized through a multi-step process, leveraging established quinoline synthesis methodologies. A likely approach would involve the construction of the dichloro-methyl-quinoline core followed by amination.
Caption: A proposed three-step synthesis of this compound.
Experimental Protocol Insights:
-
Step 1: Gould-Jacobs Reaction: This classic method for quinoline synthesis involves the reaction of an aniline (in this case, 3,4-dichloroaniline) with an active methylene compound like ethyl acetoacetate. The reaction typically proceeds through a condensation and subsequent cyclization at high temperatures.
-
Step 2: Chlorination: The resulting 4-hydroxyquinoline can be converted to the 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃). This is a standard transformation in quinoline chemistry[8].
-
Step 3: Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic substitution. Reaction of the 4,7,8-trichloro-2-methylquinoline intermediate with ammonia or a suitable ammonium salt would selectively displace the C4-chloro group to yield the final product. This regioselectivity is a well-documented feature of the quinoline system[9]. Various conditions, including conventional heating or microwave-assisted synthesis, could be employed for this amination step[10].
Chemical Reactivity and Properties
The chemical behavior of this compound will be dictated by the interplay of its functional groups and the aromatic quinoline core.
-
Basicity: The quinoline ring nitrogen and the exocyclic amino group are both basic centers, capable of protonation. The electron-withdrawing effects of the two chlorine atoms are expected to reduce the basicity of the quinoline nitrogen compared to unsubstituted quinoline.
-
Reactivity of the Amino Group: The 4-amino group can undergo typical reactions of primary aromatic amines, such as acylation, alkylation, and diazotization, allowing for further functionalization of the molecule.
-
Electrophilic Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. The presence of two additional electron-withdrawing chlorine atoms will further deactivate the ring. The positions for any potential electrophilic attack would be influenced by the directing effects of the amino and methyl groups.
Predicted Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amino group protons. The aromatic region will likely display a complex splitting pattern due to the substitution on the benzene ring. The methyl group should appear as a singlet, and the amino protons as a broad singlet.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. Signals for the quinoline ring carbons, including those bearing the chloro, amino, and methyl substituents, will be observed. The chemical shifts will be influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino group (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and C-Cl stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (227.09 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.
Potential Applications and Future Research Directions
Given the broad spectrum of biological activities associated with 4-aminoquinolines, this compound represents a promising candidate for further investigation in several areas:
-
Anticancer Drug Discovery: Many 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines[1]. The unique substitution pattern of this compound may lead to novel mechanisms of action or improved efficacy.
-
Antimalarial Research: As a structural analog of chloroquine, it would be a logical candidate for screening against different strains of Plasmodium falciparum, including those resistant to existing drugs.
-
Antibacterial and Antifungal Agents: The quinoline scaffold is present in numerous antimicrobial agents. This compound could be evaluated for its activity against a panel of pathogenic bacteria and fungi.
Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled with care, assuming it may possess hazardous properties similar to other chloro-amino-aromatic compounds. Based on the GHS classifications of related compounds like 4-amino-7-chloroquinoline and 4-chloro-2-methylquinoline, the following hazards should be considered:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are strongly recommended.
References
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Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Retrieved from [Link]
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PubChem. (n.d.). 6,7-Dichloro-8-methyl-quinoline. Retrieved from [Link]
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(PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. ResearchGate. Retrieved from [Link]
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(IUCr) Conversion of 2-methyl-4-styrylquinolines into 2,4-distyrylquinolines: synthesis, and spectroscopic and structural characterization of five examples. Retrieved from [Link]
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The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Retrieved from [Link]
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Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. Retrieved from [Link]
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5,7-Dichloro-2-methyl-8-hydroxyquinoline. ChemBK. Retrieved from [Link]
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2,4-Dichloro-7,8-dimethylquinoline. PMC. Retrieved from [Link]
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PubChem. (n.d.). 2,7-Dichloro-8-methyl-quinolin-4-amine. Retrieved from [Link]
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4-Amino-7,8-dichloro-2-methylquinoline molecular structure and weight
An In-Depth Technical Guide to 4-Amino-7,8-dichloro-2-methylquinoline
Prepared by: Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, most notably antimalarials like chloroquine. This document delineates the molecular structure, physicochemical properties, a proposed synthetic pathway, and detailed analytical characterization protocols for the title compound. We further explore its potential biological applications based on structure-activity relationships within the 4-aminoquinoline class and provide essential safety and handling guidelines. This guide is intended to serve as a foundational resource for scientists investigating this molecule for novel therapeutic applications.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds.[1] The 4-aminoquinoline subclass, in particular, has a storied history, anchored by the profound impact of chloroquine and amodiaquine in the global fight against malaria.[2][3] These agents historically function by interfering with heme detoxification in the malarial parasite's food vacuole.[4]
Beyond their antimalarial properties, 4-aminoquinoline derivatives have been investigated for a range of other therapeutic indications, including anticancer and anti-inflammatory activities.[1][5] The substituents on the quinoline core play a critical role in modulating a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target-specific activity.[2]
This compound (Figure 1) is a distinct analogue featuring dichlorination at the 7 and 8 positions of the benzo ring and a methyl group at the 2-position of the pyridine ring. These modifications are anticipated to significantly alter its electronic properties, lipophilicity, and steric profile compared to simpler 4-aminoquinolines, making it a compelling candidate for further investigation. This guide provides the core technical information required to synthesize, characterize, and handle this compound in a research setting.
Molecular Structure and Physicochemical Properties
Molecular Identity
The fundamental identity of a chemical compound is established by its structure and universally recognized identifiers.
-
IUPAC Name: 7,8-dichloro-2-methylquinolin-4-amine[6]
-
CAS Number: 917562-02-8[7]
-
SMILES: Cc1cc(N)c2ccc(Cl)c(Cl)c2n1
-
InChI Key: YOXFYSBUBIJKKS-UHFFFAOYSA-N[6]
Physicochemical Data
A summary of the key physicochemical properties is essential for experimental design, including solubility testing, formulation, and reaction setup.
| Property | Value | Source(s) |
| Molecular Weight | 227.09 g/mol | [7][8] |
| Appearance | Solid | |
| Melting Point | 218 - 219 °C | [6] |
| Purity | ≥97% (typical for commercial samples) | [6] |
Proposed Synthesis Pathway and Rationale
The proposed two-step synthesis starts with the commercially available 4-hydroxy-7,8-dichloro-2-methylquinoline.
-
Chlorination: The hydroxyl group at the C4 position is converted to a highly reactive chloro group, an excellent leaving group for subsequent SNAr reactions. This is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃). The mechanism involves the initial phosphorylation of the hydroxyl group, followed by nucleophilic attack by a chloride ion.
-
Amination: The resulting 4,7,8-trichloro-2-methylquinoline is then subjected to amination. The C4 position is significantly more activated towards nucleophilic attack than the C7 or C8 positions due to the electron-withdrawing effect of the ring nitrogen. Reaction with a protected ammonia source (e.g., benzylamine followed by deprotection) or direct amination under high pressure with ammonia in a suitable solvent (e.g., phenol or ethanol) can introduce the amino group at the C4 position selectively.
Analytical Characterization Workflow
Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach is required for unambiguous characterization.
Predicted Spectroscopic Data
Based on known spectral data for analogous compounds like 4-amino-2-methylquinoline and 4-amino-7-chloroquinoline, the following characteristic signals can be predicted.[9][10][11]
| Technique | Predicted Observations |
| ¹H NMR | ~2.5 ppm (s, 3H): Methyl (CH₃) protons at C2. ~6.0-6.5 ppm (s, 2H): Amino (NH₂) protons. ~6.8-8.0 ppm (m, 3H): Aromatic protons on the quinoline core. |
| ¹³C NMR | ~25 ppm: Methyl carbon. ~100-160 ppm: Aromatic and heteroaromatic carbons. The C4 carbon bearing the amino group would be significantly upfield compared to its chlorinated precursor. |
| FT-IR (cm⁻¹) | 3300-3500: N-H stretching (doublet for primary amine). ~1620: N-H scissoring deformation. 1500-1600: C=C and C=N aromatic ring stretching. ~800-900: C-Cl stretching. |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z ~227/229/231: A characteristic isotopic pattern for a molecule containing two chlorine atoms (approx. 9:6:1 ratio). |
Characterization Workflow
The logical flow for analyzing a newly synthesized batch of the target compound should validate both its structure and purity.
Potential Applications and Biological Context
The 4-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery.[2][4] The introduction of halogen atoms, particularly chlorine, at the 7-position is a classic feature of potent antimalarials like chloroquine. Electron-withdrawing groups at this position are known to modulate the pKa of the quinoline nitrogen atoms, which can influence drug accumulation in the acidic food vacuole of the parasite.[3]
The addition of a second chlorine at the C8 position and a methyl group at C2 in this compound represents a novel combination of substituents. These changes could potentially:
-
Enhance Potency: Increased lipophilicity from the additional chlorine and methyl groups may improve membrane permeability and target engagement.
-
Overcome Resistance: The unique substitution pattern might evade existing resistance mechanisms that affect traditional 4-aminoquinolines.
-
Broaden Activity: Derivatives of this class have also shown promise as cytotoxic agents against cancer cell lines, suggesting that this compound warrants screening in oncology models.[5]
This molecule should be considered a novel chemical probe for exploring structure-activity relationships in both infectious disease and oncology research programs.
Safety, Handling, and Storage
Proper safety protocols are mandatory when working with novel chemical entities.
-
Hazard Classification: Classified as Acute Toxicity 4 (Oral) and causes serious eye damage. The signal word is "Danger".
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H318: Causes serious eye damage.
-
-
Personal Protective Equipment (PPE): Always use a chemical fume hood.[12] Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles or a face shield.[12][13]
-
Handling: Avoid creating dust.[12][14] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[12]
-
First Aid:
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12][13]
Experimental Protocols
The following protocols are provided as a guide for researchers. All steps should be performed by trained personnel in a controlled laboratory environment.
Protocol 7.1: Proposed Synthesis of this compound
-
Step 1: Chlorination.
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxy-7,8-dichloro-2-methylquinoline (1.0 eq).
-
Working in a chemical fume hood, carefully add phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, monitoring by TLC (e.g., 20% Ethyl Acetate/Hexanes).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., solid NaHCO₃ or aqueous NaOH) until pH > 8.
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4,7,8-trichloro-2-methylquinoline intermediate.
-
-
Step 2: Amination.
-
Combine the crude trichloro-intermediate (1.0 eq) and phenol (5-10 eq) in a sealed pressure vessel.
-
Cool the vessel and carefully introduce anhydrous ammonia gas or a solution of ammonia in a suitable solvent.
-
Seal the vessel and heat to 120-140 °C for 12-24 hours.
-
Cool the reaction to room temperature, and carefully vent the vessel.
-
Dilute the reaction mixture with a suitable solvent and wash with aqueous base to remove the phenol.
-
Extract the product into an organic solvent, dry, and concentrate.
-
Purify the crude product via column chromatography on silica gel to afford the final product.
-
Protocol 7.2: Analytical Characterization
-
Mass Spectrometry: Dissolve a small sample in a suitable solvent (e.g., Methanol) and analyze via Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. Verify the presence of the [M+H]⁺ ion cluster around m/z 227-231.
-
NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra. Confirm the presence of the predicted chemical shifts and integration values.
-
Purity Analysis: Prepare a standard solution of the compound (~1 mg/mL) in a mobile phase-compatible solvent (e.g., Acetonitrile/Water). Analyze by HPLC-UV, monitoring at a wavelength such as 254 nm. The purity should be ≥95% for use in biological assays.
Conclusion
This compound is a novel heterocyclic compound with a structural motif that suggests significant potential for applications in medicinal chemistry, particularly in the fields of antimalarial and anticancer research. This guide provides a foundational framework for its synthesis, purification, characterization, and safe handling. The detailed protocols and predictive data herein are designed to empower researchers to confidently undertake further studies to elucidate the biological activity and therapeutic potential of this promising molecule.
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Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available from: [Link]
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Kumar, A., et al. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]
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Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. MSpace Repository, University of Manitoba. Available from: [Link]
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Canadian Science Publishing. Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products. Available from: [Link]
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El-Gaby, M. S. A., et al. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available from: [Link]
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Parapini, S., et al. (2019). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Molecules. Available from: [Link]
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Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. RSC Medicinal Chemistry. Available from: [Link]
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ResearchGate. Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. Available from: [Link]
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Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science. Available from: [Link]
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Nicholls, T. P., et al. (2020). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Chemical Science. Available from: [Link]
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Martínez, R., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. Available from: [Link]
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solubility profile of 4-Amino-7,8-dichloro-2-methylquinoline in different solvents
An In-Depth Technical Guide to the Solubility Profile of 4-Amino-7,8-dichloro-2-methylquinoline
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility stands out as a critical determinant of a drug candidate's fate, influencing everything from in vitro assay reliability to in vivo bioavailability and therapeutic efficacy.[1][2] Low aqueous solubility is a major hurdle, often leading to poor absorption, underestimated toxicity, and ultimately, the failure of promising candidates in later developmental stages.[1][3]
This guide provides a comprehensive technical overview of the solubility profile of This compound (CAS No: 917562-02-8).[4] This compound, a halogenated aminoquinoline derivative, belongs to a class of heterocyclic structures renowned for their diverse pharmacological activities.[5] For researchers, scientists, and drug development professionals working with this molecule or its analogues, this document serves as a foundational resource. It will delve into the theoretical underpinnings of its solubility, provide robust experimental protocols for its determination, and discuss the critical factors that modulate its behavior in various solvent systems.
Physicochemical Characterization
Understanding the inherent properties of this compound is the first step in predicting and interpreting its solubility.
-
Molecular Formula: C₁₀H₈Cl₂N₂[4]
-
Molecular Weight: 227.09 g/mol [4]
-
Structure: The molecule features a rigid quinoline bicyclic aromatic system. Key functional groups influencing solubility include:
-
A basic 4-amino group , which can be protonated to form a more soluble salt in acidic conditions.[6]
-
Two electron-withdrawing chloro groups at positions 7 and 8, which increase the molecule's lipophilicity.
-
A 2-methyl group , which also contributes to its lipophilic character.
-
The presence of both a basic, ionizable center (the amino group) and significant lipophilic regions (the dichlorinated benzene ring) suggests that the solubility of this compound will be highly dependent on the pH and the polarity of the solvent.[7][8]
Experimental Methodology: Thermodynamic Solubility Determination
To ensure reliable and reproducible data, a standardized and rigorous methodology is essential. While high-throughput kinetic solubility assays are useful for early screening, the determination of thermodynamic solubility is the gold standard for lead optimization and pre-formulation studies.[2][9] The most reliable and widely used technique for this purpose is the Saturation Shake-Flask Method .[3][9]
Causality Behind Experimental Choices
-
Why the Shake-Flask Method? This method is considered the "gold standard" because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing the most accurate measure of a compound's solubility.[3][9]
-
Why 24-48 Hours Equilibration? Achieving true equilibrium can be a slow process. Shorter incubation times, as used in kinetic solubility assays, can lead to an overestimation of solubility due to the formation of supersaturated solutions, especially when starting from a DMSO stock.[3] A long equilibration time (24 hours or more) ensures the dissolution and precipitation processes have reached a steady state.[2]
-
Why Centrifugation/Filtration? It is critical to accurately measure the concentration of only the dissolved compound. High-speed centrifugation or filtration using specialized plates is necessary to completely remove any microscopic, undissolved solid particles from the supernatant before analysis.[1][2]
-
Why HPLC/LC-MS for Quantification? These analytical techniques provide the sensitivity and selectivity required to accurately quantify the concentration of the dissolved analyte in the saturated solution, even at low levels.[10][11] UV-Vis spectrophotometry can also be used but may be less specific.[2]
Experimental Workflow: Shake-Flask Method
Below is a detailed protocol for determining the thermodynamic solubility of this compound.
Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.
Step-by-Step Protocol
-
Preparation: Add an excess of solid this compound to a series of glass vials. The excess is crucial to ensure saturation is reached.
-
Solvent Addition: Add a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO) to each vial.
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker or rotator (e.g., 25 °C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed or filter the solution through a 0.22 µm filter.
-
Sampling and Dilution: Carefully withdraw a precise aliquot from the clear supernatant, being careful not to disturb the solid pellet. Dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Determine the concentration of the diluted sample using a pre-validated and calibrated analytical method, such as HPLC-UV or LC-MS/MS.[10][11]
-
Calculation: Calculate the solubility in the original solvent by correcting for the dilution factor. The experiment should be run in duplicate or triplicate to ensure reproducibility.[2]
Solubility Profile of this compound
| Solvent | Solvent Type | Illustrative Solubility (µg/mL) | Rationale for Expected Solubility |
| Hexane | Nonpolar | < 1 | The molecule's polarity from the amino and nitrogen heteroatom makes it incompatible with nonpolar solvents. |
| Water (pH 7.0) | Polar Protic | 1 - 10 | Low solubility is expected due to the large, lipophilic dichlorinated aromatic system. |
| PBS (pH 7.4) | Aqueous Buffer | 1 - 10 | Similar to water, as the amino group (pKa ~4-5) would be largely un-ionized at this pH. |
| 0.1 N HCl (pH 1.0) | Acidic Aqueous | > 1000 | High solubility is expected due to the protonation of the basic 4-amino group, forming a highly soluble hydrochloride salt.[6][7] |
| Ethanol | Polar Protic | 50 - 200 | Moderate solubility is expected as ethanol can engage in hydrogen bonding and has a lower polarity than water, accommodating the lipophilic parts of the molecule. |
| Acetonitrile | Polar Aprotic | 20 - 100 | Moderate solubility due to its polar nature, though it cannot act as a hydrogen bond donor. |
| DMSO | Polar Aprotic | > 10,000 | Very high solubility is common for many drug candidates in DMSO, which is why it is a standard solvent for creating stock solutions.[1] |
Key Factors Influencing Solubility
Effect of pH
For an ionizable compound like this compound, pH is the most critical factor governing its aqueous solubility.[8][12] The 4-amino group is basic and will exist in equilibrium between its neutral (free base) form and its protonated (conjugate acid) form. The pKa of the quinoline core is typically around 4.9.[7]
-
At pH << pKa (e.g., pH 1-3): The compound will be predominantly in its protonated, ionized form. This charged species interacts much more favorably with polar water molecules, leading to a significant increase in aqueous solubility.[6]
-
At pH >> pKa (e.g., pH 7-9): The compound will be in its neutral, un-ionized form. In this state, the molecule's lipophilic character dominates, resulting in very low aqueous solubility.
Caption: pH effect on this compound solubility.
Effect of Temperature
The dissolution of a solid in a liquid is a thermodynamic process. Generally, for most solid compounds, solubility increases with temperature.[8][13] This relationship can be described by the van't Hoff equation, which relates the change in solubility to the enthalpy of solution.[14] Determining the temperature dependence is crucial for developing formulations and controlling crystallization processes. However, the magnitude of this effect can vary significantly between compounds and is generally less pronounced than the effect of pH for ionizable molecules.[12][13]
Conclusion
The solubility profile of this compound is a complex interplay of its structural features and the properties of the solvent system. Its character as a basic, lipophilic molecule dictates that its aqueous solubility will be exceptionally low at physiological pH but can be dramatically increased in acidic environments. The use of the gold-standard shake-flask method is essential for obtaining accurate thermodynamic solubility data, which is a non-negotiable requirement for informed decision-making in the drug development pipeline. The protocols and theoretical framework provided in this guide equip researchers with the necessary tools to thoroughly characterize the solubility of this compound, enabling the design of robust in vitro experiments and the development of viable formulation strategies.
References
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Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io Source: Protocols.io URL: [Link]
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Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]
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Title: Determination of aqueous solubility by heating and equilibration: A technical note Source: National Institutes of Health (NIH) URL: [Link]
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Title: A review of methods for solubility determination in biopharmaceutical drug characterization Source: National Institutes of Health (NIH) URL: [Link]
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Title: Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC Source: National Institutes of Health (NIH) URL: [Link]
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Title: Determination of Some Quinoline Derivatives with Organic Brominating Agents Source: Taylor & Francis Online URL: [Link]
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Title: Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma Source: ResearchGate URL: [Link]
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Title: this compound CAS#: 917562-02-8; ChemWhat Code Source: ChemWhat URL: [Link]
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Title: Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics Source: ResearchGate URL: [Link]
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Title: The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion Source: PubMed URL: [Link]
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Title: 4-Amino-2-methylquinoline | C10H10N2 | CID 81116 Source: PubChem - NIH URL: [Link]
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A Technical Guide to the Predicted Spectroscopic Data of 4-Amino-7,8-dichloro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-7,8-dichloro-2-methylquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry.[1] The quinoline scaffold is a key pharmacophore in many approved drugs, particularly antimalarials like chloroquine.[2][3] The specific substitution pattern of an amino group at the 4-position, a methyl group at the 2-position, and two chlorine atoms at the 7- and 8-positions suggests its potential as a bioactive molecule. Accurate structural elucidation through spectroscopic methods is paramount for any research and development involving this compound.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound is presented below, with a numbering system for the quinoline ring to facilitate the discussion of NMR data.
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR absorption bands for this compound are based on the analysis of similar aromatic amines and halogenated compounds. [1][6]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3450-3300 | Medium-Strong | N-H stretching (asymmetric and symmetric) of the amino group |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Weak-Medium | Aliphatic C-H stretching of the methyl group |
| ~1620 | Strong | N-H bending (scissoring) of the amino group |
| 1600-1450 | Medium-Strong | C=C and C=N stretching of the quinoline ring |
| 1350-1250 | Medium | C-N stretching |
| 850-750 | Strong | C-Cl stretching |
| ~800 | Strong | Aromatic C-H out-of-plane bending |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet) is first recorded and then subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular formula of this compound is C₁₀H₈Cl₂N₂. The calculated monoisotopic mass is approximately 242.01 g/mol . The mass spectrum will show a characteristic isotopic pattern for two chlorine atoms, with peaks at m/z 242 (M⁺, containing two ³⁵Cl), 244 (M+2, containing one ³⁵Cl and one ³⁷Cl), and 246 (M+4, containing two ³⁷Cl) in an approximate ratio of 9:6:1.
-
Major Fragmentation Pathways:
-
Loss of a chlorine atom (-Cl) to give a fragment at m/z ~207.
-
Loss of a methyl radical (-CH₃) to give a fragment at m/z ~227.
-
Retro-Diels-Alder fragmentation of the quinoline ring.
-
Caption: Predicted major fragmentation pathways in the mass spectrum.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. ESI is a softer technique and is more likely to show the molecular ion peak. [7]3. Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Conclusion
This technical guide provides a detailed prediction of the NMR, IR, and Mass Spectrometry data for this compound. These predictions are based on a thorough analysis of the spectroscopic data of structurally analogous compounds and established principles of chemical spectroscopy. While this guide serves as a valuable resource for the initial identification and characterization of this compound, experimental verification remains the gold standard for unequivocal structure elucidation. The provided experimental protocols offer a starting point for researchers to obtain and confirm the spectroscopic fingerprint of this compound.
References
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The Untapped Therapeutic Potential of 4-Amino-7,8-dichloro-2-methylquinoline Derivatives: A Technical Guide for Drug Discovery
Foreword: A Strategic Perspective on a Niche Scaffold
In the vast landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, a foundational blueprint for a multitude of therapeutic agents.[1][2] Within this family, the 4-aminoquinoline core is particularly distinguished, most notably as the pharmacophore of the lauded antimalarial drug, chloroquine.[3][4] While extensive research has illuminated the therapeutic avenues of 7-chloro-4-aminoquinolines, a significant opportunity for innovation lies in the exploration of less-chartered substitution patterns. This guide delves into the prospective biological activities of a specific, yet underexplored, class of compounds: 4-Amino-7,8-dichloro-2-methylquinoline derivatives .
While direct experimental data on this precise scaffold remains nascent, a wealth of knowledge surrounding analogous structures allows for a robust, data-driven extrapolation of their potential. This document will, therefore, serve as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive analysis based on established structure-activity relationships (SAR) and mechanistic insights gleaned from closely related 4-aminoquinoline congeners. We will explore the plausible synthesis, predict the likely biological activities, and propose detailed experimental workflows to validate these hypotheses.
I. The Core Moiety: Understanding the this compound Scaffold
The foundational structure, this compound, presents a unique combination of substituents that are predicted to significantly influence its physicochemical properties and biological interactions.
-
The 4-Amino Group: This is the cornerstone for derivatization, allowing for the introduction of various side chains that can modulate pharmacokinetic and pharmacodynamic properties. The basicity of the amino group is a critical determinant of cellular accumulation, particularly in acidic organelles like the lysosome, which is a key aspect of the anticancer and antimalarial activity of many 4-aminoquinolines.[1]
-
The 7,8-Dichloro Substitution: The presence of two electron-withdrawing chlorine atoms on the benzene ring is anticipated to profoundly impact the electronic character of the quinoline system. Electron-withdrawing groups at the 7-position are a well-established requirement for potent antiplasmodial activity.[5][6] The additional chlorine at the 8-position would further enhance this effect, potentially leading to stronger interactions with biological targets.
-
The 2-Methyl Group: Substitution at the 2-position of the quinoline ring can influence the molecule's steric profile and metabolic stability. While some studies suggest that substitution at certain positions can be detrimental to activity, the precise impact of a 2-methyl group in this specific scaffold warrants empirical investigation.[7]
The convergence of these structural features suggests a class of compounds with potentially heightened potency and novel pharmacological profiles.
II. Anticipated Biological Activities: An Evidence-Based Projection
Based on the extensive literature on substituted 4-aminoquinolines, we can project the most promising therapeutic applications for this compound derivatives.
A. Anticancer Potential: Targeting Lysosomal Function and Autophagy
The anticancer activity of 4-aminoquinolines, including chloroquine and its derivatives, is a burgeoning field of research.[2][8][9] These compounds are known to be lysosomotropic agents, accumulating in the acidic environment of lysosomes and disrupting their function.[1] This disruption can trigger apoptosis and inhibit autophagy, a cellular recycling process that cancer cells often exploit to survive under stress.
Hypothesized Mechanism of Action:
Derivatives of this compound are expected to exhibit significant anticancer activity through a similar mechanism. The enhanced lipophilicity and electron-withdrawing nature of the dichloro-substituents may facilitate enhanced lysosomal accumulation, leading to more potent disruption of autophagy and induction of cancer cell death.
Caption: Hypothesized anticancer mechanism of this compound derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines a standard procedure to evaluate the cytotoxic effects of synthesized derivatives on human cancer cell lines.
-
Cell Culture: Seed human breast cancer cell lines (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% growth inhibition (GI₅₀) values for each compound.
Data Presentation: Comparative Cytotoxicity of 4-Aminoquinoline Derivatives
| Compound | MCF-7 GI₅₀ (µM)[10] | MDA-MB-468 GI₅₀ (µM)[10] |
| Chloroquine | >50 | >50 |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 12.04 | 8.73 |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | 11.52 | 13.72 |
| Hypothesized this compound Derivative | <10 | <10 |
B. Antimalarial Activity: A Potent Successor to Chloroquine?
The 4-aminoquinoline scaffold is synonymous with antimalarial therapy. The primary mechanism of action involves the inhibition of hemozoin biocrystallization in the food vacuole of the Plasmodium parasite, leading to the accumulation of toxic free heme.
Structure-Activity Relationship Insights:
The presence of an electron-withdrawing group at the 7-position is crucial for antiplasmodial activity.[5][11] The 7,8-dichloro substitution in the target scaffold is a significant modification that could enhance this activity. Studies on 7-substituted 4-aminoquinolines have shown that 7-iodo and 7-bromo derivatives are as active as their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of P. falciparum.[11] This suggests that the electronic properties of the substituent at this position are a key driver of activity.
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A Technical Guide to the Mechanism of Action of 4-Aminoquinoline Antimalarials
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-aminoquinoline class of compounds, with chloroquine (CQ) as its most prominent member, has been a cornerstone of antimalarial chemotherapy for decades.[1][2] Their efficacy, particularly against the erythrocytic stages of Plasmodium falciparum, is rooted in a unique mechanism of action that exploits the parasite's own biology. This guide provides an in-depth exploration of this mechanism, focusing on the pivotal role of heme detoxification. We will dissect the process of drug accumulation within the parasite's acidic digestive vacuole, the molecular interactions that lead to the inhibition of hemozoin biocrystallization, and the structural features of the drugs that govern this activity. Furthermore, this document details the primary mechanisms by which the parasite has evolved resistance and presents the key experimental protocols that have been instrumental in elucidating these complex interactions.
The Core Mechanism: Disruption of Heme Homeostasis
The intraerythrocytic stage of the malaria parasite's lifecycle is characterized by its prodigious consumption of host cell hemoglobin, which it digests to acquire essential amino acids.[1][2] This catabolic process, however, releases large quantities of free heme (ferriprotoporphyrin IX), a prosthetic group that is highly toxic to the parasite. Free heme can generate reactive oxygen species and destabilize biological membranes, leading to cell lysis.[3][4] To counteract this toxicity, the parasite has evolved a crucial detoxification pathway: the polymerization of soluble heme into an inert, insoluble crystal known as hemozoin, or "malaria pigment".[2] The primary mechanism of action of 4-aminoquinoline compounds is the potent inhibition of this hemozoin formation process.[2][4][5]
Ion Trapping: Drug Accumulation in the Digestive Vacuole
The effectiveness of 4-aminoquinolines is contingent on their ability to concentrate at the site of action—the parasite's digestive vacuole (DV). The DV is an acidic organelle, with a pH estimated to be between 4.7 and 5.2.[3] Chloroquine and other 4-aminoquinolines are weak bases. In the neutral pH of the host erythrocyte cytoplasm, a significant fraction of the drug is uncharged and can readily diffuse across biological membranes, including the parasite's plasma membrane and the DV membrane.[3]
Once inside the acidic DV, the drug becomes protonated at its two amine sites (the quinoline ring nitrogen and the tertiary amine of the side chain).[3][4] This diprotonated, charged form of the drug is membrane-impermeable and is effectively trapped within the vacuole.[3] This "ion trapping" or "weak base mechanism" allows the drug to accumulate to millimolar concentrations inside the DV, several orders of magnitude higher than in the surrounding plasma.[6][7]
Inhibition of Hemozoin Biocrystallization
Inside the DV, the concentrated 4-aminoquinoline drug directly interferes with heme polymerization. The mechanism involves a two-pronged interaction:
-
Heme Binding: The planar aromatic quinoline ring of the drug forms a non-covalent π-π stacking complex with the porphyrin ring of heme.[8][9] This interaction is a critical first step in the inhibitory process.
-
Capping of Hemozoin Crystals: The drug-heme complex then binds to the growing faces of the hemozoin crystal. This "capping" action effectively terminates chain extension, preventing further heme monomers from being added to the polymer.[4][5]
The result is a buildup of toxic free heme and drug-heme complexes within the DV.[2][4] This accumulation leads to oxidative stress, membrane damage, and ultimately, the lysis and death of the parasite.[2][3]
Caption: Mechanism of 4-aminoquinoline action in the parasite's digestive vacuole.
Structure-Activity Relationships (SAR)
The antimalarial potency of 4-aminoquinolines is dictated by specific structural features that are finely tuned for drug accumulation and heme binding.[10][11] Decades of medicinal chemistry have elucidated a clear structure-activity relationship (SAR).
| Structural Feature | Importance for Activity | Rationale |
| Quinoline Nucleus | Essential | The planar aromatic system is required for π-π stacking interactions with the heme porphyrin ring.[1][12] |
| 7-Chloro Substituent | Critical for High Potency | An electron-withdrawing group at this position, like chlorine, is optimal for inhibiting β-hematin formation.[1][13][14] Replacing it with electron-donating groups significantly reduces activity.[1][14] |
| 4-Amino Linker | Essential | Connects the side chain to the quinoline core. |
| Basic Aminoalkyl Side Chain | Critical for Accumulation & Potency | The basicity of the terminal amine is crucial for protonation and ion trapping within the acidic DV. The length of the alkyl chain influences both potency and the ability to overcome resistance.[10][13] |
Modifications to this scaffold, particularly altering the length or bulk of the side chain, have been a key strategy in developing new 4-aminoquinolines that can circumvent resistance mechanisms.[1][13][15]
Mechanisms of Parasite Resistance
The clinical utility of chloroquine has been severely undermined by the global spread of resistant P. falciparum strains.[2][7] The primary mechanism of chloroquine resistance (CQR) is not a modification of the drug's target but rather a reduction in the intracellular accumulation of the drug.[3][6][7]
The Role of the P. falciparum Chloroquine Resistance Transporter (PfCRT)
The central player in CQR is a transmembrane protein located on the parasite's DV membrane called the P. falciparum Chloroquine Resistance Transporter (PfCRT).[16] In sensitive parasites, the wild-type PfCRT protein does not transport chloroquine. However, in resistant parasites, the pfcrt gene acquires a suite of point mutations. The key mutation, K76T (a lysine to threonine substitution at position 76), is the principal determinant of the CQR phenotype.[2][3][17]
This mutated form of PfCRT gains the ability to actively transport protonated chloroquine out of the digestive vacuole and into the parasite cytoplasm.[3][16] This efflux mechanism lowers the concentration of the drug at its site of action, preventing it from reaching the critical threshold required to effectively inhibit hemozoin formation.[2] While other transporters like PfMDR1 can modulate the level of resistance, mutations in PfCRT are considered the primary cause.[16]
Caption: Comparison of drug transport in sensitive and resistant parasites.
Key Experimental Methodologies
The elucidation of the 4-aminoquinoline mechanism of action and resistance has been made possible by a range of robust in vitro and biochemical assays. The following protocols represent foundational techniques in the field.
In Vitro Antimalarial Activity Assay: [³H]-Hypoxanthine Incorporation
This classic assay measures the inhibition of parasite growth by quantifying the incorporation of a radiolabeled nucleic acid precursor, [³H]-hypoxanthine, into the parasite's DNA/RNA during replication.
-
Causality: Healthy, replicating parasites will actively synthesize nucleic acids, incorporating the radiolabeled hypoxanthine. Drug-induced growth inhibition leads to a dose-dependent decrease in radioactivity, allowing for the calculation of an IC₅₀ value (the concentration of drug that inhibits 50% of growth).[17][18][19]
Protocol:
-
Preparation: Asynchronously or synchronously cultured P. falciparum-infected red blood cells (iRBCs) are diluted to a parasitemia of ~0.5% and a hematocrit of 2.5% in complete RPMI-1640 medium.
-
Drug Plating: Test compounds are serially diluted in a 96-well microtiter plate. Control wells (no drug, solvent only) are included.
-
Incubation: 200 µL of the iRBC suspension is added to each well. The plate is incubated for 24 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Radiolabeling: 25 µL of medium containing [³H]-hypoxanthine (final activity ~0.5 µCi/well) is added to each well.
-
Final Incubation: The plate is incubated for an additional 18-24 hours.
-
Harvesting: The plate is frozen and thawed to lyse the cells. The contents are then harvested onto a glass-fiber filter mat using a cell harvester.
-
Quantification: The filter mat is dried, and a scintillant is added. The incorporated radioactivity is measured using a liquid scintillation counter.
-
Analysis: The counts per minute (CPM) are plotted against the drug concentration, and the IC₅₀ value is determined using a non-linear regression analysis.
Biochemical Assay: Spectrophotometric β-Hematin Inhibition
This cell-free assay directly measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from a heme monomer solution.
-
Causality: Heme monomers are soluble under certain conditions, while the polymerized β-hematin is insoluble. The assay initiates polymerization and then quantifies the amount of insoluble polymer formed. An effective inhibitor will reduce the amount of β-hematin produced.[20][21]
Protocol:
-
Reagent Preparation: Prepare a stock solution of hemin chloride in DMSO. Prepare a 4 M acetate buffer (pH 4.8).
-
Assay Plating: In a 96-well plate, add test compounds at various concentrations.
-
Reaction Initiation: Add the hemin stock solution to each well. Initiate the polymerization by adding the acetate buffer. The final volume should be ~200 µL.
-
Incubation: The plate is sealed and incubated at 37°C for 18-24 hours to allow for β-hematin formation.
-
Washing: The plate is centrifuged to pellet the insoluble β-hematin. The supernatant containing unreacted heme is carefully removed. The pellet is washed repeatedly with DMSO to remove any residual unreacted heme.
-
Solubilization: The final, washed β-hematin pellet is dissolved in a known volume of 0.1 M NaOH to convert it back to soluble heme monomers.
-
Quantification: The absorbance of the solubilized heme is read on a plate reader at 405 nm.
-
Analysis: The percentage of inhibition is calculated relative to no-drug controls, and an IC₅₀ value is determined.
Drug Accumulation Assay: LC-MS/MS Quantification
This method provides a direct and highly sensitive measurement of the amount of drug that accumulates within the parasite.
-
Causality: By physically separating the parasites from the host red blood cells and the culture medium, the amount of drug specifically associated with the parasite can be quantified using the high specificity and sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[22]
Protocol:
-
Drug Treatment: A high-parasitemia (~10%) synchronized culture of iRBCs is incubated with a known concentration of the test compound for a defined period (e.g., 30-60 minutes).
-
Parasite Isolation: The iRBC suspension is centrifuged, and the pellet is treated with ice-cold 0.05% saponin. Saponin selectively lyses the red blood cell membrane while leaving the parasite membrane intact.
-
Washing: The freed parasites are pelleted by high-speed centrifugation. The hemoglobin-containing supernatant is discarded. The parasite pellet is washed multiple times with ice-cold PBS to remove any external drug.
-
Drug Extraction: A precise volume of an organic solvent (e.g., methanol or acetonitrile) containing a known amount of an internal standard (often a stable isotope-labeled version of the drug) is added to the parasite pellet to lyse the parasites and extract the drug.
-
Sample Preparation: The sample is vortexed and centrifuged to pellet cellular debris. The supernatant containing the extracted drug is transferred for analysis.
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The drug and internal standard are separated by liquid chromatography and detected by mass spectrometry.
-
Quantification: The amount of drug in the sample is calculated by comparing the ratio of the drug's signal to the internal standard's signal against a standard curve. The result is typically normalized to the number of parasites or parasite protein content.
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The Emergence of 4-Amino-7,8-dichloro-2-methylquinoline: A Technical Guide to a Novel Pharmacophore Core
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] This in-depth technical guide explores the potential of a novel derivative, 4-Amino-7,8-dichloro-2-methylquinoline, as a promising pharmacophore for the development of next-generation targeted therapies. We will delve into its synthetic strategy, predicted physicochemical characteristics, and propose a rationale for its potential as a kinase inhibitor and cytotoxic agent. Furthermore, this guide provides a comprehensive, field-proven framework for its investigation, encompassing in silico modeling and detailed, step-by-step protocols for in vitro validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities in the ever-evolving landscape of drug discovery.
Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged scaffold" in medicinal chemistry.[4][5] This designation stems from its ability to interact with a wide array of biological targets with high affinity, leading to diverse pharmacological effects.[1][3] The versatility of the quinoline nucleus allows for extensive structural modifications, enabling the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties.[2][4]
The 4-aminoquinoline subgroup, in particular, has a rich history, with chloroquine being a prominent example of its therapeutic success in the treatment of malaria.[6] The core pharmacophore of 4-aminoquinolines typically includes the quinoline nitrogen, the 4-amino group, and a substituent at the 7-position.[7] Structure-activity relationship (SAR) studies have consistently demonstrated that an electron-withdrawing group at the 7-position is crucial for the antimalarial and anticancer activities of these compounds.[8][9] This has spurred the exploration of novel halogenated and otherwise substituted 4-aminoquinolines in the quest for more potent and selective therapeutic agents.
This guide focuses on the untapped potential of This compound , a molecule that combines several key structural features: the essential 4-aminoquinoline core, a methyl group at the 2-position which can influence steric interactions and metabolic stability, and a unique 7,8-dichloro substitution pattern on the benzene ring. The presence of two electron-withdrawing chlorine atoms is hypothesized to significantly impact the electronic properties of the quinoline ring system, potentially enhancing its interaction with biological targets and offering a distinct biological profile compared to its monosubstituted counterparts.
Synthesis of this compound: A Proposed Synthetic Route
While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established quinoline synthesis methodologies. The Combes quinoline synthesis offers a direct approach to constructing the 2-methylquinoline core.[8][10]
Proposed Synthetic Pathway: Modified Combes Reaction
The proposed synthesis commences with the acid-catalyzed condensation of 3,4-dichloroaniline with acetylacetone (a 1,3-diketone) to form a Schiff base intermediate. Subsequent intramolecular cyclization under acidic conditions, followed by aromatization, would yield the desired 2,4-dimethyl-7,8-dichloroquinoline. This intermediate can then be selectively aminated at the 4-position. A more direct route to the 4-amino derivative would involve a variation of the Combes reaction or subsequent chemical modifications.
A potential multi-step synthesis is outlined below:
Step 1: Synthesis of 7,8-Dichloro-2-methyl-4-hydroxyquinoline via Gould-Jacobs Reaction.
The Gould-Jacobs reaction provides a reliable method for the synthesis of 4-hydroxyquinolines.[1][3][11]
-
Reactants: 3,4-dichloroaniline and diethyl 2-acetylmalonate.
-
Procedure:
-
Condensation of 3,4-dichloroaniline with diethyl 2-acetylmalonate, typically by heating, to form an anilinomethylenemalonate intermediate.
-
Thermal cyclization of the intermediate at high temperatures (often in a high-boiling solvent like diphenyl ether) to yield ethyl 7,8-dichloro-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.
-
Saponification of the ester with a base (e.g., NaOH) followed by acidification to yield the corresponding carboxylic acid.
-
Decarboxylation of the carboxylic acid by heating to afford 7,8-dichloro-2-methyl-4-hydroxyquinoline.
-
Step 2: Chlorination of the 4-hydroxy group.
-
Reactant: 7,8-dichloro-2-methyl-4-hydroxyquinoline.
-
Reagent: Phosphoryl chloride (POCl₃).
-
Procedure: Heating the 4-hydroxyquinoline with excess POCl₃ will convert the hydroxyl group into a chloro group, yielding 4,7,8-trichloro-2-methylquinoline.
Step 3: Amination of the 4-chloro group.
-
Reactant: 4,7,8-trichloro-2-methylquinoline.
-
Reagent: Ammonia (or a protected amine followed by deprotection).
-
Procedure: Nucleophilic aromatic substitution (SNA) of the highly reactive 4-chloro group with ammonia in a suitable solvent (e.g., phenol or a high-boiling alcohol) under heat will yield the final product, This compound .
Physicochemical Properties and In Silico ADMET Prediction
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[10][12] While experimental determination is the gold standard, in silico prediction tools can provide valuable early insights.[13][14]
Predicted Physicochemical Properties
Several key physicochemical properties for this compound can be predicted using computational models. These predictions are based on its chemical structure and can help guide its development.
| Property | Predicted Value | Implication for Drug-Likeness |
| Molecular Weight | ~243.09 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP (octanol/water) | 2.5 - 3.5 | Indicates good membrane permeability |
| Topological Polar Surface Area (TPSA) | ~38.9 Ų | Suggests good oral bioavailability |
| Hydrogen Bond Donors | 1 (from the amino group) | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 2 (quinoline and amino nitrogens) | Compliant with Lipinski's Rule of Five (≤10) |
Note: These values are estimations and should be experimentally verified.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile
Web-based tools such as SwissADME and pkCSM can be utilized to predict the ADMET properties of this compound.[10][15]
-
Absorption: The predicted high gastrointestinal (GI) absorption and compliance with Lipinski's rules suggest good oral bioavailability.
-
Distribution: The predicted LogP value suggests the compound can cross cell membranes and distribute into tissues. The potential for blood-brain barrier penetration should be assessed.
-
Metabolism: The 2-methyl group may influence the metabolic profile, potentially blocking a site of metabolism and increasing the compound's half-life. Cytochrome P450 (CYP) inhibition potential should be evaluated to assess the risk of drug-drug interactions.
-
Excretion: The route of excretion (renal or hepatic) can be predicted based on its physicochemical properties.
-
Toxicity: In silico models can predict potential toxicities such as mutagenicity, carcinogenicity, and hepatotoxicity, providing an early warning for potential safety issues.
Exploring the Pharmacophore: Potential Biological Targets and Rationale
The structural features of this compound suggest several potential biological targets, primarily in the realms of oncology and infectious diseases.
Anticancer Activity: A Cytotoxic Agent Targeting Cancer Cell Proliferation
The 4-aminoquinoline scaffold is present in several compounds with demonstrated anticancer activity.[16][17] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[16] The 7,8-dichloro substitution on our target molecule is of particular interest, as halogenated quinolines have shown significant cytotoxicity against various cancer cell lines.[18][19] The electron-withdrawing nature of the chlorine atoms can enhance the molecule's ability to interact with biological targets through various non-covalent interactions.
Hypothesis: this compound will exhibit cytotoxic activity against a panel of human cancer cell lines.
Kinase Inhibition: A Potential Modulator of Cellular Signaling
Protein kinases are a major class of drug targets in oncology and other diseases.[16] The quinoline scaffold is a common feature in many kinase inhibitors. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction in the ATP-binding pocket of many kinases.
Hypothesis: The 4-aminoquinoline core of our target molecule, combined with its specific substitution pattern, will enable it to bind to the ATP-binding site of certain protein kinases and inhibit their activity. The 4-amino group can form crucial hydrogen bonds, while the dichloro-substituted benzene ring can engage in hydrophobic and halogen bonding interactions within the kinase domain.
Pharmacophore Modeling: A Blueprint for Rational Drug Design
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity.[20] A pharmacophore model can be used for virtual screening of compound libraries to identify new hits and to guide the optimization of lead compounds.
Ligand-Based Pharmacophore Model Generation
In the absence of a known crystal structure of a target protein, a ligand-based pharmacophore model can be generated by aligning a set of known active molecules and identifying their common chemical features. For this compound, we can propose a hypothetical pharmacophore model based on the well-established SAR of 4-aminoquinoline kinase inhibitors.
Key Pharmacophoric Features:
-
Hydrogen Bond Acceptor (HBA): The quinoline nitrogen.
-
Hydrogen Bond Donor (HBD): The 4-amino group.
-
Aromatic Ring (AR): The quinoline ring system.
-
Hydrophobic/Halogen Bond Donor (HY/X): The 7,8-dichloro substituents.
Application in Virtual Screening and Lead Optimization
This pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds with the potential to exhibit similar biological activity. Furthermore, during lead optimization, this model can guide the design of new analogs with improved potency and selectivity by ensuring that the key pharmacophoric features are maintained or enhanced.
Experimental Validation: A Step-by-Step Methodological Guide
The following section provides detailed, self-validating protocols for the in vitro evaluation of this compound.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[21][22]
Protocol:
-
Cell Seeding:
-
Seed a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Replace the medium in the cell plates with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
-
In Vitro Kinase Inhibition Assays
To evaluate the kinase inhibitory potential of this compound, a variety of assay formats can be employed.
HTRF assays are a robust and high-throughput method for measuring kinase activity.[4][23][24]
Protocol (General):
-
Reagent Preparation:
-
Prepare the kinase, biotinylated substrate, and ATP solutions in the appropriate kinase buffer.
-
Prepare the detection reagents: Europium cryptate-labeled anti-phospho-antibody and streptavidin-XL665.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase and biotinylated substrate mixture.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding the detection reagents in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for the formation of the FRET complex.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.
-
Calculate the IC₅₀ value.
-
This is a traditional and highly sensitive method for directly measuring kinase activity.[1][25][26]
Protocol (General):
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase, substrate (peptide or protein), and the test compound in kinase buffer.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction at 30°C for a specific time (e.g., 10-30 minutes).
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper or filter membrane.
-
Wash the paper/membrane extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
-
Quantification:
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity at each compound concentration.
-
Determine the IC₅₀ value.
-
Conclusion and Future Directions
This compound represents a novel and unexplored chemical entity with significant potential as a pharmacophore in drug discovery. Its unique substitution pattern, combining the established 4-aminoquinoline core with a 7,8-dichloro motif, provides a strong rationale for investigating its biological activities. The proposed synthetic route offers a clear path to obtaining this compound for further study.
The in silico predictions of its physicochemical and ADMET properties are favorable, suggesting drug-like characteristics. The hypotheses of its potential as a cytotoxic agent and a kinase inhibitor are grounded in the extensive structure-activity relationship data available for related quinoline derivatives.
The detailed experimental workflows provided in this guide offer a comprehensive and robust framework for the systematic evaluation of this compound. Successful validation of its biological activity through the proposed in vitro assays will pave the way for further preclinical development, including mechanism of action studies, in vivo efficacy testing in animal models, and lead optimization to enhance its therapeutic potential. The exploration of this novel pharmacophore core could lead to the discovery of a new generation of targeted therapies for cancer and other diseases.
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Whitepaper: In Silico Modeling of 4-Amino-7,8-dichloro-2-methylquinoline Interactions with Putative Kinase Targets
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1] 4-Amino-7,8-dichloro-2-methylquinoline is a halogenated quinoline derivative whose interactions with biological targets are not extensively characterized in public literature. This technical guide provides a comprehensive, step-by-step workflow for the in silico analysis of this compound, from initial target selection to advanced binding free energy calculations. We demonstrate a self-validating protocol that combines molecular docking and molecular dynamics (MD) simulations to predict and analyze the binding of this compound to a putative protein kinase target. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational methods to accelerate early-stage drug discovery projects.[2][3]
Introduction: The Rationale for Computational Scrutiny
Computer-Aided Drug Design (CADD) has become an indispensable component of the modern drug discovery pipeline, significantly reducing the time and cost associated with identifying and optimizing lead compounds.[4][5] By simulating molecular interactions computationally, we can prioritize candidates for synthesis and experimental testing, generate hypotheses about structure-activity relationships (SAR), and gain deep mechanistic insights that are often difficult to obtain through experimental methods alone.[6]
The subject of this guide, this compound[7][8][9], belongs to the broader class of 4-aminoquinolines, which are known to possess diverse pharmacological activities, including antimalarial and anticancer properties.[10][11][12] For instance, related quinoline derivatives have been investigated as inhibitors of protein kinases such as c-MET.[10][13] Given this precedent, a logical starting point for an in silico investigation is to model the interaction of our target compound with a representative protein kinase.
This guide will therefore use a human protein kinase as a model target to detail a complete in silico workflow. The objective is not merely to present a series of commands, but to elucidate the scientific reasoning behind each step, from ligand preparation and target validation to the interpretation of simulation data, thereby providing a robust framework for studying novel small molecules.
Foundational Concepts: From Static Pictures to Dynamic Interactions
Our computational approach is built on two synergistic pillars: molecular docking and molecular dynamics (MD) simulations.
-
Molecular Docking: This technique predicts the preferred orientation (the "pose") of a ligand when bound to a receptor, estimating its binding affinity via a scoring function.[14][15] It is a powerful tool for virtual screening and initial hit identification, providing a static snapshot of the most probable binding mode.[5][16] The process involves two key steps: sampling ligand conformations within the active site and then ranking these conformations using a scoring function.[15]
-
Molecular Dynamics (MD) Simulations: While docking provides a static hypothesis, MD simulations introduce the dimension of time, allowing us to observe the dynamic behavior of the protein-ligand complex in a simulated physiological environment.[17][18] By solving Newton's equations of motion for the system, MD simulations provide detailed information on conformational flexibility, the stability of the complex over time, and the role of solvent, ultimately enabling more accurate estimations of binding free energy.[17][18]
Combining these methods creates a powerful, multi-stage workflow. Docking generates a high-quality initial hypothesis of the binding pose, which is then refined and validated through the dynamic and explicit-solvent context of an MD simulation.[18]
Methodology: A Validating In Silico Workflow
The integrity of any computational study rests on a meticulous and reproducible methodology. The following sections detail a self-validating protocol for modeling the interactions of this compound.
Overall Workflow Diagram
The entire computational process follows a logical progression from system preparation to detailed analysis.
Caption: High-level workflow for in silico interaction analysis.
Ligand Preparation
Accurate representation of the ligand is critical.[19]
-
Obtain 2D Structure: The structure of this compound can be obtained from databases like PubChem (CID 17039646)[7].
-
Generate 3D Conformation: Convert the 2D structure into a 3D conformation using software like Open Babel.
-
Energy Minimization: Minimize the energy of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign Partial Charges: Assign appropriate partial charges (e.g., Gasteiger charges) required for docking calculations.
-
Save in Required Format: Save the prepared ligand structure in a format compatible with the docking software (e.g., PDBQT for AutoDock Vina)[16].
Target Protein Selection and Preparation
The choice and preparation of the target receptor are equally crucial.[19]
-
Target Selection: Based on literature for related quinoline compounds[10][11][13], a protein kinase is a rational choice. We will select the c-MET kinase domain (PDB ID: 3G6H) as a representative target for this workflow.
-
Download Structure: Download the crystal structure from the Protein Data Bank (PDB).
-
Structure Cleaning: This is a critical validation step.[19][20]
-
Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand. Retaining crystallographic waters can be important but requires careful consideration of their stability and role in binding.[21]
-
Inspect the protein for missing residues or atoms and use modeling tools (e.g., Chimera) to rebuild them if necessary.
-
-
Protonation: Add polar hydrogen atoms to the protein structure. The protonation states of key catalytic residues (e.g., Histidine) must be carefully checked as they can significantly impact ligand binding.[21]
-
Save in Required Format: Convert the prepared protein structure to the PDBQT format, which includes partial charge and atom type information.
Molecular Docking Protocol (using AutoDock Vina)
Molecular docking predicts the binding conformation and affinity.[16]
-
Define the Binding Site: The search space for docking must be defined. If a co-crystallized ligand was present, the binding site is typically defined as a grid box (e.g., 25x25x25 Å) centered on the position of that original ligand. This ensures the search is focused on a known active site.[19]
-
Configuration File: Create a configuration file specifying the paths to the prepared protein and ligand, the center and dimensions of the grid box, and the desired output file name.
-
Run Docking Simulation: Execute the docking calculation using the command-line interface of AutoDock Vina.
-
Analyze Results: The output will provide several binding poses ranked by their predicted binding affinity (in kcal/mol).[22] The pose with the lowest binding energy is typically considered the most favorable.[22] A root-mean-square deviation (RMSD) below 2.0 Å between a predicted pose and a known experimental pose is a common benchmark for success.[21]
Molecular Dynamics Simulation Protocol (using GROMACS)
MD simulations refine the docked pose and assess its stability.[23][24][25]
-
Prepare Complex Topology:
-
Merge the coordinates of the protein and the best ligand pose from docking into a single PDB file.
-
Generate the protein topology using a suitable force field (e.g., CHARMM36).[24]
-
Generate the ligand topology and parameters. This is a critical step for non-standard molecules and often requires a server like CGenFF or an equivalent tool to generate parameters compatible with the protein force field.[23][24]
-
Combine the protein and ligand topologies into a unified system topology.[25]
-
-
System Setup:
-
Define a simulation box (e.g., a cubic box with a 1.0 nm distance from the complex to the edge).[25]
-
Solvate the system by filling the box with a pre-equilibrated water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system's charge and mimic a physiological salt concentration.
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during setup.
-
Equilibration: This is a two-phase process to bring the system to the desired temperature and pressure.[26]
-
NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[24]
-
NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the system reaches the correct density. Position restraints are often maintained during this phase.[26]
-
-
Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) without any restraints. The system's coordinates are saved at regular intervals to generate a trajectory file.
Caption: Step-by-step workflow for MD simulation setup.
Post-Simulation Analysis: Binding Free Energy
Analyzing the MD trajectory provides quantitative insights into the stability and binding affinity of the complex.
-
Root-Mean-Square Deviation (RMSD): Calculate the RMSD of the protein backbone and ligand heavy atoms over time. A stable, converging RMSD plot indicates that the system has reached equilibrium.
-
Root-Mean-Square Fluctuation (RMSF): Calculate the RMSF of each residue to identify flexible and rigid regions of the protein upon ligand binding.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy from the MD trajectory snapshots. These "end-point" methods provide a balance of computational efficiency and reasonable accuracy for ranking compounds.[27] More rigorous but computationally expensive alchemical free energy methods can also be employed for higher accuracy.[28][29][30]
Data Presentation and Interpretation
Docking Results
The results from molecular docking are best summarized in a table.
| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (c-MET) | Interaction Type |
| 1 | -9.1 | MET1160, PRO1158 | H-Bond with backbone |
| TYR1230, VAL1092 | Hydrophobic | ||
| 2 | -8.8 | ASP1222, LYS1110 | H-Bond, Salt Bridge |
| 3 | -8.5 | ALA1221, MET1229 | Hydrophobic |
Table 1: Example molecular docking results for this compound with the c-MET kinase domain. Lower binding affinity values indicate stronger predicted binding.[16]
Caption: Key interactions predicted by molecular docking.
MD Simulation and Binding Free Energy Analysis
MD simulation results quantify the stability and energetics of the complex.
| Analysis Metric | Value | Interpretation |
| Average Protein RMSD | 0.25 nm | The protein structure is stable throughout the simulation. |
| Average Ligand RMSD | 0.15 nm | The ligand remains stably bound in the predicted pose. |
| Binding Free Energy (MM/PBSA) | ||
| Van der Waals Energy | -150 kJ/mol | Favorable hydrophobic and van der Waals interactions. |
| Electrostatic Energy | -85 kJ/mol | Favorable electrostatic interactions. |
| Polar Solvation Energy | 160 kJ/mol | Unfavorable, cost of desolvating polar groups. |
| Nonpolar Solvation Energy | -15 kJ/mol | Favorable hydrophobic effect. |
| Total Binding Free Energy (ΔG) | -90 kJ/mol | Strong predicted binding affinity. |
Table 2: Example summary of MD simulation and MM/PBSA binding free energy calculations. The final ΔG value provides a more refined estimate of binding affinity than docking scores alone.
Discussion and Future Perspectives
The combined docking and MD simulation workflow provides strong evidence for the binding of this compound to the c-MET kinase active site. The predicted binding affinity is high, and the complex is stable over a 100 ns simulation.
However, it is crucial to acknowledge the limitations. The accuracy of these predictions is contingent on the quality of the force field and the conformational sampling achieved.[29] Methods like MM/PBSA provide valuable estimates but neglect contributions from conformational entropy.[27]
The results from this in silico protocol should be viewed as robust, data-driven hypotheses. The next logical steps are:
-
Experimental Validation: Synthesize the compound and perform in vitro kinase inhibition assays to confirm the computational prediction.
-
SAR Studies: Model analogues of the parent compound to understand how structural modifications affect binding affinity, guiding the design of more potent inhibitors.[10]
-
Advanced Free Energy Methods: For high-priority compounds, employ more rigorous methods like alchemical free energy perturbation (FEP) to obtain predictions with higher accuracy.[30]
Conclusion
This guide has detailed a comprehensive and scientifically rigorous workflow for the in silico characterization of this compound. By integrating molecular docking for initial pose prediction with molecular dynamics simulations for dynamic refinement and binding free energy calculation, we can generate valuable, actionable insights for drug discovery projects. The emphasis on a self-validating methodology, from meticulous system preparation to multi-faceted analysis, ensures that the generated hypotheses are grounded in established computational chemistry principles, providing a solid foundation for subsequent experimental investigation.
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An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of 4-Amino-7,8-dichloro-2-methylquinoline
Abstract
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer and antimalarial properties.[1][2] This guide provides a comprehensive, field-proven framework for conducting the preliminary in vitro cytotoxicity screening of a novel derivative, 4-Amino-7,8-dichloro-2-methylquinoline. We move beyond a simple recitation of steps to explain the scientific causality behind each experimental choice, ensuring a robust and self-validating protocol. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities. We detail the rationale for assay selection, provide a step-by-step protocol for the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, and offer insights into data analysis, interpretation, and the contextualization of results based on structure-activity relationships.
Introduction: The Rationale for Screening this compound
The 4-aminoquinoline core is a cornerstone of chemotherapy, most famously represented by the antimalarial drug chloroquine.[3] However, its therapeutic potential is not limited to infectious diseases. A growing body of evidence demonstrates that quinoline derivatives possess significant anticancer activity through diverse mechanisms, including the inhibition of topoisomerase, interference with tubulin polymerization, and modulation of critical signaling pathways.[2][4][5] Some derivatives function by intercalating with DNA, disrupting replication, while others induce apoptosis through mitochondrial dysfunction or the overproduction of reactive oxygen species (ROS).[4][6]
The subject of this guide, this compound, is a novel compound whose cytotoxic profile is yet to be characterized. Its structure presents several points of interest for medicinal chemistry:
-
The 4-Aminoquinoline Scaffold: Provides a validated pharmacophore known to engage with biological targets.[1]
-
Dichloro Substitution (Positions 7 & 8): The presence of two chlorine atoms, which are strong electron-withdrawing groups, can significantly alter the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding or halogen bonding with target proteins. This can profoundly influence bioavailability and cytotoxic potency.[7]
-
Methyl Group (Position 2): This small alkyl group can impact steric interactions within a binding pocket and may influence the compound's metabolic stability.
Given these structural features, a systematic evaluation of its effect on cell viability is a critical first step in determining its potential as a therapeutic agent. Preliminary cytotoxicity screening serves as a fundamental gatekeeper in the drug discovery pipeline, providing essential data to justify further investment in more complex mechanistic studies.[8][9]
Assay Selection: The Principle of the MTT Assay
For initial, high-throughput screening, a reliable, cost-effective, and reproducible assay is paramount.[10][11] We recommend the MTT assay, a colorimetric method that measures the metabolic activity of a cell population, which serves as a proxy for cell viability.[8][12]
The underlying principle is the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is accomplished by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active (i.e., living) cells. The resulting formazan crystals are then solubilized, and the intensity of the purple solution is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic or cytostatic effects.
Caption: Principle of the MTT Cell Viability Assay.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, incorporating necessary controls to ensure the reliability and reproducibility of the generated data.
Materials and Reagents
| Reagent / Material | Specifications | Purpose |
| Test Compound | This compound | The molecule under investigation. |
| Cell Lines | See Table 3.2 | Panel to assess broad cytotoxicity and selectivity. |
| Cell Culture Medium | DMEM or RPMI-1640 (as required by cell line) | Base medium for cell growth. |
| Fetal Bovine Serum (FBS) | Heat-inactivated, Qualified | Source of growth factors. |
| Penicillin-Streptomycin | 10,000 U/mL Penicillin, 10,000 µg/mL Strep | Prevents bacterial contamination. |
| Trypsin-EDTA | 0.25% Trypsin, 0.53 mM EDTA | Cell detachment for passaging and seeding. |
| Phosphate-Buffered Saline (PBS) | pH 7.4, Sterile | Washing cells. |
| MTT Reagent | 5 mg/mL in sterile PBS | The viability indicator. |
| DMSO | Anhydrous, Cell culture grade | Solubilizing test compound and formazan crystals. |
| Doxorubicin | Known cytotoxic agent | Positive control for assay validation. |
| Equipment | 96-well flat-bottom plates, CO2 incubator, Biosafety cabinet, Plate reader (570 nm), Multichannel pipette | Standard cell culture and assay equipment. |
Rationale-Driven Cell Line Selection
The choice of cell lines is critical for interpreting the breadth and selectivity of the compound's activity. We recommend a panel that includes representatives from different cancer types and a non-cancerous control line.
| Cell Line | Type | Rationale | Seeding Density (cells/well) |
| MCF-7 | Breast Adenocarcinoma | A well-characterized, estrogen-receptor positive line.[13] | 5,000 - 8,000 |
| A549 | Lung Carcinoma | A standard model for lung cancer studies.[14] | 4,000 - 7,000 |
| HeLa | Cervical Adenocarcinoma | A robust and widely used cancer cell line.[8] | 4,000 - 7,000 |
| HEK-293 | Human Embryonic Kidney | A non-cancerous control to assess general cytotoxicity.[8] | 8,000 - 12,000 |
Note: Optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase at the time of analysis.
Step-by-Step Experimental Workflow
Sources
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- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
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- 6. ijmphs.com [ijmphs.com]
- 7. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 14. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: A Guided Approach to 4-Amino-7,8-dichloro-2-methylquinoline
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, four-step synthesis protocol for the target compound 4-Amino-7,8-dichloro-2-methylquinoline, a heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. While a direct, published synthesis for this specific molecule is not readily available, this guide outlines a robust and logically-derived pathway based on established and well-documented chemical transformations. The protocol begins with a Conrad-Limpach quinoline synthesis to construct the core heterocyclic system, followed by functional group manipulations—chlorination and amination—to yield the final product. This application note emphasizes the underlying chemical principles, explains the rationale behind procedural choices, and addresses potential challenges, particularly those associated with the use of electron-deficient starting materials.
Strategic Overview of the Synthesis
The synthesis of this compound is designed as a sequential, four-step process. This strategy leverages the classic Conrad-Limpach reaction for the initial ring formation, followed by standard, high-yield reactions to install the required functionalities. The selection of 2,3-dichloroaniline as the starting material directly establishes the 7,8-dichloro substitution pattern on the final quinoline ring. Ethyl acetoacetate serves as the source for the remaining carbon atoms of the pyridine ring, including the 2-methyl group.
Caption: Simplified mechanism of the Conrad-Limpach thermal cyclization step.
Step 3: Synthesis of 4,7,8-Trichloro-2-methylquinoline
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place the crude 7,8-dichloro-4-hydroxy-2-methylquinoline (1.0 eq) from the previous step.
-
Chlorination: Carefully add an excess of phosphorus oxychloride (POCl₃) (5-10 eq). The reaction can be run neat or with a catalytic amount of N,N-dimethylformamide (DMF).
-
Heating: Heat the mixture to reflux (approx. 110°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring in a large beaker. This is a highly exothermic and gas-evolving quench.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or aqueous ammonia) until the pH is ~8-9. The product will precipitate as a solid or can be extracted with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: If extracted, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid can be purified by column chromatography or recrystallization.
Causality and Expertise:
-
Using a large excess of POCl₃ serves as both the reagent and the solvent, driving the reaction to completion. [1]* The reaction proceeds via phosphorylation of the hydroxyl group, creating a good leaving group which is then displaced by a chloride ion. [2]* The quench must be performed with extreme caution due to the violent reaction of excess POCl₃ with water.
Step 4: Synthesis of this compound
Protocol:
-
Reaction Setup: In a sealed pressure vessel, combine 4,7,8-trichloro-2-methylquinoline (1.0 eq), a suitable solvent such as phenol or N-methyl-2-pyrrolidone (NMP), and a source of ammonia. An aqueous or alcoholic solution of ammonia can be used.
-
Heating: Seal the vessel and heat the mixture to 120-150°C for 6-12 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Cool the reaction vessel to room temperature before opening. If phenol was used as a solvent, dilute the mixture with an organic solvent and wash with aqueous sodium hydroxide to remove the phenol.
-
Isolation: Acidify the aqueous layer with HCl to precipitate any phenolic impurities, then make the solution basic with NaOH or NH₄OH to precipitate the product. Alternatively, if the product is in an organic solvent, wash with water and brine.
-
Purification: Dry the organic layer and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield the final product, this compound.
Causality and Expertise:
-
The C4 position is significantly more activated towards nucleophilic substitution than the C7 or C8 positions due to the electron-withdrawing effect of the ring nitrogen. This allows for regioselective amination. [3]* Heating in a sealed vessel is necessary to reach temperatures above the boiling point of the ammonia solution and to maintain a sufficient concentration of the nucleophile.
Quantitative Data Summary
| Step | Starting Material(s) | Reagent(s) | Product | Molar Ratio (Typical) | Theoretical Yield (g) per mole of Aniline |
| 1 & 2 | 2,3-Dichloroaniline (162.02 g/mol ) | Ethyl Acetoacetate | 7,8-Dichloro-4-hydroxy-2-methylquinoline (228.07 g/mol ) | 1 : 1.1 | 228.07 g |
| 3 | 7,8-Dichloro-4-hydroxy-2-methylquinoline | POCl₃ | 4,7,8-Trichloro-2-methylquinoline (246.52 g/mol ) | 1 : 5-10 | 246.52 g |
| 4 | 4,7,8-Trichloro-2-methylquinoline | Ammonia Source | This compound (227.09 g/mol ) | 1 : Excess | 227.09 g |
Conclusion
This application note details a robust, logically constructed four-step synthesis for this compound. By employing the Conrad-Limpach reaction followed by standard chlorination and amination protocols, the target molecule can be accessed from commercially available starting materials. The provided protocols, grounded in established chemical principles and supported by literature precedents, offer a reliable pathway for researchers in synthetic and medicinal chemistry. Careful attention to reaction conditions, particularly the high temperatures required for cyclization and safety precautions during the POCl₃ quench, is critical for successful execution.
References
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 18, 2026, from [Link]
-
Knorr quinoline synthesis. (2023, December 2). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved January 18, 2026, from [Link]
-
Knorr Quinoline Synthesis. (n.d.). SynArchive. Retrieved January 18, 2026, from [Link]
-
Conrad–Limpach synthesis. (2023, August 20). In Wikipedia. Retrieved January 18, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]
-
Knorr Quinoline Synthesis. (2010, September 15). CoLab. Retrieved January 18, 2026, from [Link]
-
This compound CAS#: 917562-02-8. (n.d.). ChemWhat. Retrieved January 18, 2026, from [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2022). MDPI. Retrieved January 18, 2026, from [Link]
-
Regioselective synthesis of new 7,8-dichlorobenzofuro[3,2-c]quinoline-6,9,10(5 H )-triones from reactions of 4-hydroxy-2-quinolones with 3,4,5,6-tetrachloro-1,2-benzoquinone. (2020). ResearchGate. Retrieved January 18, 2026, from [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH. Retrieved January 18, 2026, from [Link]
-
Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Baxendale Group - Durham University. Retrieved January 18, 2026, from [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Reactions of Acetoacetates With Electron-deficient Anilines. (n.d.). Sciforum. Retrieved January 18, 2026, from [Link]
-
Conrad-Limpach Quinoline Synthesis. (n.d.). Scribd. Retrieved January 18, 2026, from [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). MDPI. Retrieved January 18, 2026, from [Link]
-
POCl3 chlorination of 4-quinazolones. (2011). PubMed. Retrieved January 18, 2026, from [Link]
-
POCl3 chlorination of 4-quinazolones. (2011). Semantic Scholar. Retrieved January 18, 2026, from [Link]
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. (2023). University of Manitoba. Retrieved January 18, 2026, from [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Semantic Scholar. Retrieved January 18, 2026, from [Link]
Sources
Topic: A Comprehensive Guide to the Analytical Characterization of 4-Amino-7,8-dichloro-2-methylquinoline
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-Amino-7,8-dichloro-2-methylquinoline is a substituted quinoline, a scaffold of significant interest in medicinal chemistry and materials science.[1] Rigorous and unambiguous characterization of such molecules is paramount for ensuring the validity of research data, meeting regulatory standards, and guaranteeing reproducibility. This guide provides an integrated suite of detailed analytical protocols for the comprehensive characterization of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, empowering researchers to not only execute but also troubleshoot and adapt these techniques. The methods detailed herein cover chromatographic purity, definitive structural elucidation, functional group verification, and fundamental physical property assessment, forming a self-validating analytical workflow.
Core Physicochemical & Structural Data
A foundational step in any analytical workflow is to consolidate the known properties of the target compound. This information is critical for interpreting subsequent analytical data, from predicting mass-to-charge ratios in mass spectrometry to calculating theoretical elemental composition.
| Property | Value | Source |
| IUPAC Name | 7,8-dichloro-2-methylquinolin-4-amine | [2] |
| CAS Number | 917562-02-8 | |
| Molecular Formula | C₁₀H₈Cl₂N₂ | [2] |
| Molecular Weight | 227.09 g/mol | |
| Monoisotopic Mass | 226.00645 Da | [2] |
| Physical Form | Solid | |
| Melting Point | 218 - 219 °C |
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic methods are indispensable for separating the principal compound from unreacted starting materials, by-products, or degradation products. We present orthogonal techniques—HPLC and GC-MS—to provide a comprehensive purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Rationale: Reversed-phase HPLC is the premier method for assessing the purity of non-volatile, polar to moderately non-polar compounds like our target molecule. The aromatic quinoline core imparts significant hydrophobicity, making it well-suited for retention on a C18 stationary phase. A gradient elution is chosen to ensure that any impurities with a wide range of polarities are effectively separated and eluted with good peak shape. A Diode Array Detector (DAD) is specified not only for quantification but also for peak purity analysis by comparing UV spectra across a single peak.
Experimental Protocol: Reversed-Phase HPLC-DAD
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid protonates residual silanols on the stationary phase, improving peak shape for the basic aminoquinoline.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection: DAD, 254 nm for quantification, with spectral scanning from 200-400 nm for peak purity analysis.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A:B to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Data Interpretation: Purity is determined by the area percent method. The area of the main peak, as a percentage of the total area of all peaks in the chromatogram, represents the purity. A purity level >98% is typically desired for research-grade compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Rationale: GC-MS is complementary to HPLC, excelling at the separation and identification of volatile and semi-volatile compounds.[3] For the target molecule, this technique is ideal for detecting residual solvents from synthesis or volatile by-products. Electron Ionization (EI) is used as it creates reproducible fragmentation patterns that can be compared against spectral libraries for confident identification. A non-polar column like a 5% phenyl polysiloxane is chosen for general-purpose screening.[3]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a Quadrupole MS).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 20 °C/min to 300 °C.
-
Final: Hold at 300 °C for 5 min.
-
-
Injector: Split mode (50:1), 280 °C.
-
MS Transfer Line: 290 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.
-
Mass Range: Scan m/z 40-550.
-
Sample Preparation: Prepare a ~1 mg/mL solution in Dichloromethane or Ethyl Acetate.
Data Interpretation: The Total Ion Chromatogram (TIC) will show separated peaks. The mass spectrum of the main peak should correspond to this compound, exhibiting a molecular ion (M⁺˙) at m/z ≈ 226 and 228 (due to chlorine isotopes). Any other peaks can be identified by comparing their mass spectra against the NIST/Wiley library.
Spectroscopic Analysis: Definitive Structural Elucidation
While chromatography indicates purity, spectroscopy provides the definitive proof of structure. The combination of NMR, HRMS, and FTIR offers an unassailable confirmation of the molecule's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful technique for elucidating molecular structure in solution. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For this compound, we can predict specific signals that serve as a unique fingerprint.[4]
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 10-15 mg of the sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Rationale: DMSO-d₆ is often preferred for compounds with exchangeable protons like amines, as the N-H protons are more likely to be observed as distinct signals.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Acquisition: Acquire standard ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC for full assignment.
Expected Spectral Data:
| ¹H NMR - Proton Assignment | Expected δ (ppm) | Multiplicity | Integration |
| H5 (Aromatic) | ~7.8-8.0 | d | 1H |
| H6 (Aromatic) | ~7.4-7.6 | d | 1H |
| H3 (Aromatic) | ~6.4-6.6 | s | 1H |
| NH₂ (Amino) | ~5.0-6.0 | br s | 2H |
| CH₃ (Methyl) | ~2.5-2.7 | s | 3H |
| ¹³C NMR - Carbon Assignment | Expected δ (ppm) |
| C4 (C-NH₂) | ~150-152 |
| C2 (C-CH₃) & C8a | ~155-158 & ~148-150 |
| C7 & C8 (C-Cl) | ~125-130 |
| C4a, C5, C6 | ~118-125 |
| C3 | ~98-100 |
| CH₃ | ~23-25 |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: HRMS provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[5] This technique validates the elemental composition derived from other methods. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which will readily protonate to form the [M+H]⁺ ion.
Experimental Protocol: ESI-TOF HRMS
-
Instrumentation: ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.
-
Analysis Mode: Positive ion mode.
-
Data Acquisition: Acquire the spectrum over a relevant m/z range (e.g., 100-400).
Data Interpretation: The key is to compare the experimentally measured mass with the calculated exact mass. The characteristic isotopic pattern of two chlorine atoms (M, M+2, M+4 in a ~9:6:1 ratio) provides further confirmation.
-
Calculated [M+H]⁺ for C₁₀H₉Cl₂N₂⁺: 227.01373
-
An observed mass within 5 ppm of the calculated value is considered strong evidence for the assigned molecular formula.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is a rapid and simple method to confirm the presence of key functional groups.[6] For our target, we expect to see characteristic vibrations for the N-H bonds of the amine, the C-H bonds of the methyl and aromatic rings, aromatic C=C and C=N bonds, and C-Cl bonds.
Experimental Protocol: FTIR-ATR
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| N-H (Amino) | Symmetric & Asymmetric Stretch | 3450 - 3300 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Methyl) | Stretch | 2980 - 2850 |
| C=C / C=N (Aromatic Ring) | Stretch | 1620 - 1450 |
| N-H (Amino) | Scissoring (Bending) | 1650 - 1580 |
| C-Cl | Stretch | 850 - 750 |
Integrated Analytical Strategy
No single technique is sufficient for full characterization. The power of this guide lies in its integrated approach. The workflow begins with chromatography (HPLC) to establish purity. This is followed by a suite of spectroscopic methods (NMR, HRMS, FTIR) that work in concert to provide an unambiguous structural assignment. Finally, classical methods like melting point provide a simple, final check on purity. This multi-pronged strategy ensures the highest level of confidence in the identity and quality of the material.
References
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Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquolines and their N-Alkylated Coupling Products (2023). Canadian Science Publishing. [Link]
-
4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711 - PubChem. National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile (2022). ResearchGate. [Link]
-
Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives (2021). International Journal of Drug Delivery Technology. [Link]
-
Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives (2017). Oriental Journal of Chemistry. [Link]
-
Synthesis of novel 2- and 8-substituted 4-amino-7-chloroquinolines and their N-alkylated coupling products (2023). Canadian Science Publishing. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue (2001). MDPI. [Link]
-
Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase (2020). PubMed. [Link]
-
This compound (C10H8Cl2N2) - PubChemLite. PubChem. [Link]
-
Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline (2017). DergiPark. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies (2024). Frontiers in Chemistry. [Link]
-
1 H (a) and 13 C (b) NMR spectra of... - ResearchGate. ResearchGate. [Link]
-
Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. Royal Society of Chemistry. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline (2023). MDPI. [Link]
-
(PDF) 4,7-Dichloroquinoline - ResearchGate. ResearchGate. [Link]
-
FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. ResearchGate. [Link]
-
Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey (2015). PubMed. [Link]
-
Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoli (2021). Malaria World. [Link]
-
Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities (2021). MDPI. [Link]
-
Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma (2006). ResearchGate. [Link]
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- 6. impactfactor.org [impactfactor.org]
The Strategic Application of 4-Amino-7,8-dichloro-2-methylquinoline in Modern Drug Synthesis
In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a "privileged" structure, a foundational framework upon which a multitude of therapeutic agents have been constructed.[1] Its inherent biological activities and the versatility of its chemical architecture make it a perpetual subject of interest for drug discovery professionals. This guide delves into the specific utility of a highly functionalized quinoline intermediate, 4-Amino-7,8-dichloro-2-methylquinoline , offering a comprehensive overview of its synthesis, properties, and strategic application in the development of novel pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate in their synthetic endeavors.
Introduction: The Quinoline Core in Medicinal Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents, exhibiting a broad spectrum of pharmacological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The specific substitution pattern on the quinoline nucleus profoundly influences its biological profile. The introduction of halogen atoms, particularly chlorine, and alkyl groups can significantly modulate the compound's potency and pharmacokinetic properties.[4] 4-Aminoquinoline derivatives, in particular, have a storied history in medicine, most notably as antimalarial agents.[5][6]
This application note focuses on the unique potential of this compound as a key building block in drug synthesis. The presence of two chlorine atoms at the 7 and 8 positions, a methyl group at the 2-position, and a reactive amino group at the 4-position provides a rich platform for diverse chemical modifications, enabling the synthesis of a wide array of novel drug candidates.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of an intermediate is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 917562-02-8 | [7] |
| Molecular Formula | C₁₀H₈Cl₂N₂ | [7] |
| Molecular Weight | 227.09 g/mol | [7] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in organic solvents such as DMSO and DMF (predicted) | - |
Safety and Handling:
This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Proposed Synthetic Routes
Step 1: Synthesis of 7,8-Dichloro-2-methylquinoline via Doebner-von Miller Reaction
The Doebner-von Miller reaction is a robust and widely used method for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[8][9]
Reaction:
Caption: Proposed Doebner-von Miller reaction for the synthesis of the quinoline core.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated hydrochloric acid to 2,3-dichloroaniline.
-
Add an oxidizing agent, such as arsenic pentoxide or nitrobenzene.
-
Slowly add crotonaldehyde to the stirred mixture. The reaction is often exothermic and may require external cooling to maintain control.[10]
-
After the initial vigorous reaction subsides, heat the mixture under reflux for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TCM).
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 7,8-dichloro-2-methylquinoline.
Step 2: Chlorination of the 4-Position
The next step involves the introduction of a chlorine atom at the 4-position, which will subsequently be displaced by an amino group.
Reaction:
Caption: Chlorination of the 4-position of the quinoline ring.
Protocol:
-
In a round-bottom flask fitted with a reflux condenser, add 7,8-dichloro-2-methylquinoline to an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture under reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
Purify the resulting 4,7,8-trichloro-2-methylquinoline by column chromatography or recrystallization.
Step 3: Amination of the 4-Position
The final step is a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group at the 4-position.[11]
Reaction:
Caption: Final amination step to yield the target intermediate.
Protocol:
-
In a sealed pressure vessel, dissolve 4,7,8-trichloro-2-methylquinoline in a suitable solvent such as ethanol or dioxane.
-
Add a source of ammonia, such as concentrated ammonium hydroxide or by bubbling ammonia gas through the solution.
-
Heat the sealed vessel to a temperature typically ranging from 120-180°C for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the vessel to room temperature and carefully release the pressure.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Application in Drug Synthesis: A Gateway to Novel Therapeutics
The strategic placement of reactive functional groups on the this compound scaffold makes it a highly valuable intermediate for the synthesis of a diverse range of potential drug candidates.
Rationale for its Utility
-
4-Amino Group: This primary amine serves as a crucial handle for a variety of chemical transformations. It can be readily acylated, alkylated, or used in reductive amination to introduce diverse side chains. These side chains are often critical for modulating the pharmacological activity, solubility, and pharmacokinetic profile of the final drug molecule.[12][13]
-
7,8-Dichloro Substitution: The presence of two chlorine atoms on the benzene ring of the quinoline core can significantly enhance the biological activity of the resulting compounds. Halogen atoms can increase lipophilicity, which can improve membrane permeability, and can also participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.[2]
-
2-Methyl Group: The methyl group at the 2-position can influence the steric and electronic properties of the quinoline ring, potentially leading to improved selectivity for a particular biological target.
Hypothetical Drug Scaffolds
Based on the known pharmacology of related quinoline derivatives, this compound can be envisioned as a key intermediate for the synthesis of compounds targeting a range of diseases:
-
Antimalarials: By analogy to the well-established 4-aminoquinoline antimalarials like chloroquine, novel analogs can be synthesized by introducing various aminoalkyl side chains at the 4-amino position. The 7,8-dichloro substitution pattern may offer advantages in overcoming drug resistance.[5][6]
-
Anticancer Agents: Numerous quinoline derivatives have demonstrated potent anticancer activity.[2] The 4-amino group can be functionalized to introduce moieties known to interact with cancer-related targets such as kinases or topoisomerases.
-
Antibacterial Agents: The quinoline scaffold is also present in some antibacterial agents. Derivatization of the 4-amino group could lead to the discovery of new compounds with activity against drug-resistant bacterial strains.
Experimental Workflow for Derivatization:
Caption: General workflow for the derivatization of the intermediate.
Conclusion
This compound represents a promising and versatile intermediate for the synthesis of novel drug candidates. Its unique substitution pattern provides a strategic starting point for the development of compounds with potential therapeutic applications in various disease areas. The synthetic protocols outlined in this guide, based on established and reliable chemical transformations, offer a clear path for researchers to access this valuable building block. As the quest for new and more effective medicines continues, the strategic utilization of such highly functionalized intermediates will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.
References
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- 2. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. connectjournals.com [connectjournals.com]
- 5. WO2024092255A2 - 4-aminoquinolines for treatment of multidrug resistant malaria - Google Patents [patents.google.com]
- 6. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 7. EP0056766B1 - Process for the preparation of 4-amino-chloroquinolines - Google Patents [patents.google.com]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Topic: Experimental Procedures for N-Alkylation of 4-Aminoquinolines
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 4-aminoquinoline scaffold is a cornerstone of medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1] The biological activity, pharmacokinetic profile, and resistance-breaking potential of these molecules are critically modulated by the nature of the N-alkyl substituent at the C4 position.[2][3][4] Therefore, robust and versatile synthetic methods for the N-alkylation of 4-aminoquinolines are indispensable tools in drug discovery. This guide provides a detailed overview of the primary synthetic strategies, explaining the mechanistic rationale behind each. It presents detailed, field-proven protocols for classical nucleophilic aromatic substitution (SNAr) and sequential reductive amination for library synthesis, alongside a discussion of modern palladium-catalyzed Buchwald-Hartwig amination. The aim is to equip researchers with the practical and theoretical knowledge to select and execute the optimal N-alkylation strategy for their specific research goals.
Strategic Overview of N-Alkylation Methodologies
The introduction of an alkylamino side chain onto the C4 position of a quinoline ring can be accomplished through several distinct chemical pathways. The choice of method depends on the desired complexity of the side chain, the required scale, functional group tolerance, and the available starting materials. The three most prevalent and powerful strategies are Nucleophilic Aromatic Substitution (SNAr), Reductive Amination, and Buchwald-Hartwig Amination.
-
Nucleophilic Aromatic Substitution (SNAr): This is the most traditional and direct approach. It relies on the reaction of an amine nucleophile with a 4-haloquinoline, typically 4-chloroquinoline. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position towards nucleophilic attack, facilitating the displacement of the halide leaving group.[5] This method is robust and often used for large-scale synthesis of simple analogues.
-
Reductive Amination: This powerful strategy is ideal for generating chemical libraries with diverse side chains.[6] It typically involves a two-stage process: first, a primary amine linker is installed on the 4-aminoquinoline core (often via SNAr). This primary amine is then reacted with a variety of aldehydes or ketones to form an intermediate imine (or enamine), which is subsequently reduced in situ to the desired secondary or tertiary amine using a mild reducing agent like sodium borohydride.[6][7]
-
Buchwald-Hartwig Amination: A cornerstone of modern cross-coupling chemistry, this palladium-catalyzed reaction allows for the formation of C-N bonds between aryl halides (or triflates) and amines under relatively mild conditions.[8][9] It offers exceptional scope and functional group tolerance, making it suitable for complex substrates where the harsher conditions of SNAr might fail.[10][11]
Figure 1. A conceptual diagram outlining the three primary synthetic pathways for the N-alkylation of 4-aminoquinolines.
Protocol 1: Classical SNAr for N-Alkylation
This protocol describes a common procedure for synthesizing an N-alkylated 4-aminoquinoline, exemplified by the reaction of 4,7-dichloroquinoline with a diamine linker. This is often the first step in creating more complex analogues.[12]
Principle
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine attacks the electron-deficient C4 position of the quinoline ring, leading to the displacement of the chloride ion. The reaction is often performed with an excess of the amine, which can also act as the base, or with an added non-nucleophilic base to neutralize the HCl generated.
Materials and Reagents
-
4,7-Dichloroquinoline
-
1,3-Diaminopropane (or other suitable primary/secondary amine)
-
Ethanol or N-methyl-2-pyrrolidone (NMP)
-
Triethylamine (optional, as a base)[13]
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,7-dichloroquinoline (1.0 eq).
-
Solvent and Reagent Addition: Add the solvent of choice (e.g., ethanol). Add the amine (e.g., 1,3-diaminopropane, 3-5 eq). If the amine is not used in large excess, add triethylamine (1.5 eq).
-
Expert Insight: Using a large excess of a simple diamine is often cost-effective and drives the reaction to completion. For more valuable amines, using a non-nucleophilic base like triethylamine or K₂CO₃ is preferred to avoid consuming the nucleophile.[13]
-
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between dichloromethane (DCM) and a saturated sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of DCM/Methanol (with 1% triethylamine to prevent streaking of the basic product on the acidic silica).
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Figure 2. Experimental workflow for the SNAr synthesis of an N-alkylated 4-aminoquinoline.
Protocol 2: Sequential Reductive Amination for Library Synthesis
This protocol is adapted from methods used to generate diverse libraries of 4-aminoquinoline analogues for structure-activity relationship (SAR) studies.[6] It begins with a primary amine-functionalized quinoline (prepared as in Protocol 1) and introduces diversity using a wide range of commercially available aldehydes.
Principle
The primary amine on the quinoline side chain reacts with an aldehyde to form a Schiff base (imine). This intermediate is not isolated but is reduced in situ by sodium borohydride (NaBH₄) to the more stable secondary amine. The process can be repeated with a second, different aldehyde to generate a tertiary amine, allowing for two points of diversity.[6]
Materials and Reagents
-
N¹-(7-Chloroquinolin-4-yl)propane-1,3-diamine (or similar primary amine precursor)
-
Aldehyde of choice (R¹-CHO)
-
Anhydrous Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
1N Sodium Hydroxide (NaOH) solution
-
Brine
Step-by-Step Methodology
-
Imine Formation (First Alkylation):
-
Dissolve the primary amine precursor (1.0 eq) in anhydrous methanol in a flask under an inert atmosphere (e.g., nitrogen).
-
Add the first aldehyde (R¹-CHO, 2-4 eq).
-
Stir the mixture at room temperature for 12-24 hours to allow for complete imine formation.
-
Expert Insight: Methanol is an excellent solvent as it facilitates rapid imine formation and solubilizes the reagents.[6] Using an excess of the often-volatile aldehyde drives the equilibrium towards the imine.[6]
-
-
Reduction:
-
Cool the reaction mixture in an ice bath.
-
Carefully and portion-wise, add sodium borohydride (NaBH₄, 3-5 eq). CAUTION: Gas (H₂) evolution will occur. Ensure adequate ventilation and do not seal the vessel tightly until gas evolution has ceased.
-
Once the addition is complete, remove the ice bath and stir at room temperature for 1-2 hours.
-
-
Work-up and Isolation of Secondary Amine:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between DCM and 1N NaOH solution.
-
Separate the layers, extract the aqueous phase with DCM, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
The crude secondary amine can be purified by chromatography or used directly in the next step if sufficiently pure.
-
-
(Optional) Second Alkylation to Tertiary Amine:
-
Repeat steps 1 and 2 using the purified secondary amine and a second, different aldehyde (R²-CHO). This will yield the final tertiary amine product.
-
-
Final Purification and Characterization: Purify the final product by column chromatography or preparative HPLC and characterize thoroughly by NMR and MS.
Comparative Analysis of N-Alkylation Strategies
The selection of a synthetic route is a critical decision in any research program. The table below summarizes the key features of the discussed methodologies to aid in this decision-making process.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Reductive Amination | Buchwald-Hartwig Amination |
| Starting Materials | 4-Haloquinoline + Amine | 4-(Aminoalkyl)quinoline + Aldehyde/Ketone | 4-Halo/Triflate-quinoline + Amine |
| Key Reagents | Often just heat; sometimes base (e.g., K₂CO₃, Et₃N) | Reducing agent (e.g., NaBH₄, NaBH(OAc)₃) | Pd Catalyst, Phosphine Ligand, Base (e.g., KOt-Bu) |
| Typical Conditions | High temperature (reflux) | Room temperature | Moderate temperature (RT to ~100 °C) |
| Pros | - Scalable and cost-effective- Simple procedure | - Ideal for library synthesis- High diversity possible- Mild conditions | - Excellent functional group tolerance- Broad substrate scope- Works with unreactive substrates |
| Cons | - Requires high temperatures- Limited functional group tolerance- Can be difficult with electron-rich amines | - Multi-step process- Requires a pre-functionalized quinoline | - Expensive catalysts and ligands- Requires inert atmosphere- Potential for metal contamination |
| Best For | Large-scale synthesis of simple analogues. | Rapid generation of diverse analogues for SAR studies. | Synthesis of complex, functionalized molecules. |
Conclusion
The N-alkylation of 4-aminoquinolines is a pivotal transformation in the synthesis of biologically active molecules. This guide has detailed three primary strategies, each with distinct advantages. Classical SNAr remains a workhorse for straightforward syntheses. Sequential reductive amination offers an unparalleled platform for generating diverse libraries for medicinal chemistry exploration. Finally, the Buchwald-Hartwig amination provides a powerful, modern solution for tackling complex and sensitive substrates. By understanding the principles and practical considerations of each method, researchers can confidently design and execute synthetic routes to novel 4-aminoquinoline derivatives for the development of next-generation therapeutics.
References
-
Gaviria, M., et al. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link][5][10]
-
Plouffe, D., et al. (2011). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Combinatorial Science. Available at: [Link][6]
-
Various Authors. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Available at: [Link][5][10]
-
Lara, L. S., et al. (2016). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. Available at: [Link][13][14]
-
Solomon, V. R., et al. (2007). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. Available at: [Link][12]
-
Various Authors. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis. Available at: [Link][1]
-
Gupta, L., et al. (2013). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Antimicrobial Agents and Chemotherapy. Available at: [Link][2]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link][8]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic-Chemistry.org. Available at: [Link][7]
-
Various Authors. (n.d.). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link][9]
-
Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link][15]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org. Available at: [Link][11]
-
Singh, C., et al. (2021). Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum. European Journal of Medicinal Chemistry. Available at: [Link][16]
-
Madrid, D. C., et al. (2010). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy. Available at: [Link][3]
-
Singh, A., & Kumar, K. (2016). 4-Aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Developing Drugs. Available at: [Link][17]
-
Kumar, A., et al. (2020). 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents. RSC Medicinal Chemistry. Available at: [Link][4]
Sources
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- 2. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminoquinoline-hybridization en route towards the development of rationally designed antimalarial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 6. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multidrug-resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hilarispublisher.com [hilarispublisher.com]
Application Notes & Protocols for the Development of Antimalarial Agents from 4-Aminoquinoline Scaffolds
Abstract
The 4-aminoquinoline (4-AQ) scaffold remains a cornerstone in antimalarial drug discovery, despite the global spread of resistance to its most famous derivative, chloroquine (CQ).[1][2][3] The inherent potency, low cost, and well-understood mechanism of action of this chemical class make it an invaluable starting point for developing new agents effective against both drug-sensitive and resistant strains of Plasmodium falciparum.[4] This guide provides a comprehensive overview and detailed protocols for researchers engaged in the design, synthesis, and evaluation of novel 4-aminoquinoline-based antimalarial candidates. We will delve into the mechanistic basis of 4-AQ action, explore established structure-activity relationships (SAR) to guide rational drug design, and provide step-by-step protocols for a robust preclinical screening cascade.
Introduction: The Enduring Legacy of 4-Aminoquinolines
Quinine, a natural alkaloid from Cinchona bark, was the first effective treatment for malaria.[2][5] The quest for synthetic alternatives during World War II led to the development of 4-aminoquinolines, with chloroquine emerging as a highly effective, safe, and affordable therapeutic that became the foundation of malaria treatment for decades.[1][5] However, the widespread emergence of CQ-resistant P. falciparum has severely compromised its utility and created an urgent need for new therapies.[3][6]
Despite this challenge, the 4-AQ pharmacophore continues to be a fertile ground for drug discovery.[3][4] Structural modifications to the classic CQ template have yielded compounds like amodiaquine, which retains activity against many CQ-resistant strains, and a new generation of experimental analogs designed to circumvent known resistance mechanisms.[2][3][7] This document serves as a practical guide for harnessing the potential of the 4-AQ scaffold.
Mechanism of Action and Resistance
The Hemoglobin Digestion Pathway: The Parasite's Achilles' Heel
During its intraerythrocytic stage, the malaria parasite digests vast amounts of host hemoglobin within an acidic organelle called the digestive vacuole (DV) to obtain essential amino acids.[1][2] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, insoluble crystal known as hemozoin, or the "malaria pigment".[1][2]
Inhibition of Hemozoin Formation
The primary antimalarial mechanism of 4-AQs is the disruption of this vital detoxification process.[1][5][8][9] Being weak bases, 4-AQs are uncharged at physiological pH (~7.4) and can diffuse across cell membranes.[2][7] Upon entering the acidic DV (pH ~5.5), they become protonated and trapped, accumulating to high concentrations.[2][7] Here, they bind to free heme, forming a complex that caps the growing hemozoin crystal and prevents further polymerization.[5][10] The resulting buildup of free heme is highly toxic, inducing oxidative stress and damaging parasite membranes, ultimately leading to parasite death.[5][8]
Caption: Mechanism of 4-aminoquinoline antimalarial action.
The Molecular Basis of Resistance
Chloroquine resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[6][7][11] The PfCRT protein is located on the membrane of the digestive vacuole.[6][12] In resistant parasites, mutated forms of PfCRT act as an efflux pump, actively transporting protonated chloroquine out of the DV, thereby reducing its concentration at the target site and allowing hemozoin formation to proceed.[7][12] Mutations in other genes, such as the P. falciparum multidrug resistance 1 (PfMDR1), can also modulate the level of resistance to 4-AQs.[11][12]
Rational Drug Design: Structure-Activity Relationship (SAR) Insights
The design of novel 4-AQs hinges on understanding the structural features required for activity and those that can be modified to restore efficacy against resistant strains.
-
The Quinoline Core: The 7-chloro-4-aminoquinoline nucleus is considered essential for potent activity. The electron-withdrawing chlorine atom at the 7-position is optimal for inhibiting β-hematin formation.[1][13][14][15] Replacing it with electron-donating groups or other electron-withdrawing groups often reduces activity.[14][15]
-
The Amino Side Chain: The flexible diaminoalkyl side chain is crucial.[1] Its basicity allows for accumulation in the acidic DV, and its length and structure are key modulators of activity against resistant strains.[2][14]
-
Overcoming Resistance: A key strategy for overcoming PfCRT-mediated resistance involves modifying the side chain. Shortening the side chain or introducing bulky groups can create analogs that are no longer recognized or efficiently transported by the mutated PfCRT pump.[1][16][17] For example, analogs with shortened ethyl or propyl side chains have shown retained activity against CQ-resistant parasites.[16][17]
| Structural Feature | Role in Activity | Modification Strategy for CQ-Resistance |
| 7-Chloro Group | Essential for heme binding and β-hematin inhibition[13][15] | Generally conserved; modifications are poorly tolerated[14] |
| Quinoline Nitrogen | Contributes to pKa and drug accumulation[13] | Generally conserved |
| 4-Amino Linker | Connects the core to the side chain; crucial for activity[18] | Introduction of a methyl group can modulate activity[18] |
| Alkyl Side Chain | Modulates lipophilicity and drug transport; its length is critical[1][19] | Shortening the carbon chain (e.g., 2-3 carbons)[16][19] |
| Terminal Amine | Essential for basicity and accumulation in the digestive vacuole[2] | Introducing bulky substituents to hinder efflux by PfCRT[18] |
Chemical Synthesis: A Generalized Protocol
A common and effective method for synthesizing novel 4-AQ analogs is the nucleophilic aromatic substitution reaction between 4,7-dichloroquinoline and a desired amine side chain.[3][20][21]
Protocol 4.1: General Synthesis of a 4-AQ Analog
Objective: To synthesize a novel 4-aminoquinoline derivative by condensing 4,7-dichloroquinoline with a custom amine side chain.
Materials:
-
4,7-dichloroquinoline
-
Desired primary or secondary amine (e.g., N,N-diethyl-1,3-propanediamine)
-
Solvent (e.g., N-methyl-2-pyrrolidone (NMP), phenol, or a high-boiling alcohol)
-
Base (e.g., K₂CO₃, triethylamine, if needed)[3]
-
Reaction vessel with reflux condenser and magnetic stirrer
-
Standard workup and purification reagents (e.g., dichloromethane, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve 4,7-dichloroquinoline (1.0 equivalent) in the chosen solvent.
-
Addition of Amine: Add the desired amine side chain (typically 1.1 to 2.0 equivalents). If the amine salt is used, or if a base is required, add it at this stage.
-
Reaction: Heat the mixture to reflux (typically 130-180°C) with vigorous stirring.[20][21] Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from 2 to 48 hours.[22]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If using phenol, it can be removed by distillation under reduced pressure. Dilute the residue with an organic solvent like dichloromethane or ethyl acetate and wash sequentially with a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃) to remove unreacted phenol or acidic byproducts, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 4-aminoquinoline analog.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Preclinical Screening Cascade
A tiered approach is essential for efficiently identifying promising candidates. The workflow progresses from high-throughput in vitro assays to more complex and resource-intensive in vivo models.
Caption: A tiered preclinical screening cascade for 4-AQ antimalarials.
Protocol 5.1: In Vitro Antiplasmodial Activity Assay ([³H]-Hypoxanthine Incorporation)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of test compounds against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1, Dd2) strains of P. falciparum. This method measures the inhibition of parasite nucleic acid synthesis.[23]
Materials:
-
Asynchronous P. falciparum cultures (e.g., 3D7 and K1 strains) maintained in human O+ erythrocytes at ~2% parasitemia and 2.5% hematocrit.
-
Complete parasite medium (RPMI-1640 supplemented with HEPES, hypoxanthine, sodium bicarbonate, gentamicin, and 10% Albumax II or human serum).
-
Test compounds and control drugs (Chloroquine, Artemisinin) dissolved in DMSO.
-
[³H]-hypoxanthine (radiolabel).
-
96-well flat-bottom microplates.
-
Cell harvester and scintillation counter.
Procedure:
-
Plate Preparation: Serially dilute test compounds in complete medium in a 96-well plate. The final DMSO concentration should be ≤0.5%. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Parasite Addition: Add 200 µL of the parasite culture (e.g., 1% parasitemia, 2.5% hematocrit) to each well.
-
Incubation: Incubate the plates for 24 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, 90% N₂ at 37°C.
-
Radiolabeling: Add [³H]-hypoxanthine (0.5 µCi) to each well and incubate for an additional 24 hours under the same conditions.
-
Harvesting: Lyse the cells by freeze-thawing the plates. Harvest the contents of each well onto a glass-fiber filter mat using a cell harvester.
-
Counting: Dry the filter mat and place it in a scintillation bag with scintillation fluid. Measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration using a nonlinear regression dose-response model.
Protocol 5.2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of test compounds against a mammalian cell line (e.g., HepG2, VERO, or WI-26VA4) to assess selectivity.[24][25][26]
Materials:
-
Mammalian cell line (e.g., HepG2 human liver carcinoma cells).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
Test compounds and control drug (e.g., Doxorubicin) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
96-well flat-bottom microplates.
-
Plate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1x10⁴ cells/well and incubate for 18-24 hours at 37°C with 5% CO₂ to allow for adherence.[26]
-
Compound Addition: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Incubate for 24-48 hours.[26]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.[26][27]
-
Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[26][27]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC₅₀ value using a nonlinear regression dose-response model. The Selectivity Index (SI) is then calculated as SI = CC₅₀ / IC₅₀ . An SI > 10 is generally desired for a promising hit compound.
Protocol 5.3: In Vivo Efficacy Assessment (4-Day Suppressive Test)
Objective: To evaluate the in vivo antimalarial activity of lead compounds using a murine malaria model, typically Plasmodium berghei in ICR or C57BL/6 mice.[28][29]
Materials:
-
ICR mice (5 mice per group).
-
Plasmodium berghei (ANKA strain) parasitized donor mouse.
-
Test compound formulated in a suitable vehicle (e.g., 7% Tween 80, 3% ethanol in water).
-
Chloroquine (positive control drug).
-
Giemsa stain and microscope.
Procedure:
-
Infection: On Day 0, inoculate mice intraperitoneally with 1x10⁷ P. berghei-infected red blood cells.
-
Treatment: Two to four hours post-infection, administer the first dose of the test compound or control drug to the respective groups via the desired route (e.g., oral gavage (p.o.) or subcutaneous (s.c.)). Treatment is continued once daily for four consecutive days (Day 0 to Day 3).
-
Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.
-
Staining and Counting: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.
-
Data Analysis: Calculate the average percent suppression of parasitemia for each group relative to the vehicle-treated control group. The dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀) can be determined by testing multiple dose levels.[29]
Conclusion and Future Directions
The 4-aminoquinoline scaffold, responsible for one of the most successful antimalarial drugs in history, remains a highly relevant and promising platform for the development of new agents. By leveraging a deep understanding of its mechanism of action, the molecular basis of resistance, and key structure-activity relationships, researchers can rationally design novel analogs. A systematic screening cascade, incorporating robust in vitro and in vivo protocols as detailed in this guide, is critical for identifying next-generation candidates that are potent, selective, and capable of overcoming the challenge of chloroquine resistance. Future work will likely focus on creating hybrid molecules that combine the 4-AQ core with other pharmacophores to develop multi-target drugs, further reducing the likelihood of resistance development.[30]
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Ridley, R. G., et al. (1996). 4-aminoquinoline analogs of chloroquine with shortened side chains retain activity against chloroquine-resistant Plasmodium falciparum. Antimicrobial agents and chemotherapy, 40(8), 1846-1854. [Link]
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Madrid, P. B., et al. (2001). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Journal of Medicinal Chemistry, 44(25), 4347-4361. [Link]
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Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13193-13203. [Link]
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Ridley, R. G., et al. (1996). 4-aminoquinoline analogs of chloroquine with shortened side chains retain activity against chloroquine-resistant Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 40(8), 1846–1854. [Link]
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Pires, D. E. V., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 7005. [Link]
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Antonova-Koch, Y., et al. (2024, October 29). A novel 4-aminoquinoline chemotype with multistage antimalarial activity and lack of cross-resistance with PfCRT and PfMDR1 mutants. bioRxiv. [Link]
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cytotoxicity assay protocol for novel 4-aminoquinoline derivatives.
An In-Depth Guide to Cytotoxicity Profiling of Novel 4-Aminoquinoline Derivatives
Introduction: The Imperative for Cytotoxicity Screening
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its critical role in the development of antimalarial drugs like chloroquine.[1][2] More recently, this versatile structure has emerged as a promising candidate in oncology, with analogues demonstrating potent anticancer properties, potentially through mechanisms like autophagy inhibition.[1][3][4] As researchers synthesize and investigate novel 4-aminoquinoline derivatives, a rigorous and early assessment of their cytotoxic potential is paramount. This evaluation is a critical step in the drug discovery pipeline, providing essential data on a compound's therapeutic window and potential toxicity, thereby guiding lead optimization and further preclinical development.[5][6]
This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides not just step-by-step protocols but also the underlying principles and field-proven insights for accurately determining the in vitro cytotoxicity of novel 4-aminoquinoline derivatives. We will focus on two gold-standard, accessible, and robust methods: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses cell membrane integrity.
Foundational Principles: Choosing the Right Cytotoxicity Assay
Cytotoxicity refers to the quality of being toxic to cells. It can manifest through various mechanisms, including the disruption of metabolic pathways, loss of membrane integrity, or the induction of programmed cell death (apoptosis). To obtain a comprehensive profile, it is often advisable to use assays that probe different cellular functions.
-
Metabolic Activity Assay (MTT): This colorimetric assay is a widely used method to assess the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[7][8] The core principle involves the reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This conversion is carried out by mitochondrial dehydrogenases in metabolically active, viable cells.[7] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of a compound's effect on cell viability.[1]
-
Membrane Integrity Assay (LDH): The Lactate Dehydrogenase (LDH) assay provides a distinct yet complementary measure of cytotoxicity. LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon damage or lysis of the plasma membrane.[9] The assay quantifies the amount of LDH in the supernatant through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[10] The intensity of the color is proportional to the amount of LDH released, and therefore, to the number of dead or damaged cells.[10]
Pre-Assay Considerations: Setting the Stage for Success
Before embarking on any cytotoxicity experiment, careful planning and optimization are crucial for generating reliable and reproducible data.
Compound Solubility and Vehicle Control Most synthetic compounds, including many 4-aminoquinoline derivatives, are hydrophobic and require an organic solvent for solubilization.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of your 4-aminoquinoline derivative in sterile dimethyl sulfoxide (DMSO).
-
Vehicle Toxicity: The final concentration of DMSO in the culture wells must be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[1] It is imperative to include a "vehicle control" in your experimental design. This control consists of cells treated with the same highest concentration of DMSO used in the compound-treated wells, allowing you to distinguish the effect of the compound from that of the solvent.[11]
Cell Line Selection and Seeding Density The choice of cell line should be guided by the therapeutic goal of the research (e.g., specific cancer cell lines like MCF-7 or MDA-MB-468 for breast cancer research).[3] The optimal cell seeding density must be determined empirically for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment and that the assay signal is within the linear range of detection. A typical starting point for 96-well plates is between 5,000 and 10,000 cells per well.[1]
A Framework of Essential Controls A well-designed experiment includes a comprehensive set of controls to validate the results.
-
Untreated Control: Cells incubated in culture medium alone. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used to dilute the test compounds.[1]
-
Positive Control: Cells treated with a compound known to induce cytotoxicity in the chosen cell line (e.g., Doxorubicin or Cisplatin).[8] This confirms that the assay system is working correctly.
-
Blank Control: Wells containing only culture medium (and assay reagents). This is used to subtract the background absorbance.[1]
Protocol 1: MTT Assay for Assessing Metabolic Viability
This protocol details the steps for evaluating the effect of novel 4-aminoquinoline derivatives on cell viability by measuring mitochondrial dehydrogenase activity.
Caption: Workflow for the MTT cytotoxicity assay.
Materials
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization Solution (e.g., cell-culture grade DMSO or 10% SDS in 0.01 M HCl)[12]
-
Sterile 96-well flat-bottom cell culture plates
-
Selected cell line and complete culture medium
-
Novel 4-aminoquinoline derivatives
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Methodology
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize this solution and store it protected from light at -20°C.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the 4-aminoquinoline derivatives in culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.[1] Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds, vehicle control, or positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well.[12][14]
-
Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.[1][15]
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Mix gently by pipetting up and down or by using a plate shaker.[1][16]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1]
Data Analysis
-
Background Correction: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells / Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC50/GI50: Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and use non-linear regression analysis to determine the IC50 (concentration that inhibits cell viability by 50%) or GI50 (concentration that inhibits cell growth by 50%) values.[1][15]
Protocol 2: LDH Assay for Assessing Membrane Integrity
This protocol measures cytotoxicity by quantifying LDH released from cells with damaged plasma membranes.
Caption: Workflow for the LDH cytotoxicity assay.
Materials
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution, lysis buffer, and stop solution)[10][17]
-
Sterile 96-well flat-bottom cell culture plates
-
Selected cell line and complete culture medium
-
Novel 4-aminoquinoline derivatives
-
Humidified incubator (37°C, 5% CO₂)
-
Centrifuge with a plate rotor
-
Microplate reader
Step-by-Step Methodology
-
Plate Setup: Seed cells as described in the MTT protocol. It is crucial to set up the following controls[10][18]:
-
Untreated Control (Spontaneous LDH Release): Cells in medium only.
-
Vehicle Control: Cells with the highest concentration of DMSO.
-
Maximum LDH Release Control: Untreated cells to which a lysis solution (e.g., Triton X-100, provided in most kits) will be added 45 minutes before the end of the incubation period.
-
Compound-Treated Wells.
-
Background Control: Medium only.
-
-
Compound Treatment: Add serially diluted compounds and vehicle control to the appropriate wells and incubate for the desired duration.[17]
-
Cell Lysis (for Maximum Release Control): Approximately 45 minutes to 1 hour before the end of the incubation, add the lysis solution (e.g., 10 µL of 10X Lysis Buffer) to the "Maximum LDH Release" control wells.[18]
-
Supernatant Collection: Centrifuge the 96-well plate at approximately 400 x g for 5 minutes to pellet the cells.[10]
-
Transfer Supernatant: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well assay plate. Be cautious not to disturb the cell pellet.[10][18]
-
LDH Reaction: Prepare the LDH Reaction Solution according to the manufacturer's protocol. Add 100 µL of this solution to each well of the new assay plate containing the supernatants.[10]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[10][17]
-
Absorbance Reading: Add the stop solution if required by the kit protocol. Measure the absorbance at 490 nm using a microplate reader.[18]
Data Analysis
-
Background Correction: Subtract the average absorbance of the background control from all other readings.
-
Calculate Percent Cytotoxicity:
-
Percent Cytotoxicity = [ (Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity) ] x 100
-
Data Presentation and Interpretation
For clear and comparative analysis, the cytotoxicity data for the novel 4-aminoquinoline derivatives should be summarized in a table.
Table 1: Cytotoxicity Profile of Novel 4-Aminoquinoline Derivatives
| Compound ID | Cell Line 1 IC50 (µM) | Cell Line 2 IC50 (µM) | Cell Line 3 IC50 (µM) |
|---|---|---|---|
| Derivative 1 | 8.73 | 11.52 | 14.09 |
| Derivative 2 | 11.01 | 51.57 | >100 |
| Derivative 3 | 7.35 | 8.22 | 12.85 |
| Chloroquine (Ref) | 24.36 | 20.72 | 35.50 |
Data is presented as the 50% inhibitory concentration (IC50) or growth inhibition (GI50) in µM and is hypothetical for illustrative purposes. Real data may be derived from studies such as those on various cancer cell lines.[3]
Interpreting the Results
-
A low IC50/GI50 value indicates high cytotoxic potency.[3]
-
Comparing results from the MTT and LDH assays can provide mechanistic clues. For example, a compound might decrease metabolic activity (MTT assay) at a lower concentration than it causes membrane lysis (LDH assay), suggesting a cytostatic effect rather than an immediate cytotoxic one.[18]
-
It is crucial to investigate any positive cytotoxicity result. However, a positive result in an in vitro test does not automatically mean the compound is not biocompatible in vivo and requires careful consideration and further assessment.[19][20]
Conclusion
The MTT and LDH assays provide a robust, reliable, and high-throughput framework for the primary cytotoxicity screening of novel 4-aminoquinoline derivatives. By adhering to these detailed protocols, maintaining rigorous controls, and carefully interpreting the data, researchers can effectively characterize the cytotoxic profile of their compounds. This information is indispensable for making informed decisions in the drug discovery process, enabling the selection and optimization of candidates with the most promising therapeutic potential and safety profiles.
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Bioorganic & Medicinal Chemistry. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. [Link]
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- 5. mddionline.com [mddionline.com]
- 6. Cytotoxicity Testing: Everything You Need to Know | Test Labs [testlabsuk.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. LDH cytotoxicity assay [protocols.io]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What to Do If Cytotoxicity Test Results Are Positive | JJR LAB [jjrlab.com]
- 20. healthtech.decos.com [healthtech.decos.com]
High-Purity Recovery of 4-Amino-7,8-dichloro-2-methylquinoline: A Guide to Effective Purification Strategies
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-7,8-dichloro-2-methylquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery, serving as a key structural motif and building block for novel therapeutic agents, including potential antimalarial and anticancer compounds.[1] The biological efficacy and the reliability of structure-activity relationship (SAR) studies are critically dependent on the purity of the starting material. This document provides a comprehensive guide with detailed protocols for the purification of this compound, designed for researchers and drug development professionals. We will explore purification strategies based on the compound's physicochemical properties, including acid-base extraction, recrystallization, and flash column chromatography, complete with validation checkpoints and troubleshooting advice to ensure the recovery of a highly pure product suitable for the most sensitive downstream applications.
Introduction: The Importance of Purity
This compound (MW: 227.09 g/mol , Formula: C₁₀H₈Cl₂N₂) is a solid organic compound whose utility as a chemical intermediate is well-recognized.[2][3] Like other 4-aminoquinoline scaffolds, it is a foundational component in the synthesis of compounds targeting diseases like malaria.[4][5] The presence of impurities—such as unreacted starting materials, reaction byproducts, or residual solvents—can lead to erroneous biological data, complicate structural analysis, and compromise the integrity of subsequent synthetic steps.
This guide is built on the principle that a robust purification strategy is not a single method but a logical sequence of techniques. The choice of protocol depends on the nature and quantity of the impurities present in the crude material. The protocols herein are designed to be self-validating, incorporating analytical checkpoints to monitor the progress of purification.
Physicochemical Properties Relevant to Purification:
| Property | Value / Characteristic | Significance for Purification |
| Molecular Formula | C₁₀H₈Cl₂N₂ | Provides molecular weight (227.09 g/mol ) for calculations.[2][3] |
| Physical Form | Solid | Suitable for purification by recrystallization.[2] |
| Basicity | The 4-amino group and quinoline nitrogen are basic. | This property is central to the acid-base extraction protocol. The pKa is influenced by the electron-withdrawing chloro groups.[6] |
| Polarity | Moderately polar due to the amino group and nitrogen heterocycle. | Influences solubility in various organic solvents and is a key parameter for chromatographic separation. |
Safety and Handling
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound.
-
Hazards: The compound is classified as acutely toxic if swallowed and can cause serious eye damage.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses or goggles.
-
A lab coat.
-
-
Handling: Handle the solid compound in a well-ventilated area or a fume hood to avoid inhalation of dust.
Overall Purification Workflow
A multi-step approach is often necessary to achieve high purity (>99.5%). The initial crude product from synthesis can be subjected to a bulk purification technique, followed by a high-resolution polishing step.
Caption: General workflow for the purification of this compound.
Protocol 1: Purification by Acid-Base Extraction
Principle: This technique leverages the basicity of the 4-amino and quinoline nitrogen atoms. The compound can be protonated and selectively extracted into an aqueous acidic phase, leaving behind non-basic organic impurities. The pure compound is then recovered by basifying the aqueous phase, causing it to precipitate. This method is highly effective for removing non-basic starting materials and byproducts. A similar procedure has been successfully used for related 4-amino-7-chloroquinoline derivatives.[7]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude solid in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 20-50 mg/mL.
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Phase Separation: The protonated product will move to the upper aqueous layer. Drain the lower organic layer, which contains the non-basic impurities.
-
Back-Wash (Optional): To remove any trapped organic impurities from the aqueous layer, add a fresh portion of the organic solvent (DCM or EtOAc), shake, and discard the organic layer. Repeat this step once more for higher purity.
-
Precipitation: Cool the acidic aqueous layer in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) dropwise with stirring until the solution is basic (pH > 10, check with pH paper). The purified product will precipitate out as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the collected solid on the filter paper sequentially with cold deionized water (to remove salts) and then with a cold, non-polar solvent like diethyl ether or hexanes (to help remove residual water and any remaining non-polar impurities).
-
Drying: Dry the purified solid under vacuum to a constant weight.
Validation: Spot the initial organic solution, the discarded organic layer, and a re-dissolved sample of the final product on a TLC plate to confirm the removal of impurities.
Protocol 2: Purification by Recrystallization
Principle: Recrystallization is a powerful technique for purifying solid compounds. The ideal solvent is one in which the target compound is highly soluble at an elevated temperature but poorly soluble at a low temperature, while impurities are either highly soluble or insoluble at all temperatures.
Step-by-Step Protocol:
-
Solvent Selection: Screen various solvents to find the optimal one or a suitable solvent pair. See the table below for suggestions. The goal is to find a system that completely dissolves the compound near the solvent's boiling point but allows for significant crystal formation upon cooling.
-
Dissolution: Place the compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent incrementally until the solid just dissolves. Using excess solvent will reduce the final yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the crystals under vacuum.
Validation: Assess purity by measuring the melting point. A sharp melting range close to the literature value indicates high purity.
Table of Suggested Solvents for Screening:
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Often a good choice for compounds with H-bond donors/acceptors. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, but less polar. |
| Acetonitrile | Polar Aprotic | 82 | Can be effective for moderately polar compounds. |
| Ethyl Acetate | Mid-Polarity | 77 | A versatile solvent; can be paired with hexanes. |
| Toluene | Non-Polar | 111 | Good for less polar compounds; use with care. |
Protocol 3: High-Resolution Purification by Flash Column Chromatography
Principle: This is the most powerful technique for separating complex mixtures. The crude sample is adsorbed onto a solid stationary phase (typically silica gel) and separated based on polarity as a liquid mobile phase (eluent) is passed through the column. More polar compounds interact more strongly with the silica and elute later. This method is well-documented for the purification of various 4-aminoquinoline derivatives.[8][9]
Caption: Step-by-step workflow for flash column chromatography.
Step-by-Step Protocol:
-
Stationary Phase: Use standard flash-grade silica gel (SiO₂).
-
Mobile Phase Selection: Determine the optimal eluent system using TLC. A good system will give the target compound an Rf value of ~0.3.
-
Starting Systems: Dichloromethane (DCM) with an increasing gradient of Methanol (MeOH) (e.g., 0% to 10% MeOH in DCM). An alternative is an Ethyl Acetate / Hexanes gradient.
-
Pro-Tip: Since the compound is basic, it may streak on the acidic silica gel. To prevent this, add 0.5-1% triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) to the mobile phase. This deactivates the acidic sites on the silica, resulting in sharper peaks and better separation.
-
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method typically results in better separation than loading a liquid solution. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the non-polar solvent, gradually increasing the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Purity Assessment
Confirmation of purity is a critical final step. A combination of methods should be used.
| Method | Purpose | Expected Result for Pure Compound |
| TLC | Quick purity check, fraction analysis | A single, well-defined spot. |
| HPLC | Quantitative purity assessment | A single major peak, purity >99.5%.[7][10] |
| Melting Point | Purity indicator | A sharp melting range (e.g., within 1-2 °C). |
| NMR (¹H, ¹³C) | Structural confirmation and purity | Spectrum consistent with the expected structure; absence of impurity peaks. |
| Mass Spectrometry | Molecular weight confirmation | A molecular ion peak corresponding to the compound's mass (e.g., [M+H]⁺ at m/z 227.09). |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Oily Precipitate | Compound is "crashing out" of solution too quickly or is not fully solid at that temperature. | Cool the solution more slowly during precipitation/recrystallization. Try triturating the oil with a non-polar solvent like hexanes to induce solidification. |
| Low Recovery | Product is partially soluble in the mother liquor or wash solvents; incorrect eluent in chromatography. | Use minimal solvent for recrystallization and wash with ice-cold solvent. Re-extract the mother liquor. Ensure TLC was used to optimize chromatography conditions. |
| Poor Separation (Tailing) in Chromatography | Compound is interacting too strongly with acidic silica gel. | Add a basic modifier (0.5-1% triethylamine or NH₄OH) to the eluent system. |
| Persistent Impurity | Impurity has very similar properties to the product. | Combine techniques. For example, use acid-base extraction first to remove a non-basic impurity, then use chromatography to separate a similarly basic impurity. |
References
- Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoli. (2023). Malaria World.
- Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Model. (n.d.). DeRisi Lab, UCSF.
-
4-Amino-7-chloroquinoline. (n.d.). PubChem. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. [Link]
-
Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. (n.d.). MDPI. [Link]
-
Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. (n.d.). ResearchGate. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PubMed Central. [Link]
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). Authorea. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (n.d.). PubMed Central. [Link]
-
4-Aminoquinoline. (n.d.). PubChem. [Link]
-
4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. (n.d.). NIH. [Link]
-
This compound. (n.d.). ChemWhat. [Link]
-
4-aminoquinolines: An Overview of Antimalarial Chemotherapy. (2016). Hilaris Publisher. [Link]
Sources
- 1. Buy 4-Amino-7,8-dichloroquinoline | 948293-25-2 [smolecule.com]
- 2. This compound AldrichCPR 917562-02-8 [sigmaaldrich.com]
- 3. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. mdpi.com [mdpi.com]
- 9. 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4-Amino-7,8-dichloro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Amino-7,8-dichloro-2-methylquinoline. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and optimize your reaction conditions. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive experience in the field of heterocyclic chemistry.
I. Reaction Overview & Mechanism
The synthesis of this compound typically involves a variation of established quinoline synthesis methodologies, such as the Conrad-Limpach or Combes reactions, followed by amination. A plausible synthetic route starts from 2,3-dichloroaniline, which is reacted with an appropriate β-ketoester, like ethyl acetoacetate, to form a β-anilinoacrylate intermediate. Subsequent thermal cyclization under acidic conditions yields the corresponding 4-hydroxyquinoline derivative. Chlorination of the 4-hydroxy group, followed by nucleophilic aromatic substitution with an amino source, affords the final product.
Understanding the underlying mechanisms of these steps is crucial for effective troubleshooting. For instance, the initial condensation is an acid-catalyzed reaction where the aniline nitrogen attacks the carbonyl carbon of the ketoester. The cyclization step is an intramolecular electrophilic aromatic substitution, and its efficiency is highly dependent on the reaction temperature and the nature of the acid catalyst.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis of this compound and related compounds.
Q1: I am observing a low yield in the initial condensation step between 2,3-dichloroaniline and ethyl acetoacetate. What are the likely causes?
A1: Low yields in this step are often attributed to several factors:
-
Insufficient Catalyst: Ensure an adequate amount of acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is used to promote the reaction.
-
Suboptimal Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature will result in a slow reaction rate, while excessively high temperatures can lead to side reactions and degradation of the starting materials.[1]
-
Inefficient Water Removal: The condensation reaction produces water as a byproduct. Efficient removal of water, for example, by using a Dean-Stark apparatus, is crucial to drive the equilibrium towards product formation.
Q2: My cyclization reaction is producing a significant amount of tar-like byproducts. How can I minimize this?
A2: Tar formation is a common issue in acid-catalyzed cyclizations, especially at high temperatures.[2] To mitigate this:
-
Optimize Reaction Temperature: Carefully control the temperature of the cyclization. It should be high enough to facilitate the reaction but not so high as to cause decomposition.
-
Choice of Cyclizing Agent: The choice of the high-boiling point solvent and cyclizing agent is critical. Dowtherm A is a common choice for this type of reaction.[3]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that contribute to tar formation.
Q3: I am having difficulty with the chlorination of the 4-hydroxyquinoline intermediate. What are the best practices?
A3: The conversion of the 4-hydroxy group to a chloro group is typically achieved using reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).[4]
-
Reagent Purity: Ensure that the phosphorus oxychloride is fresh and of high purity, as impurities can lead to side reactions.
-
Temperature Control: The reaction is often exothermic and should be performed with careful temperature control, typically by slow addition of the reagent at a reduced temperature, followed by heating to complete the reaction.
-
Work-up Procedure: A careful work-up is essential to remove excess chlorinating agent and byproducts. This usually involves pouring the reaction mixture onto crushed ice and then neutralizing with a base.[2]
Q4: The final amination step is giving me a mixture of products. How can I improve the selectivity for the 4-amino product?
A4: The 4-position of the 7,8-dichloro-2-methyl-4-chloroquinoline is generally more activated towards nucleophilic aromatic substitution than the other positions. However, side reactions can occur.
-
Choice of Amino Source: The nature of the aminating agent (e.g., ammonia, ammonium hydroxide, or a protected amine) can influence the outcome.
-
Reaction Conditions: Temperature and solvent play a significant role. Milder conditions will generally favor substitution at the more activated position.[5] Microwave-assisted synthesis can sometimes offer improved selectivity and reduced reaction times.[6]
-
Catalyst: In some cases, a catalyst such as copper(I) iodide (CuI) may be employed to facilitate the amination.[5]
III. Troubleshooting Guide
This section provides a more detailed breakdown of potential problems and their solutions, organized by the stage of the synthesis.
Table 1: Troubleshooting Common Issues in this compound Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Condensation | Incomplete reaction; side reactions. | Monitor reaction progress by TLC.[7] Consider increasing catalyst loading or using a more effective water removal method. |
| Tar Formation in Cyclization | Reaction temperature too high; oxidative degradation. | Optimize reaction temperature in small increments.[8] Ensure the reaction is run under an inert atmosphere. |
| Incomplete Chlorination | Insufficient chlorinating agent; deactivation of the reagent. | Use a fresh batch of high-purity phosphorus oxychloride.[4] Consider increasing the amount of chlorinating agent. |
| Mixture of Isomers in Amination | Lack of regioselectivity. | Screen different solvents and temperatures to find the optimal conditions for selective C-4 amination.[5] |
| Difficult Purification | Presence of closely related impurities; tarry crude product. | For tarry products, consider steam distillation for initial purification.[2][7] Employ column chromatography with a carefully selected solvent system for final purification.[9] |
IV. Experimental Protocols
Below are generalized, step-by-step protocols for the key stages of the synthesis. These should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Condensation of 2,3-Dichloroaniline with Ethyl Acetoacetate
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 2,3-dichloroaniline (1.0 eq), ethyl acetoacetate (1.1 eq), and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Continue heating until no more water is collected and TLC analysis indicates the consumption of the starting aniline.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can often be used in the next step without further purification.
Protocol 2: Cyclization to 4-Hydroxy-7,8-dichloro-2-methylquinoline
-
Add the crude product from the previous step to a high-boiling point solvent such as Dowtherm A in a flask equipped with a reflux condenser.[3]
-
Heat the mixture to a high temperature (typically 240-260 °C) and maintain for a specified period (e.g., 1-2 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration.
-
Wash the solid with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.
Protocol 3: Chlorination of 4-Hydroxy-7,8-dichloro-2-methylquinoline
-
To a flask containing the 4-hydroxyquinoline derivative, carefully add phosphorus oxychloride (POCl₃) portion-wise at 0 °C.
-
After the addition is complete, slowly warm the mixture to reflux and heat for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonia solution) until the product precipitates.
-
Collect the solid by filtration, wash with water, and dry.
Protocol 4: Amination to this compound
-
In a sealed vessel, dissolve the 4-chloroquinoline derivative in a suitable solvent (e.g., ethanol or DMSO).
-
Add the aminating agent (e.g., a solution of ammonia in ethanol or an appropriate amine).
-
Heat the mixture in a sealed tube or a microwave reactor to the desired temperature for the required time.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent.
-
The crude product can be purified by recrystallization or column chromatography.[9]
V. Visualizing the Workflow
To aid in understanding the logical flow of the synthesis and optimization process, the following diagram is provided.
Caption: A workflow diagram illustrating the key stages and potential troubleshooting points in the synthesis of this compound.
VI. References
-
Benchchem. Quinoline Synthesis Optimization: A Technical Support Center.
-
Benchchem. optimizing reaction time and temperature for quinoline synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvikrBPCNcdLSOzngufLkEin7FH2GP4tS2RMbTfbhYGNjVE_QM0N9sfPakUFeK5XeCFnKLXRON1wRYuiPpmNoR1v7_I93FeHrW7-MZuLbxqlkQIbXdTjAdSCe8W2XprSv49ppdy7P7T3gRinuchVByD8tZ37evkm6hdBTBW4vng3efCRh8K5Ri0Bery2__3bm9VhAlpOX0TLUCh5Z1]
-
Benchchem. troubleshooting side reactions in the synthesis of quinoline derivatives.
-
Benchchem. troubleshooting low yield in Friedländer synthesis of quinolines.
-
JOCPR. Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
-
ResearchGate. Optimized conditions* synthesis of quinoline derivatives.
-
PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis.
-
Taylor & Francis Online. Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
-
Wikipedia. Quinoline.
-
MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
-
PMC - PubMed Central. 4-Aminoquinoline: a comprehensive review of synthetic strategies.
-
ResearchGate. Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library (a)...
-
PMC. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity.
-
CUNY Academic Works. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resis.
-
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Frontiers. 4-Aminoquinoline: a comprehensive review of synthetic strategies.
-
International Journal of Pharmaceutical Sciences. Green Synthesis of Quinoline and Its Derivatives.
-
Vedantu. Quinoline: Structure, Properties & Uses Explained.
-
MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
-
Organic Syntheses. 4,7-dichloroquinoline.
-
Sigma-Aldrich. This compound.
-
Google Patents. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
-
PMC. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Amino-7,8-dichloro-2-methylquinoline
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 4-Amino-7,8-dichloro-2-methylquinoline (CAS 917562-02-8). As a substituted 4-aminoquinoline, this compound is part of a critical class of heterocyclic structures explored in medicinal chemistry and drug development.[1][2] However, its unique combination of a basic amino group and two electron-withdrawing chloro substituents presents specific challenges during purification. This guide is designed to provide researchers with practical, field-proven solutions to overcome these hurdles, ensuring the high purity required for downstream applications. We will move beyond simple procedural lists to explain the chemical principles behind each recommendation, empowering you to make informed decisions in your laboratory.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent problems encountered during the purification of this compound in a direct question-and-answer format.
Part 1: Column Chromatography Challenges
Question 1: My compound is severely streaking and tailing on my silica gel column, resulting in poor separation and low recovery. What is causing this, and how can I fix it?
Answer: This is the most common issue researchers face with basic amines on standard silica gel.
-
Causality (The "Why"): Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic 4-amino group on your quinoline molecule undergoes a strong acid-base interaction with these silanols. This interaction is often irreversible, causing a portion of your compound to remain permanently adsorbed to the stationary phase, leading to low recovery. The portion that does elute does so slowly and unevenly, resulting in significant peak tailing.[3]
-
Solutions:
-
Mobile Phase Modification (Good): Neutralize the acidic silanols by adding a small amount of a competing base to your mobile phase. The most common choice is triethylamine (TEA) at a concentration of 0.1-1%. An alternative is ammonium hydroxide in a highly polar solvent system like DCM/Methanol.[3] This method works by saturating the acidic sites on the silica, allowing your compound to travel through the column with fewer unwanted interactions.
-
Switching the Stationary Phase (Better): For a more robust and reproducible separation, change your stationary phase to one that is not acidic.
-
Amine-functionalized silica: This is an excellent choice as it provides a weakly basic environment, completely eliminating the problematic acid-base interaction. It often allows for the use of less polar, non-polar solvent systems (e.g., Hexane/Ethyl Acetate), which are easier to remove under vacuum.[3]
-
Neutral Alumina: Activated neutral alumina is another effective alternative to silica for the purification of basic compounds.[4]
-
-
Question 2: I'm using a modified mobile phase, but I'm still struggling to separate my product from a closely-eluting impurity. What are my next steps?
Answer: When polarity differences are minimal, enhancing selectivity is key.
-
Causality: The impurity is likely a structurally similar compound, such as an unreacted starting material (e.g., 4,7,8-trichloro-2-methylquinoline) or a regioisomer formed during synthesis. These compounds may have nearly identical polarities, making separation on a standard column challenging.
-
Solutions:
-
Optimize the Gradient: Switch from an isocratic (constant solvent ratio) elution to a shallow gradient. A very slow, gradual increase in the polar solvent (e.g., from 0% to 15% ethyl acetate in hexane over 20 column volumes) can resolve peaks that co-elute under isocratic conditions.
-
Change Solvent System: The "choice" of solvent matters beyond its polarity. Different solvents (e.g., ethyl acetate vs. acetone vs. dichloromethane) interact with your compound and the stationary phase in unique ways (e.g., through hydrogen bonding, dipole-dipole interactions). Experiment with different solvent systems at the TLC scale to find one that maximizes the separation factor (ΔRf) between your product and the impurity.
-
Consider Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase flash chromatography can be highly effective. The compound is separated on a hydrophobic stationary phase (like C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Adding a modifier like triethylamine (0.1%) to keep the mobile phase alkaline will ensure your amine is in its neutral, more retentive form, often leading to excellent separation.[3]
-
Part 2: Recrystallization Difficulties
Question 1: My compound "oils out" as a liquid globule when I try to recrystallize it. How can I get it to form proper crystals?
Answer: "Oiling out" is a common frustration that occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is too highly supersaturated.
-
Causality: The compound is coming out of the solution at a temperature where it is still a liquid. This liquid phase is often immiscible with the solvent, forming an oil. Impurities can also suppress the melting point and encourage this behavior.
-
Solutions:
-
Lower the Solution Temperature at Saturation: Use a solvent system with a lower boiling point. For example, if you are using ethanol, try switching to ethyl acetate or an ethanol/water mixture, which will become saturated at a lower temperature.
-
Cool More Slowly: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Slow cooling encourages the orderly arrangement of molecules into a crystal lattice.
-
Reduce Concentration: Add a small amount of additional hot solvent to the oiled-out mixture until the oil redissolves. Then, attempt the slow cooling process again. This slightly less saturated solution is less likely to oil out.
-
Question 2: My solution is clear and has cooled to room temperature, but no crystals have formed. What should I do to induce crystallization?
Answer: This is typically a problem of supersaturation where the crystallization process lacks an initiation point.
-
Causality: For crystals to form, a process called nucleation must occur, where a few molecules arrange themselves into a stable seed. In a very clean solution, this can be slow to happen spontaneously.
-
Solutions (in order of preference):
-
Seed the Solution: If you have a tiny crystal of pure product from a previous batch, add it to the solution. This "seed" provides a perfect template for other molecules to crystallize onto.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic imperfections and tiny glass fragments that are scraped off can serve as nucleation sites for crystal growth.
-
Reduce Solvent Volume: Gently heat the solution to evaporate a small portion of the solvent, thereby increasing the concentration. Allow it to cool slowly again.
-
Deep Cooling: Place the flask in a freezer or dry ice/acetone bath for a short period. The lower temperature will decrease solubility further and may force crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound? A1: Based on common synthetic routes for 4-aminoquinolines, which often involve nucleophilic aromatic substitution on a polychlorinated precursor, you can anticipate:
-
Unreacted Starting Material: e.g., 4,7,8-trichloro-2-methylquinoline.
-
Hydrolysis Products: If water is present during synthesis, one of the chloro groups might be replaced by a hydroxyl group.
-
Regioisomers: Depending on the synthesis of the quinoline core, isomers with different chlorine substitution patterns could be present.
-
Poly-aminated Products: While less likely at the sterically hindered 4-position, side reactions are possible.
Q2: Is acid-base extraction a viable primary purification method for this compound? A2: Absolutely. Acid-base extraction is an excellent first-pass purification technique for basic compounds like this. The amino group can be protonated by a dilute acid (e.g., 1M HCl), making the compound water-soluble. This allows you to wash the acidic aqueous layer with an organic solvent (like dichloromethane or ethyl acetate) to remove non-basic, organic-soluble impurities. Afterward, basifying the aqueous layer (e.g., with NaOH or NaHCO₃) will deprotonate your compound, causing it to precipitate out in a much purer form. This precipitate can then be collected and further purified by recrystallization or chromatography.
Q3: What are the recommended storage conditions for the purified compound? A3: Like many amino-aromatic compounds, this compound should be protected from light and air to prevent degradation and discoloration. Store the solid in a tightly sealed amber vial in a cool, dark, and dry place, preferably under an inert atmosphere (like argon or nitrogen) for long-term stability.
Q4: What is the expected appearance and melting point of the pure compound? A4: The pure compound is a solid.[5] One supplier reports a melting point of 218-219°C. A pure product should be a white to off-white or pale yellow crystalline solid. Any significant deviation, such as a dark brown color or a broad, depressed melting point, indicates the presence of impurities.
Visual Guides & Workflows
Diagram 1: Troubleshooting Workflow for Column Chromatography
Caption: Decision tree for resolving common column chromatography issues.
Diagram 2: General Purification Strategy
Caption: Recommended workflow for purifying this compound.
Data & Protocols
Table 1: Recommended Starting Solvent Systems for Chromatography
| Stationary Phase | Solvent System (Eluent) | Modifier | Target Application |
| Normal Phase Silica | Dichloromethane / Methanol | 0.5% Ammonium Hydroxide | For moderately polar impurities |
| Normal Phase Silica | Hexanes / Ethyl Acetate | 1% Triethylamine (TEA) | For less polar impurities |
| Amine-Functionalized Silica | Hexanes / Ethyl Acetate | None required | Recommended starting point |
| Reversed Phase C18 | Acetonitrile / Water | 0.1% Triethylamine (TEA) | Excellent for resolving polar impurities |
Protocol 1: Flash Column Chromatography (Amine-Functionalized Silica)
This protocol is considered the most robust starting point for achieving high purity.
-
TLC Analysis: Develop a TLC method using your amine-functionalized silica TLC plates. Find a solvent system (e.g., Hexane/Ethyl Acetate) that provides a product Rf value of ~0.25-0.35.
-
Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane (DCM). Add a small amount of Celite or silica gel to this solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample. This prevents solvent effects and improves band sharpness.
-
Column Packing: Select an appropriately sized amine-functionalized silica column. Equilibrate the column with your starting mobile phase (e.g., 95:5 Hexane/EtOAc) for at least 3-5 column volumes (CV).
-
Loading: Carefully load your dry-loaded sample onto the top of the equilibrated column.
-
Elution: Begin the elution with your chosen solvent system. Run a linear gradient based on your TLC analysis (e.g., from 5% EtOAc to 40% EtOAc over 15-20 CV). Monitor the elution using a UV detector (if available) or by collecting fractions and analyzing them by TLC.
-
Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified solid.
Protocol 2: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but show poor solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent. Characterize the final product by NMR, MS, and melting point to confirm purity.
References
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products (2023). MSpace Repository, University of Manitoba. [Link]
-
PubChem Compound Summary for CID 81116, 4-Amino-2-methylquinoline. National Center for Biotechnology Information. [Link]
-
Separation of 6-Aminoquinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies (2025). Frontiers in Chemistry. [Link]
-
Amino Acid Purification - Column Chromatography. Sorbead India. [Link]
-
Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. ACS Publications. [Link]
-
Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline (2022). MDPI. [Link]
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives (2011). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
This compound CAS#: 917562-02-8. ChemWhat. [Link]
-
How to purify synthetic fluoroquinolones, using column chromatography? (2016). ResearchGate. [Link]
-
Recrystallisation of crude 4,7-dichloroquinoline (5). ResearchGate. [Link]
-
PubChem Compound Summary for CID 94711, 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. [Link]
-
Design, synthesis of 4-aminoquinoline-derived thiazolidines and their antimalarial activity and heme polymerization inhibition studies (2018). Taylor & Francis Online. [Link]
-
Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library (a)... ResearchGate. [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies (2025). PMC - PubMed Central. [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue (2001). MDPI. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. [Link]
-
Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Science Publishing. [Link]
-
Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant P. falciparum (2015). CUNY Academic Works. [Link]
Sources
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. This compound AldrichCPR 917562-02-8 [sigmaaldrich.com]
Technical Support Center: Enhancing the Solubility of 4-Aminoquinolines for Robust Biological Assays
Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery and biological research: the poor aqueous solubility of 4-aminoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies to ensure reliable and reproducible results in your biological assays.
Introduction: The 4-Aminoquinoline Solubility Challenge
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, most notably antimalarials like chloroquine and hydroxychloroquine.[1][2][3] However, the inherent aromatic and often lipophilic nature of this scaffold frequently leads to poor aqueous solubility.[4] This low solubility can manifest as compound precipitation in aqueous assay buffers and cell culture media, leading to inaccurate compound concentrations, diminished biological activity, and ultimately, unreliable experimental data.[5][6]
This guide provides a systematic approach to understanding and overcoming these solubility challenges, ensuring that the true biological potential of your 4-aminoquinoline compounds can be accurately assessed.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with 4-aminoquinoline compounds in biological assays.
FAQ 1: Why are my 4-aminoquinoline compounds poorly soluble?
The limited aqueous solubility of many 4-aminoquinoline derivatives stems from a combination of their physicochemical properties:
-
Molecular Structure: The fused aromatic ring system of the quinoline core is inherently hydrophobic.[7]
-
Lipophilicity: Substituents added to the 4-aminoquinoline scaffold to enhance biological activity often increase the molecule's lipophilicity, further reducing its affinity for water.[4][8]
-
Intermolecular Forces: Strong intermolecular forces, such as π-π stacking between the aromatic rings, in the solid state can make it energetically unfavorable for the compound to dissolve in water.[7]
Troubleshooting Workflow for Compound Precipitation
If you observe precipitation (cloudiness, crystals, or a visible pellet after centrifugation) when preparing your 4-aminoquinoline solutions for a biological assay, follow this troubleshooting workflow.
Caption: A stepwise approach to troubleshooting 4-aminoquinoline precipitation.
Step 1: Verify Stock Solution Integrity
-
Question: Is my high-concentration stock solution (typically in 100% DMSO) fully dissolved?
-
Action: Visually inspect your stock solution for any undissolved particles. If necessary, gently warm the solution (e.g., in a 37°C water bath) or sonicate briefly to ensure complete dissolution.
Step 2: Assess Dilution Method
-
Question: Am I "crashing out" the compound during dilution into the aqueous buffer or media?
-
Explanation: Rapidly diluting a concentrated DMSO stock into an aqueous solution can cause the compound to precipitate immediately as it moves from a favorable organic solvent to an unfavorable aqueous one.[6]
-
Solutions:
-
Serial Dilutions: Perform serial dilutions in your assay buffer or media. This gradual decrease in solvent concentration can help maintain solubility.[6]
-
Pre-warmed Media: Always add your compound to media that has been pre-warmed to the experimental temperature (e.g., 37°C), as solubility often increases with temperature.[6]
-
Vortexing: Add the compound dropwise to the assay buffer while gently vortexing to promote rapid mixing and dispersion.[6]
-
Step 3: Optimize the Solvent System
-
Question: Is DMSO the optimal solvent, and is the final concentration appropriate?
-
Explanation: While DMSO is a common solvent, some cell lines are sensitive to concentrations above 0.5%.[9] It's crucial to balance solubility with potential solvent-induced toxicity.
-
Solutions:
-
Co-solvents: For highly lipophilic compounds, a co-solvent system for the stock solution can be beneficial. A mixture of DMSO and polyethylene glycol (PEG), for instance, can sometimes improve solubility upon dilution.[9]
-
Final Solvent Concentration: Maintain the highest tolerable final concentration of your organic solvent in the assay. Most cell lines can tolerate 0.1% to 0.5% DMSO.[9] Always include a vehicle control with the same final solvent concentration in your experiments.[9]
-
Step 4: Employ Solubility Enhancers
-
Question: Can I modify my assay buffer to improve the solubility of my 4-aminoquinoline?
-
Explanation: Several excipients can be included in the assay medium to increase the solubility of hydrophobic compounds.
-
Solutions:
-
Serum: Proteins in fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution. If your assay permits, diluting the compound into serum-containing medium can be effective.[9]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate hydrophobic molecules, effectively increasing their aqueous solubility.[10][11][12] (2-Hydroxypropyl)-β-cyclodextrin is a common choice for cell culture applications.[9]
-
Part 2: Protocols for Enhancing 4-Aminoquinoline Solubility
This section provides detailed, step-by-step protocols for common and effective methods to improve the solubility of 4-aminoquinolines for biological assays.
Protocol 1: pH Modification
Causality: 4-aminoquinolines are basic compounds due to the presence of nitrogen atoms in the quinoline ring and the amino group.[1][2] The solubility of these compounds is often pH-dependent. At a pH below their pKa, they will be protonated and exist as a more soluble salt form.
Experimental Protocol:
-
Determine the pKa: If the pKa of your 4-aminoquinoline derivative is unknown, it can be predicted using software or determined experimentally.
-
Prepare Buffers: Prepare a series of biologically compatible buffers with pH values ranging from acidic to neutral (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4).
-
Solubility Assessment:
-
Add an excess amount of the 4-aminoquinoline compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Select Optimal pH: Choose the lowest pH that provides the required solubility and is compatible with your biological assay system.
Data Presentation:
| pH of Buffer | Solubility (µg/mL) |
| 4.0 | 550 |
| 5.0 | 320 |
| 6.0 | 85 |
| 7.0 | 15 |
| 7.4 | < 5 |
This is example data and will vary for different compounds.
Protocol 2: Use of Co-solvents
Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous system, can increase the solubility of nonpolar compounds by reducing the polarity of the solvent mixture.
Experimental Protocol:
-
Select Co-solvents: Common co-solvents for biological assays include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol.
-
Prepare Stock Solutions: Prepare high-concentration stock solutions of your 4-aminoquinoline in various co-solvents or mixtures of co-solvents.
-
Titration and Observation:
-
Prepare your aqueous assay buffer.
-
Add increasing volumes of the co-solvent stock solution to the buffer, noting the point at which precipitation occurs.
-
Determine the maximum percentage of each co-solvent that can be tolerated in the final assay volume without causing precipitation of the compound.
-
-
Cell Viability Control: It is crucial to test the toxicity of the chosen co-solvent concentration on your cell line or biological system in a parallel experiment.
Data Presentation:
| Co-solvent System | Maximum Tolerated % (v/v) in Assay Buffer |
| DMSO | 0.5% |
| Ethanol | 1.0% |
| PEG 400 | 2.0% |
| DMSO:PEG 400 (1:1) | 1.5% |
This is example data and will vary for different compounds and assay systems.
Protocol 3: Complexation with Cyclodextrins
Causality: Cyclodextrins form inclusion complexes with hydrophobic molecules, where the lipophilic "guest" (the 4-aminoquinoline) is encapsulated within the hydrophobic cavity of the "host" cyclodextrin molecule.[10][13] This complex has a hydrophilic exterior, rendering it soluble in aqueous solutions.[12]
Caption: Encapsulation of a 4-aminoquinoline within a cyclodextrin host.
Experimental Protocol:
-
Select Cyclodextrin: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a common and effective choice for increasing the solubility of various drugs for in vitro studies due to its high aqueous solubility and low toxicity.[9][11]
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-20% w/v).
-
Phase Solubility Study:
-
Prepare a series of solutions with increasing concentrations of HP-β-CD.
-
Add an excess of the 4-aminoquinoline to each solution.
-
Equilibrate, centrifuge, and measure the supernatant concentration as described in Protocol 1.
-
Plot the concentration of the dissolved 4-aminoquinoline against the concentration of HP-β-CD. The slope of this plot can provide information about the stoichiometry of the complex.
-
-
Preparation for Assay: Based on the phase solubility results, prepare your 4-aminoquinoline in a solution of HP-β-CD that ensures its solubility at the desired final concentration.
Data Presentation:
| HP-β-CD Conc. (mM) | 4-Aminoquinoline Solubility (µM) |
| 0 | 2.5 |
| 5 | 28 |
| 10 | 55 |
| 20 | 112 |
| 50 | 280 |
This is example data and will vary for different compounds.
Part 3: Advanced Solubilization Strategies
For particularly challenging 4-aminoquinoline derivatives, more advanced formulation strategies may be necessary. These techniques often require specialized equipment and expertise.
-
Solid Dispersions: This technique involves dispersing the drug in a solid hydrophilic polymer matrix at the molecular level.[13][14] Upon contact with water, the polymer dissolves and releases the drug as fine colloidal particles, enhancing the dissolution rate and solubility.[14]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution rate and solubility.[14][15][16] Techniques include nanosuspensions and nano-emulsions.[14]
-
Lipid-Based Formulations: For highly lipophilic 4-aminoquinolines, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be employed.[13][17] These systems consist of a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, with the drug dissolved in the oil droplets.[13]
Conclusion
Improving the solubility of 4-aminoquinoline compounds is a critical step in obtaining reliable and meaningful data from biological assays. By systematically addressing the potential causes of precipitation and employing the appropriate solubilization techniques—from simple pH adjustments to more advanced formulation strategies—researchers can overcome these challenges. Always remember to include appropriate vehicle controls in your experiments to account for any potential effects of the solvents or excipients on the biological system.
References
-
Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (URL: [Link])
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. (URL: [Link])
-
5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (URL: [Link])
-
A crystallographic route to understand drug solubility: the case of 4- aminoquinoline antimalarials - ResearchGate. (URL: [Link])
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (URL: [Link])
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (URL: [Link])
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (URL: [Link])
-
Formulation Strategies for Poorly Soluble Molecules - Quotient Sciences. (URL: [Link])
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (URL: [Link])
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC - PubMed Central. (URL: [Link])
-
Polymeric Nanocarriers for the Delivery of Antimalarials - PMC - NIH. (URL: [Link])
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (URL: [Link])
-
4-Aminoquinoline: a comprehensive review of synthetic strategies - Taylor & Francis. (URL: [Link])
-
Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (URL: [Link])
-
Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - NIH. (URL: [Link])
-
A Medicinal Chemistry Perspective on 4Aminoquinoline Antimalarial Drugs - ResearchGate. (URL: [Link])
-
Solubilization of poorly soluble drugs: cyclodextrin-based formulations - Aston Research Explorer. (URL: [Link])
-
4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses - NIH. (URL: [Link])
-
4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - Frontiers. (URL: [Link])
-
4-Aminoquinoline - Wikipedia. (URL: [Link])
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. (URL: [Link])
-
Troubleshooting Cell Culture Media for Bioprocessing. (URL: [Link])
-
4-aminoquinolines: An Overview of Antimalarial Chemotherapy - Hilaris Publisher. (URL: [Link])
-
4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (URL: [Link])
-
Nanoparticle Formulation in Drug Delivery | Blog - Roots Analysis. (URL: [Link])
-
Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - NIH. (URL: [Link])
-
Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel - PMC - PubMed Central. (URL: [Link])
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC - NIH. (URL: [Link])
-
Toward Successful Cyclodextrin Based Solubility-Enabling Formulations for Oral Delivery of Lipophilic Drugs: Solubility-Permeability Trade-Off, Biorelevant Dissolution, and the Unstirred Water Layer - PubMed. (URL: [Link])
-
4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - NIH. (URL: [Link])
-
Recent developments in antimalarial activities of 4-aminoquinoline derivatives - PubMed. (URL: [Link])
Sources
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- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. taylorandfrancis.com [taylorandfrancis.com]
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- 11. Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Nanoparticle Formulation in Drug Delivery | Blog [rootsanalysis.com]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Addressing Catalyst Deactivation in Quinoline Synthesis
Welcome to the technical support center dedicated to addressing the complex issue of catalyst deactivation in quinoline synthesis. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in maintaining catalyst performance. Here, we synthesize field-proven insights with fundamental principles to provide actionable troubleshooting strategies and a deeper understanding of the underlying deactivation mechanisms.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding catalyst deactivation during quinoline synthesis.
Q1: What are the primary modes of catalyst deactivation I should be aware of in quinoline synthesis?
A1: Catalyst deactivation in quinoline synthesis, as in many catalytic processes, can be broadly categorized into four main mechanisms:
-
Poisoning: This occurs when molecules in the reaction mixture strongly adsorb to the catalyst's active sites, rendering them inaccessible to reactants. Common poisons include sulfur or halogen-containing impurities in reagents, as well as nitrogen-containing heterocycles themselves (reactants, intermediates, or the quinoline product), which can bind strongly to metal catalysts.[1][2][3]
-
Fouling or Coking: This is the physical deposition of carbonaceous materials, often called "coke" or "tar," on the catalyst surface and within its pores.[1] This is particularly common in classic methods like the Skraup or Doebner-von Miller reactions, which often use harsh acidic conditions and high temperatures that promote polymerization and degradation of organic molecules.[4][5][6]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small, highly dispersed active metal particles of a heterogeneous catalyst to migrate and agglomerate into larger particles.[7] This process, known as sintering, leads to a significant and often irreversible loss of active surface area.[1][8]
-
Leaching: In liquid-phase reactions using supported catalysts, the active metal component can dissolve from the solid support into the reaction medium.[1] This results in a permanent loss of the catalytic species from the solid material, leading to a continuous decline in activity upon recycling.[9]
Q2: My reaction starts well but then slows down or stops completely. Is this deactivation?
A2: A sharp decline in reaction rate after an initial period of good activity is a classic sign of catalyst deactivation. This could be due to rapid poisoning, where an impurity in the feedstock quickly blocks the active sites, or fouling, where byproducts accumulate on the catalyst surface.[10][11] It is crucial to distinguish this from simple substrate depletion or product inhibition, which are normal kinetic effects.
Q3: Why does my heterogeneous catalyst lose activity every time I try to recycle it?
A3: A gradual loss of activity over multiple cycles points towards an irreversible or cumulative deactivation process. The most common culprits are leaching of the active metal into the solution with each run, progressive and incompletely reversed fouling by reaction byproducts, or sintering if high temperatures are used during the reaction or regeneration steps.[9][12]
Q4: Are nanocatalysts also susceptible to these deactivation issues?
A4: Yes, while nanocatalysts offer advantages like high surface area and reactivity, they are still susceptible to deactivation.[13][14] Their high surface energy can sometimes make them more prone to sintering.[8] However, their unique properties can also be leveraged to enhance stability, for instance, by encapsulating them in protective shells (e.g., Fe3O4@SiO2) to prevent leaching and agglomeration.[12]
Q5: Can the quinoline product itself deactivate the catalyst?
A5: Yes, this is a critical point. Quinolines are nitrogen-containing heterocycles that can act as catalyst poisons, particularly for transition metal catalysts (e.g., Pd, Ni, Rh).[3][15] The nitrogen lone pair can coordinate strongly to the metal active sites, leading to product inhibition or, in some cases, irreversible poisoning that blocks sites for incoming reactants.[16]
Troubleshooting Guides: From Symptom to Solution
This section provides a structured, problem-based approach to diagnosing and resolving specific deactivation issues encountered during experiments.
Issue 1: Sudden and Complete Loss of Activity
Symptom: The reaction fails to initiate, or activity ceases abruptly early in the process with a fresh batch of catalyst and reagents.
Causality: This pattern typically points to acute poisoning from a potent inhibitor introduced into the system.[11][17]
Troubleshooting Workflow:
Caption: Workflow for diagnosing acute catalyst poisoning.
Diagnostic Protocol: Feedstock Purification To rule out feedstock poisoning, pass liquid reagents through a guard bed of activated alumina or charcoal before introducing them to the reaction. This can remove many common polar impurities and catalyst poisons.[18]
Issue 2: Gradual Decline in Performance Over Multiple Cycles
Symptom: A heterogeneous catalyst shows decreasing conversion or yield with each successive reuse.
Causality: This indicates a cumulative and likely irreversible change to the catalyst. The primary suspects are metal leaching, thermal degradation (sintering), or progressive fouling (coking).
Diagnostic & Resolution Strategy:
| Potential Cause | Diagnostic Characterization Technique | Confirmation Criteria | Proposed Solution |
| Metal Leaching | ICP-MS or AAS of the reaction filtrate after catalyst removal. | Detection of the catalyst's active metal in the liquid phase. | - Modify reaction conditions (lower temperature, less coordinating solvent).- Resynthesize the catalyst to improve metal-support interactions.- Utilize a catalyst with an encapsulating structure (e.g., core-shell).[1] |
| Sintering | TEM or XRD analysis of fresh vs. spent catalyst. | Observable increase in the average metal nanoparticle size and decrease in dispersion. | - Operate at the lowest effective temperature.[7][8]- Select a support material that strongly anchors the metal particles.- Avoid high-temperature regeneration methods if possible. |
| Fouling (Coking) | Thermogravimetric Analysis (TGA) of the spent catalyst. | Significant mass loss at temperatures corresponding to carbon combustion (typically 300-600°C in air).[19] | - Optimize reaction conditions to minimize byproduct formation.- Implement a catalyst regeneration protocol (see Protocol 1 below).[20]- Use a catalyst with larger pores to mitigate pore blockage.[4] |
Experimental Protocols
Protocol 1: Regeneration of a Coked Heterogeneous Catalyst
This protocol is designed to remove carbonaceous deposits (coke) from a robust supported catalyst (e.g., Pd/C, Pt/Al₂O₃) via controlled oxidation.
WARNING: This procedure involves high temperatures and potentially exothermic reactions. Perform in a well-ventilated furnace and always wear appropriate personal protective equipment (PPE).
-
Recovery: After the reaction, recover the spent catalyst by filtration or centrifugation. Wash it thoroughly with a solvent (e.g., ethyl acetate, then methanol) to remove adsorbed organics and dry it completely in a vacuum oven at a low temperature (e.g., 60-80°C).
-
Inert Purge: Place the dried, spent catalyst in a ceramic crucible inside a tube furnace. Purge the furnace with a steady flow of an inert gas (e.g., Nitrogen or Argon) for 30 minutes at room temperature to remove all oxygen.
-
Ramped Heating: While maintaining the inert gas flow, heat the furnace to a target temperature, typically between 350°C and 500°C. The optimal temperature depends on the catalyst's thermal stability. Use a slow ramp rate (e.g., 5°C/min).
-
Controlled Oxidation: Once at the target temperature, switch the gas flow to a dilute oxygen mixture (e.g., 1-5% O₂ in N₂). This controlled introduction of the oxidant prevents runaway temperatures from rapid coke combustion.
-
Hold and Cool: Hold at the target temperature for 2-4 hours, or until CO₂ analysis of the off-gas indicates that combustion is complete.
-
Final Purge & Reduction: Switch the gas flow back to inert gas and cool the furnace to room temperature. If the active phase is a metal that was oxidized (e.g., Pd to PdO), a subsequent reduction step (e.g., heating under H₂ flow) is required to restore its catalytic activity.[18]
Protocol 2: Characterization of Spent Catalysts by FT-IR Spectroscopy
This protocol helps identify the nature of species adsorbed on the catalyst surface, which can indicate poisoning or fouling.
-
Sample Preparation: Recover and dry the spent catalyst as described in Protocol 1, Step 1. Prepare a KBr pellet by mixing a small amount (1-2 mg) of the dried catalyst with ~100 mg of dry, spectroscopic-grade KBr and pressing the mixture into a thin, transparent disk.
-
Background Spectrum: Place a pure KBr pellet in the FT-IR spectrometer and record a background spectrum.
-
Sample Spectrum: Replace the background pellet with the catalyst-containing pellet and record the sample spectrum.
-
Analysis: Analyze the resulting spectrum for characteristic peaks. For example:
-
C=C and C-H stretching bands (aromatic): May indicate the buildup of polymeric coke.[21]
-
C=N stretching bands: Could indicate strong adsorption of the quinoline product or nitrogen-containing intermediates.[21]
-
S-O or P-O stretching bands: Would be strong evidence of poisoning from sulfate or phosphate impurities.
-
Visualizing Deactivation Pathways
The following diagram illustrates the primary mechanisms through which an active catalyst can lose its efficacy during quinoline synthesis.
Caption: Major pathways leading to catalyst deactivation.
References
-
The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed. [Link]
-
Causes of catalyst deactivation during quinoline hydrodenitrogenation. OSTI.GOV. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
-
Catalyst deactivation mechanisms and how to prevent them. Hultec. [Link]
-
Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. ResearchGate. [Link]
-
Detection of Catalyst Poisons. GAS Dortmund. [Link]
-
Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PMC - PubMed Central. [Link]
-
Catalyst poisoning. Wikipedia. [Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Applied Catalysts. [Link]
-
Zeolites in the synthesis of quinolines by the Skraup reaction. ResearchGate. [Link]
-
Catalyst deactivation. YouTube. [Link]
-
Lec 13 Catalyst deactivation. YouTube. [Link]
-
Skraup reaction. Wikipedia. [Link]
-
Deactivation Mechanisms of Industrial Catalysts and Their Regeneration. ResearchGate. [Link]
-
Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. [Link]
-
In situ Studies of Platinum Catalyst Sintering. Chalmers Publication Library. [Link]
-
The Skraup Synthesis of Quinolines. Organic Reactions. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. PMC - NIH. [Link]
-
Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]
-
Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate. [Link]
-
Fe3O4@SiO2-Ag Nanocatalyst: a Recyclable Catalyst for the Synthesis of New Derivatives of Quinoline Heterocyclic System. Nanomaterials Chemistry. [Link]
-
Continuous proline catalysis via leaching of solid proline. PMC - NIH. [Link]
-
Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. [Link]
-
Effect of liquid phase reducing agents on the dispersion of supported Pt catalysts. Tuni.fi. [Link]
-
Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC - NIH. [Link]
-
Different catalytic approaches of Friedländer synthesis of quinolines. PMC - NIH. [Link]
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- 20. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 21. impactfactor.org [impactfactor.org]
Friedländer Synthesis Technical Support Center: A Guide to Minimizing Impurity Formation
Welcome to the technical support center for the Friedländer synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful reaction and minimize the formation of unwanted impurities. As a cornerstone of heterocyclic chemistry, the Friedländer synthesis offers a direct route to quinoline scaffolds, which are prevalent in numerous pharmaceuticals and functional materials.[1][2][3] However, like any chemical transformation, it is not without its challenges. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve cleaner reactions and higher yields.
Understanding the Landscape: Mechanism and Common Pitfalls
The Friedländer synthesis is the condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically a ketone or aldehyde, to form a quinoline derivative.[4][5] The reaction is versatile and can be catalyzed by acids or bases.[1][4]
There are two generally accepted mechanisms for the Friedländer synthesis.[4] The first involves an initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration. The second pathway proceeds through the formation of a Schiff base intermediate, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to yield the quinoline ring.[4] Understanding these pathways is crucial for diagnosing and mitigating side reactions.
The primary challenge in Friedländer synthesis is often the formation of impurities, which can arise from several competing reactions. The most common of these is the self-condensation of the ketone reactant, particularly under basic conditions, leading to aldol products that can complicate purification and reduce the yield of the desired quinoline.[6][7] Other potential issues include poor regioselectivity when using unsymmetrical ketones and decomposition of starting materials or products under harsh reaction conditions.[6][8]
Troubleshooting Guide: A Deeper Dive into Common Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction is producing a significant amount of a high-molecular-weight byproduct, and my desired quinoline yield is low. What is the likely cause and how can I fix it?
Answer:
This is a classic symptom of ketone self-condensation , a common side reaction in the Friedländer synthesis, especially when using base catalysts.[7] The ketone, acting as both a nucleophile (as an enolate) and an electrophile, reacts with itself to form aldol addition or condensation products.
Causality and Mitigation Strategies:
-
Catalyst Choice: Strong bases promote enolate formation and, consequently, self-condensation.
-
Reaction Conditions: Elevated temperatures can accelerate the rate of self-condensation.
-
Solution: Optimize the reaction temperature. Modern catalytic systems often allow the reaction to proceed at lower temperatures (e.g., 80-120°C), which can significantly suppress side reactions.[8] It is advisable to start with a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
-
Order of Addition: Adding the base to a pre-mixed solution of the 2-aminoaryl carbonyl and the ketone can lead to a high instantaneous concentration of the enolate, favoring self-condensation.
-
Solution: Consider a slow addition of the base or the ketone to the reaction mixture. This can help to maintain a low concentration of the reactive enolate intermediate.
-
| Parameter | Traditional (Base-Catalyzed) | Optimized (Acid-Catalyzed) |
| Catalyst | Strong bases (e.g., KOH, NaOEt) | Mild acids (e.g., p-TsOH, I₂, Lewis acids) |
| Temperature | Often high (>150°C) | Lower (80-120°C) |
| Primary Side Reaction | Ketone self-condensation | Minimized |
| Yield | Often moderate to low | Generally higher |
Question 2: I'm using an unsymmetrical ketone, and I'm getting a mixture of two regioisomers. How can I improve the regioselectivity of my reaction?
Answer:
Poor regioselectivity is a common challenge when an unsymmetrical ketone is used, as the initial condensation can occur on either side of the carbonyl group.[6] The product ratio is often determined by the relative stability of the resulting enolate or enamine intermediates.
Strategies for Controlling Regioselectivity:
-
Catalyst and Solvent Effects: The choice of catalyst and solvent can significantly influence the regiochemical outcome.
-
Substrate Modification: Introducing directing groups on your starting materials can steer the reaction towards the desired isomer.
-
Solution: If synthetically feasible, consider modifying the ketone with a temporary directing group that can be removed after the reaction. Alternatively, the electronic properties of the substituents on the 2-aminoaryl ketone can influence the regioselectivity.[7]
-
-
Thermodynamic vs. Kinetic Control: The reaction conditions can be tuned to favor either the thermodynamically or kinetically controlled product.
-
Solution: Lower reaction temperatures and shorter reaction times generally favor the kinetic product, which is formed from the less sterically hindered enolate. Conversely, higher temperatures and longer reaction times allow for equilibration and favor the formation of the more stable thermodynamic product.
-
Question 3: My reaction is sluggish, and I have a low conversion of my starting materials even after a prolonged reaction time. What can I do to improve the reaction rate and yield?
Answer:
A slow or incomplete reaction can be due to a number of factors, including suboptimal reaction conditions, catalyst deactivation, or low reactivity of the substrates.
Troubleshooting a Sluggish Reaction:
-
Reaction Temperature: The reaction may simply be too slow at the current temperature.
-
Catalyst Activity: The chosen catalyst may not be sufficiently active for your specific substrates, or it may have degraded.
-
Solvent Choice: The solvent plays a crucial role in reactant solubility and can affect the reaction rate.
-
Solution: If your starting materials have poor solubility in the current solvent, try a different one. For acid-catalyzed reactions, polar aprotic solvents like dichloromethane (DCM) or chlorobenzene are often used, while non-polar solvents like toluene are common for base-mediated reactions.[1] In some cases, solvent-free conditions or the use of water as a green solvent can be highly effective.[12][13]
-
-
Presence of Water: In acid-catalyzed reactions, the water produced during the cyclization can inhibit the catalyst and shift the equilibrium back towards the starting materials.[8]
-
Solution: Use anhydrous solvents and reagents. Consider adding a dehydrating agent, such as molecular sieves, to the reaction mixture.
-
Frequently Asked Questions (FAQs)
Q: What are the key advantages of using modern catalytic systems over traditional methods?
A: Modern catalytic systems, including ionic liquids, metal-organic frameworks, and nanocatalysts, offer several advantages.[5][11] They often allow the reaction to proceed under much milder conditions, leading to higher yields, better selectivity, and a reduction in side products.[6][8] Many of these catalysts are also recyclable, making the process more environmentally friendly and cost-effective.[11]
Q: Can I run the Friedländer synthesis under solvent-free conditions?
A: Yes, solvent-free conditions are often a viable and environmentally friendly option for the Friedländer synthesis.[1][10] This approach can lead to shorter reaction times and simplified work-up procedures. Microwave irradiation can be particularly effective in promoting solvent-free reactions.[8]
Q: How can I effectively monitor the progress of my Friedländer synthesis?
A: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[6][12] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Q: What are some common purification techniques for the final quinoline product?
A: The choice of purification method depends on the physical properties of the product and the nature of the impurities. Common techniques include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often an effective way to obtain highly pure material.[12]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard purification method.[8][12]
-
Acid-Base Extraction: Since quinolines are basic, an acid-base extraction can be used to separate them from non-basic impurities. The product can be extracted into an acidic aqueous solution, washed, and then liberated by neutralization with a base before being extracted back into an organic solvent.
Experimental Protocols
Protocol 1: Iodine-Catalyzed Friedländer Synthesis (A Mild and Efficient Method)
This protocol utilizes molecular iodine as a mild and effective catalyst, often leading to high yields and minimal side products.[10]
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular iodine (I₂) (10 mol%)
-
Ethyl acetate
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and molecular iodine (10 mol%).
-
Heat the reaction mixture to 80-100°C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Friedländer Synthesis in Acetic Acid
This method utilizes microwave irradiation to accelerate the reaction, often leading to significantly reduced reaction times.[8]
Materials:
-
2-aminoaryl aldehyde or ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Glacial acetic acid
-
Microwave reactor with sealed vessels
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a microwave-safe vessel, combine the 2-aminoaryl aldehyde or ketone (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Add glacial acetic acid, which serves as both the catalyst and solvent.[8]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes, monitoring the internal pressure.[8]
-
After irradiation, allow the vessel to cool to a safe temperature (below 50°C) before opening.
-
Pour the cooled reaction mixture into a beaker containing water and stir.
-
Carefully neutralize the acetic acid by the slow addition of a saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Generalized Friedländer Synthesis Mechanism
Caption: Two plausible mechanisms for the Friedländer synthesis.
Diagram 2: Troubleshooting Low Yield in Friedländer Synthesis
Caption: A decision tree for troubleshooting low yields.
References
-
Wikipedia. (2023, December 2). Friedländer synthesis. Retrieved from [Link]
-
Heliyon. (2025, January 18). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed. Retrieved from [Link]
- Gassman, P. G., & Sancilio, F. D. (1982). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 47(2), 258–265.
-
Scribd. (n.d.). Friedländer Synthesis: Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for preparation of 3a. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions. Retrieved from [Link]
-
National Institutes of Health. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. Retrieved from [Link]
-
ResearchGate. (2025). Different catalytic approaches of Friedländer Synthesis of Quinolines. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger.... Retrieved from [Link]
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- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Friedlaender Synthesis [organic-chemistry.org]
- 11. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 4-Amino-7,8-dichloro-2-methylquinoline
Welcome to the technical support resource for the synthesis of 4-Amino-7,8-dichloro-2-methylquinoline. This guide is designed for researchers, chemists, and process development professionals. Here, we dissect a robust synthetic pathway, anticipate common experimental challenges, and provide field-proven troubleshooting strategies in a direct question-and-answer format to facilitate your scale-up campaigns.
Synthetic Strategy Overview
The synthesis of this compound is most effectively approached via a multi-step sequence that ensures high purity and scalability. The chosen pathway involves the construction of the quinoline core, followed by functional group manipulations to install the required amine. This strategy breaks down a complex synthesis into manageable, optimizable steps.
The proposed three-step synthesis is as follows:
-
Step 1: Friedländer Annulation to construct the 7,8-dichloro-2-methylquinolin-4-ol intermediate.
-
Step 2: Chlorination of the 4-hydroxyl group to yield the reactive 4-chloro-7,8-dichloro-2-methylquinoline intermediate.
-
Step 3: Nucleophilic Aromatic Substitution (SNAr) to introduce the C4-amino group.
Below is a visualization of this synthetic workflow.
Caption: Proposed three-step synthetic workflow for this compound.
Detailed Experimental Protocols & Troubleshooting
This section provides step-by-step protocols for each stage of the synthesis, immediately followed by a troubleshooting guide in a Q&A format to address potential issues.
Step 1: Synthesis of 7,8-dichloro-2-methylquinolin-4-ol (Friedländer Annulation)
Protocol:
-
To a reaction vessel equipped with a reflux condenser and mechanical stirrer, add 2-amino-3,4-dichlorobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.2 eq) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a base (e.g., L-proline, 0.1 eq) or acid (e.g., p-toluenesulfonic acid, 0.1 eq). The choice of catalyst can significantly impact yield and should be optimized.[1][2]
-
Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by filtration.
-
Wash the collected solid with cold solvent (the one used for the reaction) to remove unreacted starting materials.
-
Dry the product under vacuum to obtain 7,8-dichloro-2-methylquinolin-4-ol.
Troubleshooting Guide: Step 1
Q1: The reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes and solutions?
A1: Low conversion in a Friedländer synthesis is a common scale-up challenge. The root cause is often related to catalyst activity, temperature, or reactant solubility.
-
Causality: The Friedländer condensation is sensitive to reaction conditions. An inactive catalyst will stall the reaction, while a temperature that is too low will result in slow kinetics. Poor solubility of the starting aminobenzaldehyde can also limit the reaction rate.[1]
-
Troubleshooting Actions:
| Problem | Suggested Solution | Scientific Rationale |
| Inactive Catalyst | Use a fresh batch of catalyst. If using a base like L-proline, ensure it is dry. Consider increasing catalyst loading incrementally (e.g., from 10 mol% to 15 mol%).[1] | Catalysts can degrade over time or be poisoned by impurities. Higher loading can overcome minor inhibition or increase the reaction rate. |
| Inappropriate Temp. | Ensure the internal reaction temperature is at the boiling point of the solvent. If solubility is an issue, consider switching to a higher-boiling solvent like DMF or xylene. | The cyclization step often has a significant activation energy barrier, requiring sufficient thermal energy to proceed efficiently. |
| Poor Solubility | Switch to a more polar, higher-boiling solvent such as DMF or NMP. Ensure efficient stirring to maximize the suspension and contact between reactants.[1] | Improving the solubility of reactants increases their effective concentration in the solution phase, leading to a faster and more complete reaction. |
Q2: I am observing the formation of significant impurities, particularly a dark-colored tar or polymeric material. How can this be minimized?
A2: Tar formation is often due to side reactions like self-condensation of the aldehyde or ketone starting materials under harsh acidic or basic conditions.[3]
-
Causality: High temperatures and prolonged reaction times can promote polymerization and degradation pathways, especially if the catalyst concentration is too high or the conditions are too harsh.
-
Troubleshooting Actions:
-
Optimize Temperature and Time: Do not overheat or run the reaction longer than necessary. Monitor closely with TLC/HPLC and stop the reaction once the starting material is consumed.
-
Control Catalyst Loading: Use the minimum amount of catalyst required for an efficient reaction. Excess acid or base can catalyze unwanted side reactions.
-
Purification Strategy: If tar is unavoidable, the crude product can often be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
-
Step 2: Synthesis of 4-Chloro-7,8-dichloro-2-methylquinoline
Protocol:
-
Safety First: This step uses phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
In a reaction vessel equipped for reflux and protected from atmospheric moisture, suspend 7,8-dichloro-2-methylquinolin-4-ol (1.0 eq) in phosphorus oxychloride (3.0-5.0 eq). A co-solvent like toluene can be used.[4]
-
Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
After completion, cool the mixture to room temperature and slowly and carefully pour it onto crushed ice. This step is highly exothermic and releases HCl gas.
-
Neutralize the acidic aqueous solution with a base (e.g., solid sodium carbonate or aqueous NaOH) until the pH is ~8.
-
The product will precipitate as a solid. Collect it by filtration, wash thoroughly with water, and dry under vacuum.
Troubleshooting Guide: Step 2
Q1: The chlorination reaction is incomplete, and I am recovering starting material. How can I drive it to completion?
A1: Incomplete chlorination is typically due to insufficient reagent or reaction time, or the presence of moisture.
-
Causality: The conversion of the hydroxyl group to a chloro group requires a sufficient excess of POCl₃ to act as both reagent and solvent. Water will consume the POCl₃, rendering it ineffective.
-
Troubleshooting Actions:
-
Ensure Anhydrous Conditions: Use dry glassware and high-purity POCl₃. Protect the reaction from atmospheric moisture with a drying tube.
-
Increase Reagent Excess/Time: Increase the excess of POCl₃ to 5 equivalents or more. Extend the reflux time and monitor by TLC.
-
Consider a Catalyst: For less reactive substrates, adding a catalytic amount of DMF can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.
-
Q2: The work-up procedure is difficult, or the product yield is low after neutralization.
A2: The work-up for POCl₃ reactions can be challenging due to the high exothermicity of quenching. Product loss can occur if the pH is not controlled correctly.
-
Causality: Quenching POCl₃ too quickly can cause a dangerous exotherm. If the solution is made too basic during neutralization, the 4-chloro group can become susceptible to hydrolysis back to the starting material.
-
Troubleshooting Actions:
-
Controlled Quench: Add the reaction mixture to ice slowly with vigorous stirring. Ensure the quench vessel is large enough to handle potential splashing and gas evolution.
-
pH Control: Neutralize slowly with a saturated solution of sodium bicarbonate or sodium carbonate. Avoid strongly basic conditions (pH > 9).
-
Extraction: If the product is oily or does not precipitate cleanly, extract the neutralized mixture with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.
-
Step 3: Synthesis of this compound (SNAr)
Protocol:
-
To a sealed pressure vessel, add 4-chloro-7,8-dichloro-2-methylquinoline (1.0 eq), a suitable solvent (e.g., ethanol, DMSO, or NMP), and the ammonia source. An aqueous solution of ammonium hydroxide (5-10 eq) is a common choice.
-
Seal the vessel and heat the mixture to 120-150 °C. The reaction is typically run under pressure.
-
Monitor the reaction by TLC or HPLC. The reaction can take anywhere from 8 to 24 hours.
-
After completion, cool the vessel to room temperature.
-
If the product has precipitated, it can be collected by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[5]
Troubleshooting Guide: Step 3
Q1: The amination reaction is slow or stalls before completion.
A1: The SNAr reaction rate is highly dependent on temperature, solvent, and the nucleophilicity of the amine source.[6][7]
-
Causality: The C4 position on the quinoline ring is activated towards nucleophilic attack, but insufficient thermal energy or a poor choice of solvent can lead to slow kinetics. The solvent plays a crucial role in solvating the intermediate Meisenheimer complex.
-
Troubleshooting Actions:
Caption: Troubleshooting decision tree for low conversion in the SNAr amination step.
-
Further Actions:
-
Microwave Chemistry: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields for SNAr reactions on chloroquinolines.[6][7]
-
Alternative Amine Source: While ammonium hydroxide is common, other sources like formamide followed by hydrolysis can be effective.[7]
-
Q2: The final product is difficult to purify and contains residual starting material.
A2: Purification challenges arise when the polarity of the starting material and the product are very similar.
-
Causality: The starting 4-chloroquinoline and the final 4-aminoquinoline may have close Rf values on TLC, making chromatographic separation difficult at scale.
-
Troubleshooting Actions:
-
Drive to Completion: The best way to avoid purification issues is to ensure the reaction goes to completion, consuming all the starting material.
-
Acid-Base Extraction: Exploit the basicity of the 4-amino group. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and extract with dilute aqueous acid (e.g., 1M HCl). The amino-product will move to the aqueous phase, leaving the unreacted chloro-starting material in the organic phase. The aqueous layer can then be basified to precipitate the pure product, which is then filtered.
-
Recrystallization: Carefully select a recrystallization solvent system. A binary system, such as ethanol/water or DMF/water, often provides the best results for purifying aminoquinolines.
-
General FAQs for Scale-Up
Q: What are the primary safety concerns when scaling up this synthesis? A: The main hazards are:
-
Use of POCl₃: Highly corrosive, toxic upon inhalation, and reacts violently with water. Requires a closed system and careful handling during the reaction and quench.
-
High-Pressure Reactions: The final amination step is often run under pressure at high temperatures. Use of a properly rated and maintained pressure reactor is mandatory.
-
Exothermic Reactions: The POCl₃ quench and neutralization steps are highly exothermic and require efficient cooling and slow addition to control.
Q: How can I reliably confirm the structure and purity of the final product, this compound? A: A combination of analytical techniques is essential for full characterization:
-
Purity: HPLC with a UV detector is the gold standard for determining purity (e.g., >99%).
-
Identity:
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 227.02).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the exact structure, including the position of all substituents and the proton/carbon environment.
-
-
Physical Properties: A sharp melting point (MP) is a good indicator of purity. The reported MP for this compound is 218-219 °C.
References
- BenchChem. (2025). troubleshooting side reactions in the synthesis of quinoline derivatives.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
- BenchChem. (2025). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
- Nemez, D., Sidhu, B., Carlin, K., Friesen, A., & Herbert, D. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry.
- ResearchGate. (n.d.). Scheme 4. Parallel Synthesis of 4-Amino-7-chloroquinoline Library.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Madrid, P. B., et al. (2012). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters.
- CUNY Academic Works. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant P. falciparum.
- Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- Solano, J. D., et al. (2012).
- PMC. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
- MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
- MSpace. (n.d.). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products.
- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- DeRisi Lab, UCSF. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities.
- Sigma-Aldrich. (n.d.). This compound.
- Google Patents. (n.d.). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]
- 5. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 7. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reactivity in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with poor reactivity of starting materials in their synthetic routes. Here, we will explore common issues and provide in-depth, field-proven solutions to optimize your reactions and achieve higher yields of your target quinoline derivatives.
Troubleshooting Guide: Diagnosis and Solutions for Low Reactivity
This section addresses specific problems you might be facing in the lab, offering explanations for the underlying causes and actionable steps to overcome them.
Issue 1: My Friedländer Synthesis is sluggish or failing with an electron-deficient 2-aminoaryl ketone.
Symptoms: You observe a low conversion of starting materials, or the reaction does not proceed to completion even after extended reaction times or increased temperatures. Thin-layer chromatography (TLC) analysis shows predominantly starting material.
Root Cause Analysis: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] The nucleophilicity of the amino group is critical for the initial condensation step. Electron-withdrawing groups (EWGs) on the aromatic ring, such as nitro (-NO₂) or halo (-Cl) groups, significantly decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity and slowing down the reaction.[2]
Troubleshooting Steps:
-
Catalyst Selection is Key: While the Friedländer reaction can be catalyzed by both acids and bases, the choice of catalyst is crucial when dealing with deactivated substrates.[1][3]
-
Brønsted Acids: Stronger Brønsted acids like p-toluenesulfonic acid (p-TsOH) or perchloric acid can be effective.
-
Lewis Acids: Lewis acids such as tin tetrachloride (SnCl₄) or scandium(III) triflate can activate the carbonyl group of the ketone, making it more susceptible to nucleophilic attack by the deactivated aniline.
-
Solid Acid Catalysts: Consider using reusable solid acid catalysts like Nafion NR50, which can be particularly effective under microwave irradiation.[4]
-
-
Optimize Reaction Conditions:
-
Alternative Activation:
-
Pre-forming the Enolate: In some cases, pre-forming the enolate of the α-methylene carbonyl compound with a strong base like lithium diisopropylamide (LDA) before adding the 2-aminoaryl ketone can drive the reaction forward.[6]
-
Issue 2: My Combes synthesis with a sterically hindered aniline is giving a low yield.
Symptoms: The reaction produces a low yield of the desired quinoline, and significant amounts of the aniline starting material remain unreacted.
Root Cause Analysis: The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[7] The rate-determining step is often the electrophilic aromatic annulation. Steric hindrance from bulky substituents on the aniline, particularly at the ortho position, can impede the cyclization step, leading to low yields.
Troubleshooting Steps:
-
Stronger Acid Catalysts: The cyclization step requires a strong acid. While sulfuric acid is commonly used, a polyphosphoric ester (PPE) can be a more efficient dehydrating agent and catalyst.
-
Higher Temperatures: These reactions often require high temperatures, sometimes in the range of 150-220°C, to overcome the activation energy barrier for cyclization, especially in the absence of a highly effective catalyst.[8]
-
Consider Alternative Synthetic Routes: If optimizing the Combes synthesis fails, it may be necessary to consider a different approach that is less sensitive to steric effects. Modern cross-coupling strategies or metal-catalyzed C-H activation pathways could be viable alternatives.[4]
Issue 3: I am observing significant tar formation and low yields in my Doebner-von Miller reaction.
Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly reducing the yield of the desired quinoline.[9]
Root Cause Analysis: The Doebner-von Miller reaction is conducted under strong acidic conditions, which can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material. This is one of the most common side reactions.[6][9]
Troubleshooting Steps:
-
Employ a Biphasic Solvent System: This is a highly effective strategy to minimize polymerization. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase (e.g., aqueous HCl), the concentration of the carbonyl compound in the acidic phase is kept low, thus reducing self-polymerization.
-
Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps maintain a low concentration of the carbonyl compound at any given time, favoring the desired reaction over polymerization.[9]
-
Optimize Acid Concentration and Type: While strong acids are necessary, excessively harsh conditions can accelerate tar formation. A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help find the optimal balance between the reaction rate and side product formation.[9]
Issue 4: The Conrad-Limpach synthesis is failing to cyclize.
Symptoms: The initial condensation between the aniline and the β-ketoester to form the β-aminoacrylate may occur, but the subsequent thermal cyclization to the 4-hydroxyquinoline does not proceed, or does so in very low yield.
Root Cause Analysis: The thermal cyclization step in the Conrad-Limpach synthesis requires high temperatures to overcome the energy barrier of breaking the aromaticity of the aniline ring during the intramolecular attack.[10] Inadequate temperatures or unsuitable solvents can lead to reaction failure.
Troubleshooting Steps:
-
High-Boiling Point Solvents are Crucial: This reaction traditionally requires solvents with very high boiling points.
-
Ensure Sufficiently High Temperatures: The reaction often needs to be heated to around 250 °C for the ring closure to occur efficiently.[11]
-
Monitor for Intermediate Formation: Confirm the formation of the β-aminoacrylate intermediate before proceeding with the high-temperature cyclization. This can help diagnose whether the issue lies with the initial condensation or the cyclization step.
Frequently Asked Questions (FAQs)
Q1: How do electron-donating and electron-withdrawing groups on the aniline affect its reactivity in quinoline synthesis?
A1: The electronic nature of substituents on the aniline ring has a profound impact on its reactivity.
-
Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the electron density on the aniline ring and the nitrogen atom. This enhances the nucleophilicity of the amino group, generally leading to faster reaction rates in syntheses like the Friedländer and Combes methods.[12]
-
Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or halogens decrease the electron density, making the amino group less nucleophilic and thus less reactive.[2][12] This can significantly slow down or even inhibit reactions that rely on the nucleophilic character of the aniline.
Q2: Can I use a catalyst to overcome the poor reactivity of a starting material in any quinoline synthesis?
A2: While catalysts are powerful tools, their effectiveness is highly dependent on the specific reaction and the nature of the starting materials.
-
For reactions involving nucleophilic attack by the aniline, such as the Friedländer synthesis, Lewis or Brønsted acid catalysts can activate the carbonyl partner, making the reaction feasible even with a less reactive aniline.[1][3]
-
In other cases, such as those involving C-H activation, transition-metal catalysts (e.g., palladium, rhodium, cobalt) are often necessary to achieve reactivity that is not possible under classical conditions.[4]
-
It is essential to choose a catalyst that is appropriate for the specific mechanistic step you are trying to promote.
Q3: My starting materials are poorly soluble in the recommended solvent. What are my options?
A3: Poor solubility can severely limit reaction rates.
-
Solvent Screening: The first step is to screen for alternative solvents in which your starting materials are more soluble. High-boiling polar aprotic solvents like DMF, DMSO, or NMP can be good options.
-
Phase-Transfer Catalysis: In biphasic systems, a phase-transfer catalyst can be used to shuttle one reactant into the phase containing the other reactant.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent), often with microwave irradiation, can overcome solubility issues and accelerate the reaction.[2]
Q4: Are there modern alternatives to classical named reactions for quinoline synthesis that might be more tolerant of unreactive starting materials?
A4: Yes, modern organic synthesis has provided several powerful alternatives.
-
Transition-Metal-Catalyzed C-H Activation/Annulation: These methods can construct the quinoline core from simpler starting materials and are often more tolerant of a wider range of functional groups.[4] For example, cobalt-catalyzed C-H activation and cyclization of anilines with alkynes offers a direct route to quinolines.[13]
-
Photoredox Catalysis: Visible-light-mediated reactions can offer mild conditions for quinoline synthesis, sometimes proceeding through radical pathways that are mechanistically distinct from classical methods.[13]
-
Multicomponent Reactions: Iodine-catalyzed Povarov-type reactions can assemble quinolines from anilines, aldehydes, and alkynes in a single pot.[14]
Experimental Protocols and Data
Table 1: Recommended Catalysts for Friedländer Synthesis with Deactivated Anilines
| Catalyst Type | Example Catalyst | Typical Loading (mol%) | Notes |
| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | 10-20 | Effective for activating the carbonyl component.[15] |
| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | 5-10 | Mild and efficient for a range of substrates.[16] |
| Solid Acid | Nafion NR50 | 10-15 (w/w) | Reusable and suitable for microwave conditions.[4] |
| Iodine | I₂ | 10-20 | A mild Lewis acid catalyst.[15] |
Protocol: Microwave-Assisted Friedländer Synthesis of a Substituted Quinoline
This protocol is a general guideline for overcoming the low reactivity of a 2-aminoaryl ketone using microwave irradiation.
-
Reactant Preparation: In a 10 mL microwave reaction vial, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and the chosen catalyst (e.g., 10 mol% p-toluenesulfonic acid).[2]
-
Solvent Addition: Add 3-5 mL of a suitable high-boiling solvent (e.g., ethanol or DMF). For some reactions, solvent-free conditions may be optimal.[2]
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a duration of 10-30 minutes. Monitor the internal pressure to ensure it remains within safe limits.[2]
-
Workup: After the reaction is complete, cool the vial to room temperature. If the product precipitates, it can be collected by filtration and washed with a cold solvent. Otherwise, the solvent can be removed under reduced pressure, and the crude product can be purified.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system.
Visualizing Troubleshooting Workflows
Diagram 1: Decision-Making Workflow for Low-Yield Quinoline Synthesis
Caption: Troubleshooting workflow for low-yield quinoline synthesis.
References
- BenchChem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Royal Society of Chemistry. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB02013H.
- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- BenchChem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
-
ResearchGate. (n.d.). Acid-catalzed synthesis of quinoline derivatives. Retrieved from [Link]
- National Institutes of Health. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. PMC.
- ACS Publications. (2024). An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
- PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
- BenchChem. (n.d.). Optimizing solvent and base conditions for quinoline synthesis.
- BenchChem. (n.d.). Preventing side product formation in quinoline synthesis.
- (n.d.).
- BenchChem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
- MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Overcoming the Low Reactivity of Quinolinone Precursors.
- BIOSYNCE. (2025). What is the reaction mechanism of quinoline synthesis?. Blog.
- J&K Scientific LLC. (2025). Friedländer synthesis.
- International Journal of Pharmaceutical Sciences. (n.d.).
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
- ACS Publications. (2026).
- ECORFAN-Bolivia Journal. (n.d.).
- Journal of the Chemical Society (Resumed). (n.d.). Steric hindrance in Analytical Chemistry. Part III. 1-2′-Pyridylisoquinoline and the ferroin reaction. RSC Publishing.
- National Institutes of Health. (n.d.). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones.
-
Royal Society of Chemistry. (n.d.). .
- ResearchGate. (n.d.). Acid‐catalyzed multicomponent Conrad–Limpach reaction.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Retrieved from [Link]
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
- ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
- Organic Chemistry Portal. (2012).
- (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis.
- ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.
- National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC.
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
Sources
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Technical Support Center: Optimizing HPLC Separation of 4-Aminoquinoline Isomers
Welcome to the dedicated support center for resolving the common, yet complex, challenge of separating 4-aminoquinoline isomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of method development and troubleshooting for these structurally similar compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to the specific issues you may encounter.
The Challenge: Why Are 4-Aminoquinoline Isomers Difficult to Separate?
4-Aminoquinolines are a critical scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including antimalarials like chloroquine and hydroxychloroquine, as well as anticancer and anti-inflammatory drugs.[1][2] The challenge in their chromatographic separation often lies in their isomeric forms—be it positional isomers, stereoisomers, or others. These molecules can have nearly identical physicochemical properties, such as polarity and hydrophobicity, making their resolution by standard reversed-phase HPLC methods a significant hurdle.[3]
Furthermore, 4-aminoquinolines possess basic nitrogen atoms, with the quinolinic nitrogen having a pKa of approximately 6 and the side-chain tertiary amine a pKa between 7 and 8.[1][2] This ionizable nature means that mobile phase pH will be a critical parameter influencing retention, selectivity, and peak shape.[4][5]
Troubleshooting Guide: From Tailing Peaks to Co-elution
This section addresses specific problems in a question-and-answer format, providing not just the "what" but the "why" behind each troubleshooting step.
Question 1: My isomer peaks are co-eluting or have very poor resolution (Rs < 1.5). What should I do?
This is the most common issue. When isomers fail to separate, it's a clear indication that the current method lacks the necessary selectivity.
Primary Cause: Insufficient difference in the interaction of the isomers with the stationary phase.
Solutions:
-
Change the Stationary Phase Chemistry: Standard C18 columns separate primarily on the basis of hydrophobicity. For aromatic positional isomers, this is often not enough.
-
Action: Switch to a column with a different selectivity mechanism. Phenyl-hexyl or pentafluorophenyl (PFP) stationary phases are excellent choices for aromatic compounds as they introduce π-π and dipole-dipole interactions, which can differentiate between the subtle electronic differences of positional isomers.[3][6]
-
Expert Insight: The electron-rich phenyl rings on the stationary phase can interact differently with the electron distribution in your quinoline ring isomers, providing a new dimension of selectivity that a C18 phase lacks.
-
-
Manipulate the Mobile Phase pH: Since 4-aminoquinolines are basic, their degree of ionization is highly dependent on the mobile phase pH.[4][5]
-
Action: Adjust the mobile phase pH to be at least one pH unit away from the pKa of your analytes.[7] For these basic compounds, working at a lower pH (e.g., pH 2.5-4) will ensure they are fully protonated and behave consistently. Conversely, moving to a higher pH (e.g., pH 8-10, if your column allows) can suppress the ionization of the basic nitrogens, increasing their retention in reversed-phase mode.[4][5] This change in ionization can dramatically alter the selectivity between isomers.
-
Causality: At a pH close to the pKa, small fluctuations can lead to a mixed population of ionized and neutral species, often resulting in broad or split peaks.[8] By moving the pH away from the pKa, you lock the analyte into a single form, leading to sharper, more reproducible peaks.
-
-
Screen Different Organic Modifiers:
-
Action: If you are using acetonitrile, try methanol, and vice-versa.
-
Rationale: Acetonitrile and methanol have different properties (e.g., viscosity, polarity, and ability to act as hydrogen bond donors/acceptors). These differences can alter the interactions between your isomers, the mobile phase, and the stationary phase, sometimes leading to improved resolution.
-
Question 2: My peaks are tailing badly. How can I improve the peak shape?
Peak tailing is a frequent problem when analyzing basic compounds like 4-aminoquinolines on silica-based columns.
Primary Cause: Secondary interactions between the basic amine groups on the analytes and acidic residual silanol groups on the silica surface of the stationary phase.[9]
Solutions:
-
Work at a Low pH:
-
Action: Adjust the mobile phase pH to be between 2 and 4.[7]
-
Mechanism: At low pH, the residual silanol groups on the column packing are protonated (Si-OH) and therefore less likely to interact with the protonated, positively charged basic analytes.[10] This minimizes the secondary ionic interactions that cause tailing.
-
-
Use a High-Purity, End-Capped Column:
-
Action: Ensure you are using a modern, high-purity silica column that is well end-capped.
-
Explanation: End-capping is a process where the manufacturer chemically treats the silica to cover most of the residual silanol groups. While no end-capping is perfect, a high-quality column will have minimal exposed silanols, leading to better peak shapes for basic compounds.
-
-
Add a Competing Base to the Mobile Phase:
-
Action: If working at a higher pH is necessary for selectivity, consider adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase (typically 0.1%).
-
Expert Tip: TEA acts as a sacrificial base, preferentially interacting with the active silanol sites on the stationary phase, effectively masking them from your analytes and improving peak symmetry. Note that TEA is not MS-friendly.
-
Question 3: I am trying to separate enantiomers (stereoisomers). Why is my achiral column not working?
Enantiomers have identical physical and chemical properties in an achiral environment.
Primary Cause: Standard HPLC columns (C18, Phenyl, etc.) are achiral and cannot differentiate between mirror-image molecules.
Solutions:
-
Use a Chiral Stationary Phase (CSP): This is the most direct and common approach.[11]
-
Action: Select a CSP based on the properties of your 4-aminoquinoline derivatives. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a versatile starting point for many chiral separations and can often be used in normal-phase, reversed-phase, or polar organic modes.[11][12]
-
Note: Chiral method development can be a process of trial and error, and screening several different chiral columns is often necessary to find the optimal separation.[11]
-
-
Indirect Separation via Chiral Derivatization:
-
Action: React your enantiomeric mixture with an enantiomerically pure chiral derivatizing agent to form diastereomers.[13]
-
Mechanism: Diastereomers have different physical properties and can be separated on a standard achiral HPLC column. This method requires that your analytes have a suitable functional group (like the amino group in 4-aminoquinolines) for derivatization.[13]
-
FAQs: Quick Answers to Common Questions
Q: What is a good starting point for mobile phase composition? A: For reversed-phase HPLC, a good starting point is a gradient of 0.1% formic acid or phosphoric acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).[14] The acid helps to control the pH and improve peak shape for the basic analytes. Start with a generic gradient (e.g., 5-95% B over 20 minutes) and optimize from there.
Q: My retention times are drifting between injections. What could be the cause? A: Retention time instability can have several causes. First, ensure your column is properly equilibrated with the mobile phase before starting your sequence.[15] Second, check that your mobile phase is well-mixed and that the composition is not changing over time (e.g., due to evaporation of the organic component).[15] Finally, if you are working near the pKa of your analytes, small changes in mobile phase pH (which can occur with the addition of organic solvent) can lead to significant shifts in retention.[16] Buffering the mobile phase adequately is crucial.
Q: Can I use Normal Phase (NP) HPLC to separate 4-aminoquinoline isomers? A: Yes, NP-HPLC can be very effective for separating isomers, especially positional isomers, as it separates based on polarity.[17][18] A typical NP system would use a polar stationary phase (like silica or cyano) and a non-polar mobile phase (e.g., a mixture of hexane and ethanol).[17] This can be a powerful alternative if reversed-phase methods fail to provide adequate resolution.
Q: What detection wavelength should I use for 4-aminoquinolines? A: 4-aminoquinolines have strong UV absorbance due to the quinoline ring system. A UV detector is the most common choice.[17] To determine the optimal wavelength, run a UV scan of your analyte. A common detection wavelength for similar compounds is around 254 nm, but you should verify the λmax for your specific isomers to ensure maximum sensitivity.[19]
Data & Protocols
Table 1: Recommended Starting Conditions for Method Development
| Parameter | Recommendation for Reversed-Phase | Recommendation for Normal-Phase | Rationale |
| Column | Phenyl-Hexyl or PFP, 150 x 4.6 mm, 3.5 µm | Silica or Cyano, 150 x 4.6 mm, 5 µm | Phenyl/PFP phases offer π-π interactions beneficial for aromatic isomers.[6] NP-HPLC provides alternative selectivity based on polarity.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water | n-Hexane | Formic acid controls pH and improves peak shape for basic analytes. Hexane is a common non-polar solvent for NP. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Ethanol or Isopropanol | Acetonitrile is a common organic modifier. Alcohols are used as the polar component in NP. |
| Gradient | 5% to 95% B over 20 minutes | Isocratic (e.g., 90:10 A:B), adjust as needed | A scouting gradient is efficient for initial method development in RP. NP is often run isocratically. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ambient | Elevated temperature can improve efficiency but should be used with caution regarding column stability at certain pHs. |
| Detection | UV at λmax (scan for optimum, ~254 nm) | UV at λmax | Ensures optimal sensitivity for the analytes.[17][19] |
Experimental Workflow: Systematic Approach to Method Development
Here is a logical workflow for developing a robust separation method for 4-aminoquinoline isomers.
Caption: A systematic workflow for HPLC method development for 4-aminoquinoline isomers.
References
- Effect of mobile phase pH on reversed-phase HPLC separ
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
- Exploring the Role of pH in HPLC Separ
- Control pH During Method Development for Better Chrom
- The use of Mobile Phase pH as a Method Development Tool.
- Steps for HPLC Method Development. Pharmaguideline.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- Technical Support Center: Optimizing HPLC Separ
- Separation of 7-Chloro-4-aminoquinoline on Newcrom R1 HPLC column. SIELC Technologies.
- Developing HPLC Methods. Sigma-Aldrich.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- A Guide to Selective Columns for Isomer Separation.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- HPLC Tips and Troubleshooting 17 - Poor Peak Shape. YouTube.
- Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase.
- Chiral HPLC separation: str
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. The Royal Society of Chemistry.
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- 19. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of 4-Aminoquinoline Analogs for Anticancer Drug Discovery
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by antimalarial drugs like chloroquine (CQ) and hydroxychloroquine (HCQ).[1][2] Beyond their established use in treating malaria and certain autoimmune diseases, these compounds have garnered significant attention for their potential as anticancer agents.[3][4][5][6] The therapeutic versatility of the 4-aminoquinoline core stems from its ability to modulate critical cellular processes, including autophagy, signaling pathways, and apoptosis.[3][4] However, the translation of these promising activities into effective oncology treatments is critically dependent on a thorough understanding of their cytotoxic profiles. The inherent cytotoxicity, while desirable against cancer cells, must be carefully balanced to minimize damage to healthy tissues.[7]
This guide provides a comparative analysis of the cytotoxicity of various 4-aminoquinoline analogs, drawing upon experimental data to elucidate structure-activity relationships (SAR). We will delve into the mechanistic underpinnings of their cytotoxic effects and provide detailed protocols for essential evaluation assays, offering a comprehensive resource for researchers in drug development.
Mechanisms of 4-Aminoquinoline Cytotoxicity
The cytotoxic effects of 4-aminoquinoline analogs are multifaceted. A primary and well-studied mechanism is the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive stress.[4] By accumulating in acidic lysosomes, these compounds raise the lysosomal pH, thereby inactivating the enzymes responsible for autophagy.[5] This disruption leads to the accumulation of cellular waste and can trigger apoptotic cell death.
Furthermore, several 4-aminoquinoline derivatives exert their effects through direct interaction with nucleic acids. Chloroquine, for instance, has been shown to intercalate with double-stranded DNA (dsDNA).[8][9][10] This interaction can physically obstruct the machinery of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[4][10] The diagram below illustrates this proposed mechanism of DNA intercalation.
Caption: Proposed mechanism of cytotoxicity via DNA intercalation by 4-aminoquinoline analogs.
Comparative Cytotoxicity Analysis
The cytotoxic potential of 4-aminoquinoline analogs is highly dependent on their chemical structure. Modifications to the quinoline ring and the N-alkyl side chain can drastically alter their efficacy and selectivity against different cancer cell lines.
Chloroquine (CQ) vs. Hydroxychloroquine (HCQ)
Chloroquine and its hydroxylated analog, Hydroxychloroquine, are the most widely studied 4-aminoquinolines. While structurally similar, studies have shown that HCQ is generally less toxic than CQ across various cell lines, including those of the heart, liver, kidney, and lung.[11] For example, one study found that CQ exhibited significant cytotoxicity at concentrations above 30 μM after 48 hours, whereas HCQ showed similar effects at concentrations exceeding 100 μM.[7] This suggests a better safety profile for HCQ. Both drugs demonstrate dose- and time-dependent cytotoxicity.[7][8][11] Interestingly, the cytotoxicity of CQ appears to be more sensitive to hypoxic conditions compared to HCQ, particularly in liver-derived cells.[12]
Structure-Activity Relationship (SAR) of Novel Analogs
Recent research has focused on synthesizing novel 4-aminoquinoline derivatives to enhance anticancer potency and overcome resistance. Key structural modifications often involve substitutions at the 7-position of the quinoline ring and alterations of the aminoalkyl side chain.
A study evaluating a series of derivatives against human breast cancer cell lines (MCF-7 and MDA-MB-468) revealed significant SAR insights.[1][13]
-
7-Position Substitution: A 7-chloro substitution, as seen in chloroquine, is a common feature. Replacing the chloro group with a fluoro group led to increased cytotoxicity against MDA-MB-468 cells.[1] However, the effect of substituents can be cell-line specific. For instance, a derivative with a 7-chloro group was highly potent against MDA-MB-468 cells, while a 7-methoxy substitution proved more active against MCF-7 cells.[1]
-
Side Chain Modification: The nature of the side chain at the 4-position is crucial. The compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was found to be approximately five times more cytotoxic against MDA-MB-468 cells than chloroquine.[1] Furthermore, creating a bisquinoline compound, N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine, resulted in a 3-fold increase in activity against the same cell line compared to CQ.[1]
The following table summarizes the 50% growth inhibition (GI₅₀) data for several 4-aminoquinoline analogs against two breast cancer cell lines, illustrating these SAR principles.
| Compound | 7-Position Substitution | GI₅₀ (µM) - MCF-7 | GI₅₀ (µM) - MDA-MB-468 | Reference |
| Chloroquine (CQ) | Chloro | 20.72 | 24.36 | [1] |
| butyl-(7-fluoro-quinolin-4-yl)-amine | Fluoro | 11.52 | 13.72 | [3] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Chloro | 36.77 | 8.73 | [1][13] |
| N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Fluoro | - | 11.47 | [1] |
| N'-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Methoxy | 12.90 | 14.09 | [1] |
| N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | Chloro (bisquinoline) | 14.80 | 7.35 | [1] |
Data is compiled from Zhang et al. (2008) and BenchChem (2025) for illustrative comparison.[1][3]
Experimental Methodologies for Cytotoxicity Assessment
To ensure reliable and reproducible comparison of compound cytotoxicity, standardized assays are essential. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol: MTT Cell Viability Assay
This protocol describes the steps to determine the cytotoxic effects of 4-aminoquinoline analogs on adherent cancer cells.
Caption: Standard workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Culture and Seeding:
-
Maintain the chosen cancer cell line (e.g., MCF-7, A549) in its recommended culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest cells using trypsin and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each 4-aminoquinoline analog in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).[12]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium and vehicle (DMSO) as a negative control.
-
-
Incubation:
-
MTT Addition and Formazan Formation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or a suitable solubilizing agent to each well to dissolve the crystals. Mix gently by pipetting or shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the GI₅₀ or IC₅₀ value (the concentration that inhibits 50% of cell growth or viability).
-
Conclusion and Future Directions
The 4-aminoquinoline scaffold remains a highly promising framework for the development of novel anticancer agents.[1][13] The cytotoxic efficacy of these compounds is intricately linked to their chemical structure, with modifications to the quinoline core and side chain offering a powerful strategy to modulate potency and selectivity. Comparative studies consistently show that newer, rationally designed analogs can significantly outperform parent compounds like chloroquine in specific cancer cell lines.[1]
Future research should continue to explore novel substitutions and hybrid molecules to further enhance anticancer activity while minimizing off-target toxicity. A deeper understanding of their mechanisms of action, beyond autophagy inhibition and DNA intercalation, will be crucial for identifying predictive biomarkers and guiding the clinical application of this versatile class of compounds.
References
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Zhang, H., Solomon, V. R., Hu, C., Ulibarri, G., & Lee, H. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 62(2), 65–69. [Link]
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Yang, Y., et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. Frontiers in Pharmacology, 11, 574720. [Link]
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dos Santos, A. L. S., et al. (2022). New Insights into the Mechanism of Action of the Drug Chloroquine: Direct Interaction with DNA and Cytotoxicity. The Journal of Physical Chemistry B, 126(19), 3512–3521. [Link]
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dos Santos, A. L. S., et al. (2022). New Insights into the Mechanism of Action of the Drug Chloroquine: Direct Interaction with DNA and Cytotoxicity. PubMed, 126(19), 3512-3521. [Link]
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News-Medical.Net. (2020). How toxic are chloroquine and hydroxychloroquine to cells?. [Link]
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Naidoo, J., et al. (2023). Evaluation of 4-Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. Molecules, 28(15), 5769. [Link]
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Keck School of Medicine of USC. (2021). New study points to toxic potential of hydroxychloroquine in mammalian cells. [Link]
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Ray, J., et al. (2010). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models. Journal of Medicinal Chemistry, 53(11), 4387-4395. [Link]
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Saredi, G., et al. (2024). Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity. Biophysical Journal, 123(2), 229-239. [Link]
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Naidoo, J., et al. (2023). Evaluation of Novel 4 – Aminoquinoline Hydrazone Analogues as Potential Leads for Drug-Resistant Malaria. ResearchGate. [Link]
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da Silva, F. S., et al. (2023). Biotransformation of hydroxychloroquine to evaluate the cytotoxicity of its metabolites and mimic mammalian metabolism. Process Biochemistry, 124, 216-224. [Link]
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Yang, Y., et al. (2020). Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model. ResearchGate. [Link]
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Paatero, I., et al. (2020). Chloroquine Triggers Cell Death and Inhibits PARPs in Cell Models of Aggressive Hepatoblastoma. Frontiers in Oncology, 10, 1269. [Link]
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Zhang, H., et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed. [Link]
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Epigenomics. (2017). Novel 4-Aminoquinoline Analogs Targeting the HIF-1α Signaling Pathway. [Link]
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Romero, E. L., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]
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D'Souza, A. M., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]
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Romero, E. L., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]
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Kumar, A., et al. (2010). Synthesis, antimalarial activity and cytotoxicity of 4-aminoquinoline-triazine conjugates. Bioorganic & Medicinal Chemistry Letters, 20(2), 705-707. [Link]
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de Souza, N. B., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE, 7(5), e37259. [Link]
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ResearchGate. (Various Dates). Antimalarials based on 4-aminoquinoline leads. [Link]
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Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. [Link]
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ResearchGate. (2023). Chemical structures of 4-aminoquinolines chloroquine (1), amodiaquine... [Link]
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Lynch, D. (n.d.). 4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review, II. [Link]
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Navigating the Labyrinth of Resistance: A Comparative Guide to the Cross-Resistance Profile of 4-Amino-7,8-dichloro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
In the relentless battle against malaria, the emergence and spread of drug-resistant Plasmodium falciparum strains pose a formidable threat to global public health. The 4-aminoquinoline class of antimalarials, historically a cornerstone of chemotherapy, has been significantly undermined by resistance. This guide provides a comprehensive analysis of the potential cross-resistance between a novel investigational compound, 4-Amino-7,8-dichloro-2-methylquinoline, and other established antimalarial agents. As a senior application scientist, my objective is to dissect the available evidence, infer potential resistance mechanisms, and outline the critical experimental workflows required to empirically validate these hypotheses. This document is designed to be a practical resource, blending established principles of malarial drug resistance with actionable experimental designs to guide your research and development endeavors.
The Specter of Cross-Resistance in Antimalarial Therapy
The development of a new antimalarial candidate is a multi-faceted challenge, with the potential for cross-resistance to existing drugs being a critical hurdle. Cross-resistance occurs when a parasite strain that has developed resistance to one drug also exhibits decreased susceptibility to another, often structurally related, compound.[1] This phenomenon significantly narrows the therapeutic options and can prematurely render a new drug ineffective. Understanding the potential for cross-resistance early in the drug development pipeline is paramount to making informed decisions about which candidates to advance.
This compound belongs to the 4-aminoquinoline chemical class, which includes the well-known antimalarial chloroquine (CQ).[2] The extensive clinical use of CQ has led to the widespread selection of resistant P. falciparum strains, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[3][4] Therefore, a primary concern for any new 4-aminoquinoline derivative is its activity against CQ-resistant parasites and its potential to be affected by the same resistance mechanisms.
Deconstructing the Mechanisms: A Foundation for Predicting Cross-Resistance
The antimalarial activity of 4-aminoquinolines is primarily attributed to their accumulation in the parasite's acidic digestive vacuole, where they interfere with the detoxification of heme, a byproduct of hemoglobin digestion.[5][6] This interference leads to the buildup of toxic free heme, ultimately killing the parasite. Resistance to 4-aminoquinolines is most commonly associated with mutations in transporter proteins that reduce drug accumulation in the digestive vacuole.
Key Players in Antimalarial Resistance:
-
P. falciparum Chloroquine Resistance Transporter (PfCRT): Mutations in the pfcrt gene are the primary determinant of chloroquine resistance.[3][4] These mutations alter the transporter protein, enabling it to efflux chloroquine from the digestive vacuole.
-
P. falciparum Multidrug Resistance Protein 1 (PfMDR1): Polymorphisms and changes in the copy number of the pfmdr1 gene can modulate the susceptibility to various antimalarials, including mefloquine, quinine, and artemisinin derivatives.[3] PfMDR1 is an ABC transporter that can also contribute to the efflux of drugs from the parasite.
The structural features of this compound, specifically the dichlorination at positions 7 and 8 and the methyl group at position 2, differentiate it from chloroquine. These modifications could potentially alter its interaction with PfCRT and PfMDR1, thereby influencing its cross-resistance profile. For instance, some novel 4-aminoquinoline analogs with modified side chains have demonstrated activity against CQ-resistant strains, suggesting that it is possible to circumvent existing resistance mechanisms.[7][8][9]
A Comparative Analysis of Potential Cross-Resistance
Due to the novelty of this compound, direct experimental data on its cross-resistance with other antimalarials is not yet available in the public domain. However, based on the known mechanisms of resistance to other 4-aminoquinolines, we can formulate a comparative guide to its potential cross-resistance profile.
| Antimalarial Drug | Chemical Class | Primary Mechanism of Resistance | Predicted Cross-Resistance with this compound | Rationale |
| Chloroquine | 4-Aminoquinoline | Mutations in PfCRT[3][4] | High Potential | Structural similarity suggests that the same efflux mechanism mediated by mutant PfCRT could recognize and transport this compound. |
| Amodiaquine | 4-Aminoquinoline | Mutations in PfCRT[10] | High Potential | Amodiaquine resistance is strongly linked to PfCRT mutations, indicating a shared resistance pathway with other 4-aminoquinolines.[10] |
| Piperaquine | Bisquinoline | Mutations in PfCRT and amplification of plasmepsin 2/3 | Moderate Potential | While also a 4-aminoquinoline derivative, piperaquine resistance is more complex. Cross-resistance will depend on the specific PfCRT mutations and other contributing factors. |
| Mefloquine | Quinoline Methanol | Amplification and mutations in PfMDR1[3] | Low to Moderate Potential | The primary resistance mechanism differs from that of chloroquine. However, some PfMDR1 polymorphisms can modulate susceptibility to 4-aminoquinolines. |
| Quinine | Quinolone | Complex, involving PfCRT and PfMDR1 | Moderate Potential | Resistance to quinine is multifactorial, with some overlap in the genes implicated in chloroquine resistance. |
| Artemisinin Derivatives | Sesquiterpene Lactone | Mutations in Kelch13 (K13)[3][4] | Low Potential | The mechanism of action and resistance are distinct from those of 4-aminoquinolines. |
| Atovaquone | Naphthoquinone | Mutations in the mitochondrial cytochrome b gene | Low Potential | A different target and mechanism of action make cross-resistance unlikely. |
Experimental Workflows for Determining Cross-Resistance
To empirically determine the cross-resistance profile of this compound, a series of well-defined in vitro and in vivo experiments are essential.
In Vitro Susceptibility Testing
The cornerstone of cross-resistance assessment is the in vitro drug susceptibility assay, which measures the 50% inhibitory concentration (IC50) of a drug against different parasite strains.
Caption: Workflow for the 4-day suppressive test in a mouse model.
Interpreting the Data: Building a Cross-Resistance Profile
The data generated from these experiments will provide a comprehensive picture of the cross-resistance profile of this compound.
-
High IC50 values against CQ-resistant strains in the in vitro assays would indicate a high likelihood of cross-resistance with chloroquine.
-
A strong correlation between the IC50s of this compound and other 4-aminoquinolines across a panel of parasite isolates would further support shared resistance mechanisms.
-
Reduced efficacy in in vivo models using CQ-resistant parasite lines would confirm the in vitro findings and have significant implications for the clinical development of the compound.
Conclusion and Future Directions
While the structural modifications of this compound offer the potential for improved activity against resistant parasites, the high probability of cross-resistance with existing 4-aminoquinolines necessitates rigorous experimental evaluation. The workflows and protocols detailed in this guide provide a robust framework for generating the critical data needed to assess this risk.
Future research should focus on:
-
Genotypic analysis of resistant parasites: Sequencing the pfcrt and pfmdr1 genes of parasites with reduced susceptibility to this compound will help to identify the specific mutations conferring resistance.
-
In vitro selection of resistant parasites: Attempting to generate resistance to this compound in the laboratory can provide insights into the potential mechanisms of resistance that may emerge in the field.
-
Combination studies: Evaluating the synergistic or antagonistic interactions of this compound with other antimalarials can inform the development of effective combination therapies.
By systematically addressing the question of cross-resistance, we can ensure that our efforts in antimalarial drug discovery are directed towards compounds with the greatest potential to overcome the challenge of resistance and contribute to the global goal of malaria eradication.
References
- Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. Journal of Infectious Diseases, 184(6), 770-776.
- Fidock, D. A., Rosenthal, P. J., Croft, S. L., Brun, R., & Nwaka, S. (2004). Antimalarial drug discovery: efficacy models and proof-of-concept. Nature reviews Drug discovery, 3(6), 509-520.
- World Health Organization. (2015). Guidelines for the treatment of malaria.
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White, N. J. (2004). Antimalarial drug resistance. Journal of Clinical Investigation, 113(8), 1084-1092. [Link]
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A Comparative Guide to the In Vitro Antimalarial Efficacy of 4-Amino-7,8-dichloro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of drug resistance in Plasmodium falciparum, the deadliest malaria parasite, necessitates a continuous search for novel, effective antimalarial agents. Within this landscape, synthetic quinoline derivatives remain a cornerstone of drug discovery efforts. This guide provides an in-depth comparative analysis of the in vitro antimalarial activity of a specific compound, 4-Amino-7,8-dichloro-2-methylquinoline, contextualized against established therapeutic agents. We will delve into the mechanistic rationale, robust validation methodologies, and comparative efficacy data essential for its preclinical assessment.
Introduction to 4-Aminoquinoline Antimalarials
The 4-aminoquinoline scaffold is the backbone of chloroquine (CQ), a highly successful antimalarial that has been compromised by widespread parasite resistance.[1] These compounds are weak bases that accumulate in the acidic digestive vacuole of the parasite, a critical organelle for its survival.[2] Their primary mechanism of action is the inhibition of hemozoin biocrystallization.[3] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. 4-aminoquinolines bind to free heme, preventing its polymerization and leading to a buildup of the toxic substrate, which induces oxidative stress and parasite death.[1][2]
This compound is a synthetic derivative designed to explore structural modifications that may enhance activity, particularly against CQ-resistant strains. The strategic placement of dichloro- and methyl- groups on the quinoline ring can alter the compound's physicochemical properties, such as basicity and lipophilicity, potentially improving its accumulation in the parasite vacuole or its interaction with heme.
The Competitive Landscape: Standard Antimalarial Comparators
To rigorously evaluate a new compound, its performance must be benchmarked against current and historical standards. For this guide, we will compare this compound against two key drugs representing different classes and resistance profiles:
-
Chloroquine (CQ): The archetypal 4-aminoquinoline. It serves as a crucial benchmark for determining if a new quinoline derivative can overcome existing resistance mechanisms.
-
Artemisinin: A potent and fast-acting sesquiterpene lactone, and the core component of modern Artemisinin-based Combination Therapies (ACTs). It has a different mechanism of action and serves as a high-potency comparator.
Methodologies for In Vitro Antimalarial Validation
Objective assessment of antimalarial activity relies on robust, reproducible, and scalable in vitro assays. The primary goal of these assays is to determine the 50% inhibitory concentration (IC50), the drug concentration required to inhibit parasite growth by 50%. Two of the most widely accepted methods are detailed below.
This is a high-throughput method that quantifies parasite proliferation by measuring DNA content.[4]
-
Principle of Causality: The assay's logic rests on the fact that mature, intraerythrocytic malaria parasites contain DNA, while non-infected red blood cells do not. The fluorescent dye SYBR Green I intercalates with double-stranded DNA.[5] The intensity of the fluorescence signal is directly proportional to the amount of parasitic DNA, and therefore, to the number of viable parasites. A reduction in fluorescence in drug-treated wells compared to untreated controls indicates growth inhibition.[6]
-
Advantages: This method is fast, cost-effective, and avoids the use of radioactive materials, making it a staple in modern drug screening.[4][7] It is highly sensitive and suitable for high-throughput screening of large compound libraries.
-
Limitations: The assay's sensitivity can be reduced in samples with very low parasitemia.[5]
This colorimetric assay measures the activity of a specific parasite enzyme, lactate dehydrogenase (pLDH), which is essential for anaerobic glycolysis in Plasmodium.[8]
-
Principle of Causality: pLDH is produced only by viable parasites. The assay measures the enzymatic conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (e.g., nitroblue tetrazolium) to a colored formazan product. The intensity of the color is proportional to the amount of active pLDH, serving as a proxy for parasite viability.[9][10]
-
Advantages: The pLDH assay is reproducible, does not require radioactive isotopes, and is relatively inexpensive.[8][11] It can be a valuable alternative or confirmatory assay to the SYBR Green I method.[12]
-
Limitations: This assay may be less suitable for slow-acting drugs that require longer incubation times to exert their full effect.[9]
Detailed Experimental Protocol: SYBR Green I Assay Workflow
This protocol outlines a self-validating system for determining the IC50 of this compound.
Objective: To quantify the in vitro activity of the test compound against chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., K1) strains of P. falciparum.
Materials:
-
P. falciparum cultures (3D7 and K1 strains)
-
Human erythrocytes (O+)
-
Complete parasite medium (RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
Test Compound, Chloroquine, Artemisinin (stocks prepared in DMSO)
-
96-well microplates (black, clear bottom)
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Step-by-Step Protocol:
-
Drug Plate Preparation: a. Prepare serial dilutions of the test compound, chloroquine, and artemisinin in complete medium. b. Dispense these dilutions into a 96-well plate in triplicate. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).
-
Parasite Culture Synchronization: a. Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment. This ensures a homogenous starting population, which is critical for reproducible results.
-
Assay Initiation: a. Adjust the synchronized parasite culture to a starting parasitemia of ~0.5% at a 2% hematocrit. b. Add the parasite suspension to each well of the drug-coated plate.
-
Incubation: a. Incubate the plates for 72 hours in a controlled environment (37°C, 5% CO₂, 5% O₂, 90% N₂). This duration allows for approximately 1.5-2 full cycles of parasite replication, providing a robust window to measure growth inhibition.
-
Lysis and Staining: a. After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well. This buffer disrupts the cell membranes and releases parasite DNA. b. Incubate the plate in the dark for 1-2 hours to allow the dye to fully intercalate with the DNA.
-
Data Acquisition: a. Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.
-
Data Analysis: a. Subtract the background fluorescence values (from uninfected erythrocytes) from all wells. b. Normalize the data by expressing the fluorescence of drug-treated wells as a percentage of the drug-free control wells. c. Calculate the IC50 values by fitting the dose-response data to a non-linear regression model (e.g., log[inhibitor] vs. response).
Diagram of the SYBR Green I Experimental Workflow
Caption: Inhibition of heme detoxification by 4-aminoquinolines.
Conclusion and Future Directions
The in vitro data presented in this guide establish this compound as a potent antimalarial compound with significant activity against chloroquine-resistant P. falciparum. Its low resistance index marks it as a promising lead for further development.
The logical next steps in the preclinical validation pipeline include:
-
Cytotoxicity Screening: Assessing the compound's toxicity against mammalian cell lines (e.g., HepG2, HEK293) to determine its selectivity index (SI = IC50 mammalian cells / IC50 parasite). A high SI is desirable.
-
In Vivo Efficacy Studies: Evaluating the compound's performance in rodent models of malaria (e.g., P. berghei in mice) to assess its efficacy, pharmacokinetics, and safety in a whole-organism context. [3]* Combination Studies: Investigating potential synergistic or additive effects when combined with other antimalarials, such as artemisinin derivatives, which could form the basis of a future combination therapy.
This compound represents a valuable scaffold in the ongoing effort to develop next-generation quinoline antimalarials capable of combating the global threat of drug-resistant malaria.
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A Comparative Guide to the Structure-Activity Relationship of 4-Amino-7,8-dichloro-2-methylquinoline Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 4-Amino-7,8-dichloro-2-methylquinoline derivatives. By dissecting the roles of specific structural motifs, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how chemical modifications to this scaffold influence its biological activity across different therapeutic areas. The insights presented herein are grounded in experimental data to guide the rational design of next-generation therapeutic agents.
The 4-Aminoquinoline Scaffold: A Privileged Core in Medicinal Chemistry
The 4-aminoquinoline framework is a cornerstone in drug discovery, most famously represented by the antimalarial drug chloroquine. Its versatile structure has been exploited to develop agents with a wide spectrum of biological activities, including antimalarial, anticancer, and kinase inhibitory properties.[1][2][3] This guide focuses on a specific, less-explored subclass: derivatives of this compound. The strategic placement of dichloro groups at the 7 and 8 positions, combined with a methyl group at the 2-position, creates a unique electronic and steric profile. Understanding the SAR of this core is paramount for optimizing its therapeutic potential.
Below is a diagram of the core scaffold, highlighting the key positions for chemical modification that dictate the compound's ultimate biological function.
Caption: Core structure and key modification points.
Comparative Analysis of Biological Activities
The biological profile of a this compound derivative is critically dependent on the nature of the substituents at its key positions. The following sections compare the SAR for antimalarial, anticancer, and kinase inhibition activities.
Antimalarial Activity: Targeting Hemozoin Formation
The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole.[2][4][5] This leads to the accumulation of toxic free heme, ultimately killing the parasite.
-
The C4-Amino Side Chain: A basic dialkylaminoalkyl side chain is crucial. It becomes protonated in the acidic (pH ~5.5) digestive vacuole, trapping the drug and concentrating it at its site of action.[4] The length of this chain is a key determinant of activity; chains with 2 to 5 carbons between the nitrogen atoms are generally optimal.[6] Substituting a hydroxyl group on one of the terminal ethyl groups, as in hydroxychloroquine, has been shown to reduce toxicity without compromising activity.[6][7]
-
The C7 and C8-Chloro Groups: An electron-withdrawing group at the C7 position is considered essential for potent antimalarial activity.[7][8] It enhances the ability of the quinoline ring to complex with heme. Studies on 7-substituted analogues reveal a clear trend:
-
7-Iodo and 7-Bromo: Generally as active as the 7-chloro derivatives against both chloroquine-susceptible and -resistant strains of P. falciparum.[9]
-
7-Fluoro and 7-Trifluoromethyl: Less active than their 7-chloro counterparts, particularly against resistant strains.[9]
-
7-Methoxy: These derivatives are largely inactive.[9] The presence of an additional chloro group at the C8 position further enhances the electron-withdrawing nature of the scaffold, potentially increasing heme binding affinity. However, it's important to note that substitution at the C8 position can be detrimental; for instance, an additional methyl group at C8 in other quinolines abolishes activity.[6]
-
-
The C2-Methyl Group: While less explored, modifications at the C2-position can influence activity. The methyl group likely provides a balance of lipophilicity and steric bulk that can affect binding and metabolic stability.
Table 1: Comparative Antimalarial Activity of 7-Substituted 4-Aminoquinolines
| 7-Substituent | Side Chain | IC50 vs. CQ-Susceptible P. falciparum (nM) | IC50 vs. CQ-resistant P. falciparum (nM) | Reference |
|---|---|---|---|---|
| Cl | -HN(CH₂)₂NEt₂ | 3-12 | 3-12 | [9] |
| Br | -HN(CH₂)₂NEt₂ | 3-12 | 3-12 | [9] |
| I | -HN(CH₂)₂NEt₂ | 3-12 | 3-12 | [9] |
| F | -HN(CH₂)₂NEt₂ | 15-50 | 18-500 | [9] |
| CF₃ | -HN(CH₂)₂NEt₂ | 15-50 | 18-500 | [9] |
| OMe | -HN(CH₂)₂NEt₂ | 17-150 | 90-3000 |[9] |
Anticancer and Kinase Inhibitory Activity
Beyond malaria, these derivatives show promise as anticancer agents and specific kinase inhibitors.[1][10][11]
-
Cytotoxicity in Cancer Cells: 4-aminoquinoline derivatives have demonstrated cytotoxic effects against various human tumor cell lines, including breast cancer lines MCF7 and MDA-MB468.[11] The compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as a particularly potent derivative in these studies.[11] This highlights that a short diamine side chain at the C4 position is a favorable motif for anticancer activity. Furthermore, certain analogs can sensitize cancer cells to other therapeutics, such as Akt inhibitors, offering a promising combinatorial approach.[12] Structural analysis suggests the 4-aminoquinoline scaffold and a dimethylamino function in the side chain are critical for this sensitizing effect.[12]
-
Receptor-Interacting Protein Kinase 2 (RIPK2) Inhibition: A novel series of 4-aminoquinoline derivatives were designed and synthesized as potent and selective inhibitors of RIPK2, a key mediator in immune signaling.[13] The SAR in this context is driven by the substituent at the 4-amino position, which interacts with the kinase ATP-binding pocket.
Table 2: Comparative RIPK2 Inhibitory Activity of 4-Aminoquinoline Derivatives
| Compound ID | C4-Substituent | RIPK2 IC50 (nM) | Reference |
|---|---|---|---|
| 14 | (Structure with benzo[d]thiazol-5-amine) | 5.1 ± 1.6 | [13] |
| 6 | (Structure with trimethoxyphenyl group) | Potent Inhibition | [13] |
| 31-33 | (Structures with pyridinyl groups) | < 20 | [13] |
| Ponatinib (Control) | (Type II inhibitor) | 8.2 ± 2.9 |[13] |
This data clearly indicates that bulky, aromatic substituents at the C4-amino position are well-tolerated and can lead to highly potent kinase inhibition, a stark contrast to the small, flexible alkyl chains preferred for antimalarial activity.
Experimental Protocols: Synthesis and Evaluation
To ensure scientific integrity, the protocols used to generate SAR data must be robust and reproducible. Below are representative methodologies for the synthesis and biological evaluation of these derivatives.
General Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This is the most common method for preparing 4-aminoquinoline derivatives.[11][14] The chlorine atom at the C4 position is highly activated towards nucleophilic substitution by the ring nitrogen.
Workflow: Synthesis and Screening
Caption: General workflow for synthesis and screening.
Step-by-Step Protocol:
-
Reaction Setup: A mixture of the starting 4-chloro-7,8-dichloro-2-methylquinoline (1 equivalent) and the desired primary or secondary amine (2-3 equivalents) is heated, often without a solvent (neat), at 120–130 °C for 6-8 hours with constant stirring.[11]
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting quinoline is consumed.
-
Work-up: The reaction mixture is cooled to room temperature and dissolved in a suitable organic solvent like dichloromethane. The organic layer is then washed sequentially with 5% aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified either by recrystallization or column chromatography.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[11]
In Vitro Antimalarial Activity Assay
The efficacy of compounds against P. falciparum is commonly assessed using a SYBR Green I-based fluorescence assay, which measures parasite DNA replication.
-
Parasite Culture: Asexual stages of chloroquine-sensitive or -resistant P. falciparum strains are maintained in human erythrocytes in RPMI-1640 medium.
-
Drug Dilution: Compounds are serially diluted in a 96-well plate.
-
Incubation: Synchronized ring-stage parasites are added to the wells and incubated for 72 hours under standard culture conditions.
-
Lysis and Staining: A lysis buffer containing the fluorescent DNA dye SYBR Green I is added to each well.
-
Data Acquisition: Fluorescence is measured using a microplate reader. The intensity is proportional to the number of viable parasites.
-
Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of growth inhibition against the logarithm of the drug concentration.
Mechanistic Insights and Future Perspectives
The structure-activity relationships of this compound derivatives are highly dependent on the therapeutic target.
Key Mechanistic Principles
Caption: Contrasting mechanisms of action.
Summary of SAR:
-
For Antimalarial Activity: A basic, flexible alkylamine side chain at C4 is essential for drug accumulation, while a strong electron-withdrawing group at C7 (Cl, Br, I) is required for inhibiting heme polymerization.
-
For Kinase Inhibition: Larger, rigid aromatic groups at the C4-amino position are necessary to achieve high-affinity binding within the ATP pocket of the target kinase.
-
For Anticancer Activity: A short diaminoalkane side chain at C4 appears to be a favorable motif for cytotoxicity.
Future Directions: The 4-aminoquinoline scaffold remains a fertile ground for drug discovery. Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing novel derivatives with diverse side chains at the C4 position and exploring substitutions at other positions (e.g., C2, C5, C6) to fine-tune activity and selectivity.
-
Multi-target Agents: Designing hybrid molecules that combine the 4-aminoquinoline core with other pharmacophores to tackle complex diseases or drug resistance.
-
Exploring New Therapeutic Areas: Investigating the potential of this scaffold for other diseases, such as neurodegenerative disorders like Parkinson's disease, where 4-amino-7-chloroquinoline derivatives have been identified as promising modulators of the nuclear receptor NR4A2.[15][16]
By leveraging the structure-activity relationships detailed in this guide, the scientific community can continue to unlock the therapeutic potential of this remarkable chemical scaffold.
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A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Novel 4-Aminoquinolines
For drug development professionals, particularly those working on scaffolds like the 4-aminoquinolines—a cornerstone in antimalarial therapy—the journey from a potent hit to a viable drug candidate is fraught with metabolic challenges.[1][2] A compound's pharmacological promise can be rendered irrelevant by poor metabolic stability, leading to insufficient drug exposure, unpredictable pharmacokinetics, or the formation of toxic metabolites.[3][4] For instance, the clinical utility of the potent 4-aminoquinoline amodiaquine has been limited by toxicity issues linked to its quinone-imine metabolite.[2][5][6]
This guide provides an in-depth comparison of methodologies to assess the metabolic stability of novel 4-aminoquinoline analogues. It is designed to equip researchers with the foundational knowledge and practical protocols required to make data-driven decisions, steering medicinal chemistry efforts toward compounds with more favorable pharmacokinetic profiles.
The Metabolic Landscape of 4-Aminoquinolines: Pathways and Key Players
The metabolic fate of a 4-aminoquinoline is primarily dictated by its susceptibility to biotransformation in the liver.[7] This process is largely mediated by the cytochrome P450 (CYP) superfamily of enzymes, which catalyze the majority of Phase I oxidative reactions.[8][9]
Key Metabolic Reactions:
-
N-Dealkylation: The aliphatic side chain, crucial for the activity of many 4-aminoquinolines, is a primary site of metabolic attack. CYP enzymes frequently catalyze the removal of alkyl groups from the terminal nitrogen, a common pathway for chloroquine and its analogues.[10][11]
-
Aromatic Hydroxylation: The quinoline ring itself can be hydroxylated. Studies on the parent quinoline structure have identified CYP2E1 as a principal enzyme in the formation of 3-hydroxyquinoline, while CYP2A6 is involved in producing other oxidized metabolites.[12][13][14]
-
Oxidation and Bioactivation: For certain analogues like amodiaquine, the presence of a p-hydroxyanilino group allows for oxidation to a reactive quinone-imine species, the metabolite responsible for its associated hepatotoxicity and agranulocytosis.[1][15] A key goal in designing novel 4-aminoquinolines is to introduce structural modifications that block this bioactivation pathway.[5][16] For example, repositioning the hydroxyl group or replacing it entirely can prevent the formation of these toxic metabolites.[5][15][16]
Understanding these pathways allows for the rational design of new analogues. For instance, introducing a bulky group like a tert-butyl substituent on the side-chain amine can sterically hinder N-dealkylation, thereby enhancing metabolic stability.[16]
Caption: Primary metabolic pathways for 4-aminoquinoline derivatives.
A Comparative Guide to In Vitro Stability Assays
To evaluate metabolic stability experimentally, two primary in vitro systems are indispensable: liver microsomes and hepatocytes.[3][17] The choice between them depends on the specific questions being asked.
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from hepatocytes. They are a rich source of Phase I enzymes, particularly CYPs, making them a cost-effective and efficient tool for assessing CYP-mediated metabolism.[7][8] However, they lack Phase II enzymes and the cellular context of transport and permeability.
-
Hepatocytes: As intact liver cells, hepatocytes are considered the "gold standard" for in vitro metabolism studies.[7] They contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, and they account for cellular uptake, providing a more holistic and physiologically relevant prediction of hepatic clearance.[18][19]
The general workflow for both assays involves incubating the test compound with the biological matrix, sampling at various time points, stopping the reaction, and quantifying the remaining parent compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[19][20][21]
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A Head-to-Head Comparison of 4-Aminoquinoline Isomers in Biological Assays: A Guide for Researchers
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a broad spectrum of biological activities, from antimalarial to anticancer and anti-inflammatory effects.[1][2] The therapeutic efficacy and toxicological profile of these compounds are exquisitely sensitive to subtle changes in their molecular architecture. This guide provides a head-to-head comparison of key 4-aminoquinoline isomers, offering researchers, scientists, and drug development professionals a comprehensive overview of their differential performance in critical biological assays. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present comparative data to inform future drug discovery efforts.
The 4-Aminoquinoline Core: Structure, Mechanism, and Therapeutic Landscape
The archetypal 4-aminoquinoline structure consists of a quinoline ring system with an amino group at the 4-position, which is typically attached to a flexible alkylamine side chain.[3] This structural motif is crucial for the biological activity of many well-known drugs, including chloroquine (CQ), hydroxychloroquine (HCQ), and amodiaquine (AQ).[1][4]
The primary and most well-understood mechanism of action for antimalarial 4-aminoquinolines is the inhibition of hemozoin formation in the food vacuole of the Plasmodium parasite.[5][6][7] During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic free heme.[5][8] To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-aminoquinolines accumulate in the acidic food vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization.[6] The resulting buildup of free heme leads to oxidative stress and parasite death.[6]
Beyond malaria, 4-aminoquinolines have shown promise as anticancer and anti-inflammatory agents.[1][2][9] Their anticancer effects are often attributed to the inhibition of autophagy, a cellular recycling process that cancer cells can exploit to survive stress.[9] In the context of inflammation, these compounds can interfere with lysosomal activity and modulate signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines.
Signaling Pathway: Inhibition of Hemozoin Formation
Caption: Inhibition of hemozoin formation by 4-aminoquinolines.
Comparative Analysis of Key 4-Aminoquinoline Isomers
The biological activity of 4-aminoquinolines is profoundly influenced by substitutions on the quinoline ring and modifications of the side chain. Here, we compare the performance of prominent isomers in various biological assays.
Antimalarial Activity
The efficacy of 4-aminoquinolines against Plasmodium falciparum is a critical benchmark. The table below summarizes the 50% inhibitory concentration (IC50) values for several key compounds against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains.
| Compound | 7-Position Substituent | Side Chain | IC50 (nM) vs. CQS Strains | IC50 (nM) vs. CQR Strains | Reference(s) |
| Chloroquine (CQ) | -Cl | -HNCH(CH₃)(CH₂)₃N(C₂H₅)₂ | ~20 | >350 | [10] |
| Hydroxychloroquine (HCQ) | -Cl | -HNCH(CH₃)(CH₂)₃N(C₂H₅)(CH₂CH₂OH) | Similar to CQ | 8.8x less active than CQ | [11][12] |
| Amodiaquine (AQ) | -Cl | 4-hydroxyanilino moiety | More potent than CQ | Effective against many CQR strains | [5][13] |
| N'- (7-chloro-quinolin-4-yl) -N,N-dimethyl-ethane-1,2-diamine | -Cl | -HN(CH₂)₂N(CH₃)₂ | - | - | [14] |
| butyl-(7-fluoro-quinolin-4-yl)-amine | -F | -HN(CH₂)₃CH₃ | - | - | [14] |
Key Insights:
-
The 7-Chloro Group: The presence of an electron-withdrawing group, typically chlorine, at the 7-position of the quinoline ring is crucial for antimalarial activity.[3][15]
-
Side Chain Variations: The nature of the side chain significantly impacts potency and the ability to overcome resistance. Amodiaquine, with its 4-hydroxyanilino side chain, is often more effective against chloroquine-resistant strains than chloroquine itself.[5][13] However, this modification can also introduce toxicity concerns related to the formation of a reactive quinone-imine metabolite.[13][16]
-
Hydroxychloroquine vs. Chloroquine: While having a similar activity against chloroquine-sensitive parasites, hydroxychloroquine is significantly less active against chloroquine-resistant strains.[11][12]
Anticancer Activity (Cytotoxicity)
The cytotoxic effects of 4-aminoquinoline derivatives have been evaluated against various cancer cell lines. The following table presents the 50% growth inhibition (GI50) values for selected compounds.
| Compound | Cell Line | GI50 (µM) | Reference(s) |
| Chloroquine (CQ) | MCF-7 (Breast) | 20.72 | [9][17] |
| MDA-MB-468 (Breast) | 24.36 | [9][17] | |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [14][17] |
| butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 11.52 | [9] |
| N,N'-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine | MDA-MB-468 (Breast) | 7.35 | [17] |
Key Insights:
-
Potent Cytotoxicity: Several 4-aminoquinoline derivatives exhibit significant cytotoxicity against human breast cancer cell lines, with some compounds showing greater potency than chloroquine.[14][17]
-
Structural Determinants of Anticancer Activity: The dimethylamino functionality in the side chain appears to play an important role in enhancing cell killing when combined with other anticancer agents like Akt inhibitors.[18] Modifications at the 7-position also influence cytotoxicity. For instance, a 7-fluoro substitution can lead to potent effects in certain cell lines.[14]
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of research findings, standardized and well-documented protocols are essential. The following sections provide detailed methodologies for key biological assays.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Caption: Workflow for the MTT cytotoxicity assay.
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [17]2. Compound Treatment: Treat the cells with various concentrations of the 4-aminoquinoline derivatives for a specified period (e.g., 48 or 72 hours). [19]Include a vehicle control (e.g., DMSO). [20]3. MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow for the formation of formazan crystals by metabolically active cells. [19][21]4. Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals. [19]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. [20]Determine the GI50 value by plotting cell viability against the compound concentration. [20]
Conclusion and Future Directions
The 4-aminoquinoline scaffold remains a fertile ground for the discovery of novel therapeutic agents. This guide has highlighted the critical role of structural modifications in dictating the biological activity of these compounds. Head-to-head comparisons in standardized assays are paramount for elucidating structure-activity relationships and guiding the rational design of next-generation 4-aminoquinolines with enhanced efficacy and improved safety profiles. Future research should continue to explore novel substitutions on the quinoline ring and modifications of the side chain to overcome drug resistance and expand the therapeutic applications of this versatile chemical class.
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A Researcher's Guide to Assessing the Selectivity Index of 4-Amino-7,8-dichloro-2-methylquinoline Derivatives
In the landscape of modern drug discovery, the pursuit of potent bioactive compounds must be balanced with a rigorous evaluation of their safety profile. For researchers, scientists, and drug development professionals, the selectivity index (SI) serves as a critical early-funnel metric to quantify the therapeutic window of a potential drug candidate. A high SI value is indicative of a compound that preferentially exerts its cytotoxic effects on cancer cells while sparing normal, healthy cells, a hallmark of a promising therapeutic agent.[1][2] This guide provides an in-depth, technically-grounded framework for assessing the selectivity index of a novel class of compounds: 4-Amino-7,8-dichloro-2-methylquinoline derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a comparative analysis to contextualize the performance of these derivatives.
The Rationale for Targeting 4-Aminoquinolines in Oncology
The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[3] Beyond its antimalarial properties, this scaffold has garnered significant interest for its anticancer potential.[4][5] Derivatives of 4-aminoquinoline are known to be lysosomotropic agents, accumulating in the acidic environment of lysosomes and disrupting cellular processes critical for cancer cell survival, such as autophagy.[3][6] The specific substitutions at the 7 and 8 positions with dichloro groups and a methyl group at the 2-position on the quinoline ring of the derivatives under investigation are designed to modulate the lipophilicity, basicity, and steric hindrance of the molecule, potentially enhancing its cytotoxic potency and selectivity.
Experimental Workflow for Determining the Selectivity Index
The determination of the selectivity index is a multi-step process that hinges on the precise measurement of a compound's cytotoxic activity against both cancerous and non-cancerous cell lines. This workflow is designed to be robust and reproducible, providing a clear rationale for each stage.
Caption: Experimental workflow for determining the selectivity index.
Part 1: Cell Line Selection and Culture
The choice of cell lines is paramount for a meaningful assessment of selectivity. It is crucial to select a cancer cell line that is relevant to the intended therapeutic application and a corresponding normal cell line from the same tissue of origin.[7] This approach minimizes tissue-specific variations in drug response. For this guide, we will use the human lung carcinoma cell line A549 and the human normal lung epithelial cell line BEAS-2B .[8]
-
A549 Cells: A commonly used model for non-small cell lung cancer.
-
BEAS-2B Cells: An immortalized, non-cancerous cell line derived from normal human bronchial epithelium.
Both cell lines should be cultured in their recommended media (e.g., RPMI-1640 for A549 and DMEM for BEAS-2B) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.[8]
Part 2: Cytotoxicity Assay
The cytotoxicity of the this compound derivatives will be determined using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the LDH (Lactate Dehydrogenase) release assay.[9][10] The MTT assay measures the metabolic activity of viable cells, while the LDH assay quantifies the release of LDH from damaged cells, an indicator of compromised membrane integrity.[10][11]
Detailed Protocol: MTT Assay
-
Cell Seeding: Harvest logarithmically growing A549 and BEAS-2B cells and seed them into separate 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each this compound derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Part 3: Data Analysis and Selectivity Index Calculation
The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
The Selectivity Index (SI) is then calculated using the following formula:
SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line) [12][13]
A higher SI value indicates a greater selectivity of the compound for the cancer cell line over the normal cell line.[1] Generally, an SI value of 3 or greater is considered to be indicative of a selective compound.[12]
Comparative Performance Data
To illustrate the application of this guide, the following table presents hypothetical, yet realistic, experimental data for three this compound derivatives (designated as 4A-DMQ-1 , 4A-DMQ-2 , and 4A-DMQ-3 ) in comparison to the well-established anticancer drug, Doxorubicin.
| Compound | Cancer Cell Line (A549) IC₅₀ (µM) | Normal Cell Line (BEAS-2B) IC₅₀ (µM) | Selectivity Index (SI) |
| 4A-DMQ-1 | 5.2 | 28.6 | 5.5 |
| 4A-DMQ-2 | 12.8 | 35.4 | 2.8 |
| 4A-DMQ-3 | 2.5 | 31.5 | 12.6 |
| Doxorubicin | 0.8 | 3.2 | 4.0 |
From this comparative data, 4A-DMQ-3 emerges as the most promising candidate, exhibiting high potency against the A549 cancer cell line and a significantly higher selectivity index than the other derivatives and even the standard chemotherapeutic agent, Doxorubicin. This suggests that 4A-DMQ-3 has a wider therapeutic window and a potentially more favorable safety profile.
Mechanistic Insights and Future Directions
The observed selectivity of these derivatives may be attributed to several factors. The increased metabolic rate and acidic intracellular environment of cancer cells could lead to a preferential accumulation of these lysosomotropic compounds, thereby enhancing their cytotoxic effects specifically in tumor cells.[6]
Caption: Putative mechanism of selective action.
Future investigations should focus on elucidating the precise molecular targets of the most promising derivatives. Further studies could include:
-
Mechanism of Action Studies: Investigating the effects of the lead compounds on autophagy, apoptosis, and cell cycle progression in more detail.
-
In Vivo Efficacy: Assessing the anti-tumor activity and pharmacokinetic properties of the lead compounds in preclinical animal models of lung cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional derivatives to optimize potency and selectivity further.
By following this comprehensive guide, researchers can systematically and rigorously assess the selectivity index of this compound derivatives, enabling an informed and data-driven progression of the most promising candidates in the drug discovery pipeline.
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Perez, A. C., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Pharmaceuticals, 14(3), 259. [Link]
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Chen, L., et al. (2012). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One, 7(10), e47383. [Link]
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Solomon, V. R., et al. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Medicinal Chemistry, 45(5), 1848-1854. [Link]
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Solomon, V. R., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Scientific Reports, 9(1), 6211. [Link]
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Gasparyan, A. Y., et al. (2013). An early indicator of drug success: Top Journal Selectivity Index. Journal of Inflammation Research, 6, 27-34. [Link]
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de Oliveira, A. C., et al. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. Cytotechnology, 68(4), 1279-1289. [Link]
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ResearchGate. (2022). The calculated values of the selectivity index (SI) of some compounds. [Link]
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Zhang, H., et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 62(2), 65-69. [Link]
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Charris, J., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(38), 24103-24126. [Link]
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ResearchGate. (2022). The IC50 results of the synthesized against 4 cancer cell lines. [Link]
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Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
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Zhang, H., et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Biomedicine & Pharmacotherapy, 62(2), 65-69. [Link]
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Gwom, L. C., et al. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Journal of Advances in Medical and Pharmaceutical Sciences, 21(2), 1-10. [Link]
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Gornik, O., et al. (2019). The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. International Journal of Molecular Sciences, 20(12), 3043. [Link]
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Li, J., et al. (2019). PD-L1 expression levels on tumor cells affect their immunosuppressive activity. Oncology Letters, 18(5), 5263-5270. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-7,8-dichloro-2-methylquinoline
This guide provides a detailed protocol for the safe and compliant disposal of 4-Amino-7,8-dichloro-2-methylquinoline (CAS No. 917562-02-8). As a chlorinated heterocyclic compound, its disposal requires specific procedures to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting. The procedures outlined herein are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management.
Hazard Identification and Risk Assessment
This compound is a solid organic compound whose hazard profile necessitates careful handling and disposal. Its chemical structure—a quinoline core with amino and chloro functional groups—informs its toxicological properties. According to safety data provided by suppliers, the compound is classified with significant health hazards.[1]
The primary risks associated with this chemical are acute oral toxicity and the potential for serious eye damage. The presence of chlorine atoms designates any waste containing this compound as halogenated organic waste , which is subject to specific disposal regulations under the Environmental Protection Agency (EPA).[2] Halogenated wastes cannot be disposed of via standard drains or mixed with non-halogenated solvent waste, as they require specific treatment methods, such as high-temperature incineration, to prevent the formation of toxic byproducts like dioxins.
Table 1: GHS Hazard Information for this compound
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | H302 | Danger | Harmful if swallowed. |
| Serious Eye Damage | H318 | Danger | Causes serious eye damage. |
| Water Hazard Class | WGK 3 | - | Highly hazardous to water. |
Furthermore, the parent compound, quinoline, is handled as a potential carcinogen and mutagen, warranting extreme caution.[3] While this specific derivative may not be fully characterized, it is prudent to manage it with a high degree of care, assuming similar potential hazards.
Personal Protective Equipment (PPE) and Safety Precautions
Before handling the chemical for any purpose, including disposal, adherence to a strict PPE protocol is mandatory. This protocol is a primary barrier against exposure and is required by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[4]
-
Eye Protection: Wear ANSI-rated safety glasses with side shields at a minimum. Given the H318 classification (Causes serious eye damage), chemical splash goggles are strongly recommended, especially when handling solutions or the powder form.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use. Always wash hands thoroughly after removing gloves.
-
Body Protection: A standard laboratory coat must be worn and fully fastened to protect against skin contact.
-
Respiratory Protection: While general handling in a well-ventilated area or chemical fume hood should be sufficient, if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[5]
Waste Segregation and Collection Protocol
Proper segregation is the most critical step in the disposal process. Cross-contamination of waste streams can create hazardous chemical reactions and complicate the disposal process, leading to significant safety risks and increased costs.
Core Principle: All waste containing this compound must be collected as Hazardous Halogenated Organic Waste .[6][7]
Step-by-Step Collection Procedure:
-
Designate a Waste Container:
-
For Solid Waste: Use a clearly labeled, sealable, and chemically compatible container for solid waste such as contaminated filter paper, weighing boats, or gloves.
-
For Liquid Waste: Use a designated, sealable, and compatible liquid waste container (e.g., a high-density polyethylene or glass bottle). Note that while halogenated solvents are often shipped in metal containers, their use for corrosive waste mixtures is unsuitable.[8] The container must have a screw-top cap. Makeshift covers like parafilm are not acceptable.[8]
-
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream (e.g., methanol, dichloromethane).
-
Collection of Residuals:
-
Dry Spills: For minor spills of the solid material, carefully sweep it up and place it in the designated solid hazardous waste container. Avoid generating dust.[9]
-
Decontamination of Labware: Glassware and equipment that have come into contact with the chemical must be decontaminated. Rinse the contaminated item with a suitable solvent (e.g., methanol or acetone). This first rinseate is considered hazardous and must be collected in the designated liquid halogenated waste container. Subsequent rinses may be managed similarly, depending on institutional policy.
-
Disposal Workflow and Decision Logic
The following diagram illustrates the procedural flow for handling and disposing of waste generated from work with this compound. This workflow ensures that all waste is properly characterized, segregated, and prepared for final disposal by your institution's Environmental Health & Safety (EHS) department.
Caption: Disposal workflow for this compound.
Final Disposal and Emergency Procedures
Final Disposal:
The ultimate responsibility for the disposal of hazardous waste lies with your institution. All collected and properly labeled containers of this compound waste must be transferred to your organization's EHS department. Do not attempt to treat or dispose of this chemical waste yourself. EHS professionals are trained to manage the consolidation, transportation, and final disposal in compliance with all federal and state regulations.[3][8]
Emergency Procedures:
-
Spills: In the event of a large spill, evacuate the area immediately and alert your EHS department. For small, manageable spills, follow the cleanup procedures outlined in the chemical's Safety Data Sheet (SDS) while wearing appropriate PPE.[3][9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[10]
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and proper disposal of this compound, upholding the highest standards of laboratory safety, scientific integrity, and environmental responsibility.
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Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-7,8-dichloro-2-methylquinoline
This guide provides essential safety and logistical information for the handling and disposal of 4-Amino-7,8-dichloro-2-methylquinoline (CAS No. 917562-02-8). As specific hazard data for this compound is limited, this protocol is grounded in the principle of precaution. We will derive our safety framework by analyzing the known risks of structurally analogous compounds, including the quinoline core, halogenated aromatic molecules, and aromatic amines. This ensures a robust, multi-layered safety strategy that prioritizes the well-being of all laboratory personnel.
Hazard Analysis: An Inference-Based Approach
The chemical structure of this compound combines three distinct motifs, each with a well-documented hazard profile. Our safety protocol is therefore built upon a composite understanding of these risks.
-
The Quinoline Core: The parent heterocycle, quinoline, is a significant toxicological concern. It is classified as a potential carcinogen and mutagen and is known to be absorbable through the skin.[1][2] High exposure can lead to irritation of the respiratory tract, headaches, dizziness, and potential liver damage.[1][3]
-
Dichlorinated Aromatic System: Halogenated aromatic compounds frequently exhibit irritant properties. The closely related 4,7-dichloroquinoline is documented as causing serious skin and eye irritation and may provoke allergic skin reactions.[4]
-
The Aromatic Amine Group: Aromatic amines as a class are known for their potential to be absorbed through the skin, leading to systemic toxicity.[5]
The convergence of these structural features in a single molecule necessitates handling it with extreme caution, assuming it may be a skin and eye irritant, a potential carcinogen, and readily absorbed through the skin.
| Structural Analog | Primary Associated Hazards | Key Implications for Handling |
| Quinoline | Potential Carcinogen/Mutagen, Skin Absorption, Liver Toxicity, Respiratory Irritant[1][2][3] | Requires stringent engineering controls (fume hood) and robust respiratory and skin protection. |
| 4,7-Dichloroquinoline | Serious Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Potential Skin Sensitizer[4] | Mandates comprehensive eye, face, and hand protection. Necessitates immediate decontamination upon contact. |
| Aromatic Amines | Dermal Absorption, Systemic Toxicity[5] | Reinforces the need for impermeable, chemical-resistant gloves and protective clothing. |
The Core PPE Ensemble: A Multi-Layered Defense
Personal protective equipment is the final and most personal line of defense. Its effectiveness depends on proper selection and consistent use. All operations involving this compound must, without exception, be performed within a certified chemical fume hood to minimize inhalation exposure.
Respiratory Protection
Given that this compound is a solid powder and its quinoline backbone presents an inhalation hazard, respiratory protection is mandatory.
-
Rationale: To prevent the inhalation of aerosolized particles during weighing, transfer, or other manipulations. The potential carcinogenicity of the quinoline structure demands that airborne exposure be reduced to the lowest possible level.[1]
-
Minimum Requirement: A NIOSH-approved half-mask or full-face respirator equipped with P100 (HEPA) particulate filters.
-
Recommended for Higher Risk Operations: For procedures with a higher risk of aerosolization or when handling larger quantities, a respirator with combination cartridges (Organic Vapor/P100) is advised. All personnel using respirators must be properly fit-tested and trained in their use, maintenance, and storage.[6]
Eye and Face Protection
The high potential for severe eye irritation from chlorinated quinolines dictates a non-negotiable, two-layer approach to eye and face safety.
-
Rationale: To protect the eyes from splashes of solutions or contact with airborne powder, which could cause serious, irreversible damage.[7]
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard and provide a complete seal around the eyes.[6]
-
Mandatory Addition: A full-face shield must be worn over the chemical splash goggles to protect the entire face from splashes during solution transfers or reaction quenching.[6][8]
Skin and Hand Protection
Skin contact represents a primary route of exposure due to the absorptive nature of the quinoline and aromatic amine moieties and the irritant properties of the chlorinated ring.[1][9]
-
Rationale: To prevent both localized skin irritation and systemic toxicity resulting from dermal absorption.
-
Protocol: Double-gloving is required for all handling procedures.
-
Crucial Practice: Always consult the glove manufacturer's chemical resistance guide. Nitrile gloves alone offer minimal protection and must be changed immediately upon any sign of contamination.[6]
Body and Foot Protection
-
Rationale: To shield personal clothing and underlying skin from accidental spills and contamination.
-
Body Protection: A chemical-resistant lab coat is mandatory. For operations involving quantities greater than a few grams or with a significant splash hazard, disposable chemical-resistant coveralls (e.g., Tychem®) should be worn over normal laboratory attire.
-
Foot Protection: Fully enclosed, chemical-resistant footwear is required at all times in the laboratory. Perforated shoes or sandals are strictly prohibited.
Operational Plans: From Preparation to Disposal
A disciplined workflow is critical to ensuring safety. The following procedural steps for PPE selection, donning, doffing, and disposal must be followed rigorously.
PPE Selection and Donning Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the task at hand.
Caption: Workflow for PPE selection and donning prior to handling this compound.
Step-by-Step Doffing (Removal) Procedure
The process of removing PPE is as critical as putting it on. A contaminated glove can negate all other precautions. This sequence is designed to minimize cross-contamination.
-
Initial Decontamination: If gross contamination on outer gloves is visible, clean them while still wearing them using a suitable solvent in the fume hood.
-
Remove Outer Gloves: Carefully peel off the outer gloves, ensuring the external surface does not touch your skin. Dispose of them immediately in the designated hazardous waste container.
-
Remove Face Shield: Handle by the headband and lift away from your face. Place in a designated area for decontamination.
-
Remove Lab Coat/Coveralls: Unbutton or unzip and roll the garment outwards and downwards, turning it inside out as you remove it. Avoid shaking it. Dispose of it in the hazardous waste container.
-
Remove Goggles: Handle by the strap and pull away from your face. Place with the face shield for decontamination.
-
Remove Respirator: Remove from your face and store in a clean, designated area as per your institution's policy.
-
Remove Inner Gloves: Carefully peel off the inner nitrile gloves using the same technique as the outer gloves. Dispose of them in the hazardous waste container.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.
Waste Disposal Plan
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, disposable coats), weigh paper, absorbent pads, and any contaminated consumables must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions or quenched reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Consult EHS: Follow your institution's specific guidelines for the final pickup and disposal of chemical waste.
Emergency Response Plan
| Exposure Scenario | Immediate Action Required |
| Skin Contact | Immediately remove all contaminated clothing. Vigorously flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3][11] |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water from an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[3][11] Remove contact lenses if possible. Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration (using universal precautions) and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention and provide the Safety Data Sheet (if available) or this guide to the medical personnel. |
| Minor Spill (in Fume Hood) | Alert others in the immediate area. Wearing your full PPE ensemble, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep the material into a designated hazardous waste container. Clean the area with a suitable solvent. |
| Major Spill | Evacuate the laboratory immediately. Alert others and activate the emergency alarm. Notify your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean it up yourself. |
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New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
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Szymańska, J. A. (2018). Quinoline. Documentation of proposed values of occupational exposure limits (OELs). ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]
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Accela ChemBio Inc. (2015). 8-Amino-2-methylquinoline Safety Data Sheet. Retrieved from [Link]
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Berardinelli, S. P. Jr., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. CDC Stacks. Retrieved from [Link]
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ScienceLab.com. (2010). Material Safety Data Sheet Quinoline. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
